molecular formula C16H14O2 B1289264 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 25083-80-1

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1289264
CAS No.: 25083-80-1
M. Wt: 238.28 g/mol
InChI Key: IZYHTJMGZJVEDD-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-phenylmethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYHTJMGZJVEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625626
Record name 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25083-80-1
Record name 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Introduction

This compound is a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its core structure, a substituted indanone, is a recurring motif in a variety of biologically active molecules.[1][2] The indanone framework provides a rigid scaffold that can be strategically functionalized to interact with biological targets, while the benzyloxy group serves as a protected form of a phenol, allowing for late-stage modifications or acting as a key pharmacophoric element itself.

This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will dissect a robust and scalable two-stage synthetic strategy, beginning with the preparation of the necessary precursor, 3-(3-(benzyloxy)phenyl)propanoic acid, followed by its intramolecular cyclization to the target indanone. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely lists of steps but self-validating systems grounded in established chemical principles.

Strategic Retrosynthesis

The most logical and widely adopted approach to constructing the 1-indanone core is through an intramolecular Friedel-Crafts acylation.[3][4][5] This strategy involves the cyclization of a 3-arylpropanoic acid derivative. Our retrosynthetic analysis, therefore, disconnects the C4-C9 bond of the indanone ring, tracing the molecule back to its linear precursor.

G Target This compound Disconnect Intramolecular Friedel-Crafts Acylation Target->Disconnect Precursor1 3-(3-(Benzyloxy)phenyl)propanoic acid Disconnect2 Williamson Ether Synthesis Precursor1->Disconnect2 Disconnect->Precursor1 Precursor2 3-(3-Hydroxyphenyl)propanoic acid Precursor3 Benzyl Bromide Disconnect2->Precursor2 Disconnect2->Precursor3

Caption: Retrosynthetic pathway for this compound.

This analysis reveals a straightforward two-part synthesis:

  • Protection: Benzylation of the phenolic hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid to yield the key precursor.

  • Cyclization: Intramolecular Friedel-Crafts acylation of the resulting propanoic acid to form the target indanone.

Part 1: Synthesis of Precursor: 3-(3-(Benzyloxy)phenyl)propanoic acid

The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is critical because a free hydroxyl group is incompatible with the strongly acidic conditions of the subsequent Friedel-Crafts reaction. The Williamson ether synthesis is the classic and most efficient method for this transformation.[6]

Mechanism: Williamson Ether Synthesis

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, typically a mild one like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether linkage.

Detailed Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-hydroxyphenyl)propanoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) to the flask, followed by 100 mL of anhydrous acetone.

  • Initiation: Stir the resulting suspension vigorously at room temperature for 15-20 minutes.

  • Benzylation: Slowly add benzyl bromide (1.2 eq) to the reaction mixture via a dropping funnel over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x 50 mL) and brine (1x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane solvent system to afford pure 3-(3-(benzyloxy)phenyl)propanoic acid as a white to off-white solid.[6]

Quantitative Data Summary
ParameterValueReference
3-(3-hydroxyphenyl)propanoic acid1.0 eq[6]
Benzyl Bromide1.1 - 1.2 eq[6]
Potassium Carbonate (K₂CO₃)2.0 - 2.5 eq[6]
SolventAcetone or DMF[6]
Reaction TemperatureReflux (~56°C)[6]
Reaction Time12 - 24 hours[6]
Typical Yield 85 - 95% [6]
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask with 3-(3-hydroxyphenyl)propanoic acid, K₂CO₃, and Acetone B Add Benzyl Bromide A->B C Heat to Reflux (12-24h) B->C D Cool and Filter Inorganic Salts C->D E Concentrate Filtrate D->E F Extract with Ether & Wash E->F G Dry, Concentrate, & Recrystallize F->G Product Pure 3-(3-(benzyloxy)phenyl) propanoic acid G->Product

Caption: Workflow for the synthesis of the indanone precursor.

Part 2: Intramolecular Friedel-Crafts Acylation

This is the key ring-forming step. The reaction involves an electrophilic aromatic substitution where the terminal carboxylic acid group, after activation, is attacked by the electron-rich aromatic ring of the same molecule.[7][8]

Mechanism and Reagent Selection

The carboxylic acid itself is not electrophilic enough to be attacked by the benzene ring. It must first be activated to generate a highly electrophilic acylium ion.[9][10] This activation is the primary role of the acid catalyst.

  • Acylium Ion Formation: A strong Brønsted or Lewis acid protonates or coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Subsequent loss of water generates the resonance-stabilized acylium ion.

  • Electrophilic Attack: The aromatic ring, activated by the electron-donating alkoxy group, acts as a nucleophile. It attacks the acylium ion at the ortho position relative to the side chain, a position that is sterically accessible and leads to the formation of a stable five-membered ring. This forms a carbocation intermediate known as a sigma complex.[4]

  • Rearomatization: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the final 1-indanone product.

Several reagents can effectively catalyze this transformation, with Polyphosphoric Acid (PPA) being a common and reliable choice.[5] PPA serves as both the acidic catalyst and a solvent, simplifying the reaction setup.

Detailed Experimental Protocol (PPA Method)
  • Setup: In a round-bottom flask fitted with a mechanical stirrer and a calcium chloride drying tube, place the precursor, 3-(3-(benzyloxy)phenyl)propanoic acid (1.0 eq).

  • Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 10-20 times the weight of the precursor) to the flask.

  • Reaction: Heat the mixture to 80-90°C with efficient mechanical stirring. The mixture will become a homogenous, viscous solution. Maintain the temperature for 2-4 hours. Monitor the reaction's completion by TLC (a higher Rf value is expected for the product).

  • Quenching: Allow the reaction to cool slightly before carefully and slowly pouring the viscous mixture onto a large amount of crushed ice in a beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Once the ice has melted, extract the aqueous suspension with dichloromethane or ethyl acetate (3x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound.

Quantitative Data Summary
ParameterValue
CatalystPolyphosphoric Acid (PPA)
Temperature80 - 90°C
Reaction Time2 - 4 hours
Typical Yield 70 - 85%
Reaction Mechanism Diagram

G cluster_mech Friedel-Crafts Acylation Mechanism Start 3-(3-(Benzyloxy)phenyl) propanoic acid Activation Activation with PPA (H⁺) Start->Activation Protonation Acylium Acylium Ion Intermediate (Resonance Stabilized) Activation->Acylium Loss of H₂O Attack Intramolecular Electrophilic Attack Acylium->Attack Ring Closure Sigma Sigma Complex (Carbocation) Attack->Sigma Deprotonation Deprotonation (-H⁺) Sigma->Deprotonation Rearomatization Product 6-(Benzyloxy)-2,3-dihydro- 1H-inden-1-one Deprotonation->Product

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

PropertyExpected Value/ObservationReference
Appearance White to off-white solid[6]
Molecular Formula C₁₆H₁₄O₂[11]
Molecular Weight 238.28 g/mol [11]
Melting Point 79.5-88.5 °C (for precursor acid)[6][12]
¹H NMR Signals corresponding to aromatic, benzylic (CH₂O), and indanone aliphatic protons.[6]
¹³C NMR Signals for carbonyl carbon (~200 ppm), aromatic carbons, and aliphatic carbons.[6]

Conclusion

The is reliably achieved through a two-stage process involving a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation. This methodology is robust, scalable, and relies on well-understood reaction mechanisms. The choice of potassium carbonate for the benzylation and polyphosphoric acid for the cyclization represents an efficient and industrially viable route. The resulting indanone is a valuable building block, and this guide provides the necessary technical depth for its successful preparation in a research or drug development setting.

References

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
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  • Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. PubMed. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

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  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. National Institutes of Health (NIH). Available at: [Link]

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  • Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. Available at: [Link]

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  • WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. Google Patents.
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  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available at: [Link]

  • Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. PubMed. Available at: [Link]

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  • Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link]

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  • Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. PubMed. Available at: [Link]

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An In-depth Technical Guide to the Chemical Properties of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of the anti-Alzheimer's drug, Donepezil. This document details its synthesis, spectroscopic characterization, and chemical reactivity, offering valuable insights for researchers in medicinal chemistry and drug development. The guide is structured to provide not only factual data but also the scientific rationale behind the described methodologies, ensuring a thorough understanding of this important compound.

Introduction

This compound, also known as 6-phenylmethoxy-2,3-dihydroinden-1-one, is a crucial building block in the multi-step synthesis of Donepezil.[1][2][3] Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the palliative treatment of mild to moderate Alzheimer's disease.[1][3] The indanone core of this compound is a key structural motif that ultimately interacts with the acetylcholinesterase enzyme.[4] A thorough understanding of the chemical properties of this intermediate is therefore essential for process optimization, impurity profiling, and the development of new synthetic routes in the pharmaceutical industry. This guide will delve into the synthesis, spectral analysis, and reactivity of this compound, providing a robust resource for scientists and researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in synthetic applications.

PropertyValueSource
CAS Number 25083-80-1[5][6]
Molecular Formula C₁₆H₁₄O₂[5]
Molecular Weight 238.28 g/mol [5]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Storage 4°C, under inert atmosphere[5]
Topological Polar Surface Area (TPSA) 26.3 Ų[5]
logP 3.3945[5]

Synthesis of this compound

The most common and direct synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 6-hydroxy-1-indanone with benzyl bromide in the presence of a base.[6]

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product 6-hydroxy-1-indanone 6-Hydroxy-1-indanone reagents K₂CO₃, Acetone Reflux 6-hydroxy-1-indanone->reagents + benzyl_bromide Benzyl Bromide benzyl_bromide->reagents + product This compound reagents->product Aldol_Condensation cluster_reactants Reactants cluster_product Product indenone This compound reagents Base (e.g., LDA) THF indenone->reagents + aldehyde 1-Benzyl-4-formylpiperidine aldehyde->reagents + donepezil_precursor Donepezil Precursor reagents->donepezil_precursor

Sources

Spectroscopic Characterization of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the indanone scaffold is a privileged structure, serving as the core for a multitude of compounds with diverse pharmacological activities.[1] The functionalization of this core allows for the fine-tuning of its chemical and biological properties. This guide provides an in-depth technical analysis of the spectroscopic characteristics of a key derivative, 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS No. 25083-80-1).[2]

The precise elucidation of molecular structure is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This document synthesizes the expected spectroscopic data for this compound, grounded in established principles and data from analogous compounds. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indanone derivatives.

Molecular Structure

This compound possesses a tricyclic core composed of a benzene ring fused to a cyclopentanone ring, with a benzyloxy substituent at the 6-position.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed structural map can be constructed.[3]

Experimental Protocol: NMR

A robust protocol for acquiring high-quality NMR data is fundamental for accurate structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) in an NMR tube. prep2 Add internal standard (TMS) for chemical shift calibration (δ 0.00). prep1->prep2 prep3 Ensure complete dissolution to prevent peak broadening. prep2->prep3 acq1 Record standard ¹H spectrum (single-pulse sequence). prep3->acq1 acq2 Record broadband-decoupled ¹³C spectrum. acq1->acq2 proc1 Apply Fourier transform to FID. acq2->proc1 proc2 Phase and baseline correct spectra. proc1->proc2 proc3 Calibrate ¹H spectrum to TMS (0.00 ppm). Calibrate ¹³C spectrum to solvent peak. proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.65 d 1H H-4 Aromatic proton ortho to the carbonyl group, expected to be the most deshielded.
~ 7.45 - 7.30 m 5H Phenyl-H Protons of the benzyl group's phenyl ring.
~ 7.10 d 1H H-5 Aromatic proton ortho to the benzyloxy group.
~ 7.05 s 1H H-7 Aromatic proton between the two substituents.
~ 5.15 s 2H -OCH₂Ph Benzylic protons adjacent to the ether oxygen.
~ 3.10 t 2H H-2 Methylene protons adjacent to the aromatic ring.

| ~ 2.70 | t | 2H | H-3 | Methylene protons alpha to the carbonyl group. |

Predicted ¹³C NMR Data

The carbon skeleton can be mapped using ¹³C NMR spectroscopy. The following chemical shifts are predicted based on established values for the indanone core and benzyloxy moiety.[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~ 205.0 C-1 (C=O) Carbonyl carbon, highly deshielded.
~ 164.0 C-6 Aromatic carbon attached to the ether oxygen.
~ 155.0 C-7a Quaternary aromatic carbon at the ring junction.
~ 136.5 Phenyl C-ipso Quaternary carbon of the benzyl group's phenyl ring.
~ 130.0 C-3a Quaternary aromatic carbon at the ring junction.
~ 128.8 Phenyl C-ortho/meta Aromatic CH carbons of the benzyl group.
~ 128.0 Phenyl C-para Aromatic CH carbon of the benzyl group.
~ 127.5 C-4 Aromatic CH carbon ortho to the carbonyl.
~ 115.0 C-5 Aromatic CH carbon ortho to the benzyloxy group.
~ 108.0 C-7 Aromatic CH carbon between substituents.
~ 70.5 -OCH₂Ph Benzylic carbon adjacent to the ether oxygen.
~ 36.5 C-3 Aliphatic carbon alpha to the carbonyl.

| ~ 26.0 | C-2 | Aliphatic carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol: IR

For solid samples, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition: Collect the spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.[6]

Table 3: Predicted Characteristic IR Peaks

Frequency (cm⁻¹) Vibration Type Functional Group
~ 3050 - 3030 C-H Stretch Aromatic C-H
~ 2950 - 2850 C-H Stretch Aliphatic C-H (in cyclopentanone ring)
~ 1710 C=O Stretch Conjugated Ketone
~ 1600, 1480 C=C Stretch Aromatic Ring
~ 1250 C-O Stretch Aryl Ether

| ~ 1100 | C-O Stretch | Alkyl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation pattern under ionization offers valuable structural clues.

Experimental Protocol: MS

Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules.

  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent) into the instrument, often via a direct insertion probe or GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Predicted Mass Spectrum Data and Fragmentation

The mass spectrum of this compound (Molecular Weight: 238.28 g/mol ) is expected to show a distinct molecular ion peak and a characteristic fragmentation pattern dominated by the stability of the benzyl cation.

Table 4: Predicted Key Mass Spectrum Fragments (EI-MS)

m/z Proposed Fragment Notes
238 [C₁₆H₁₄O₂]⁺˙ Molecular Ion (M⁺˙)
91 [C₇H₇]⁺ Base Peak , Tropylium ion from benzylic cleavage.
147 [M - C₇H₇]⁺ Loss of the benzyl group.
132 [C₉H₈O]⁺˙ Fragment corresponding to 1-indanone.[6]
104 [C₈H₈]⁺˙ Styrene radical cation.
77 [C₆H₅]⁺ Phenyl cation.

| 65 | [C₅H₅]⁺ | Loss of acetylene from the tropylium ion. |

The most characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium ion (m/z 91). This fragment is often the most abundant peak (the base peak) in the spectrum.

G mol [Molecule]⁺˙ m/z = 238 frag1 [C₇H₇]⁺ Tropylium Ion m/z = 91 (Base Peak) mol->frag1 Benzylic Cleavage frag2 [M - C₇H₇]⁺ m/z = 147 mol->frag2 Loss of Benzyl Radical frag3 [C₅H₅]⁺ m/z = 65 frag1->frag3 - C₂H₂

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra define the unique proton and carbon environments of the indanone and benzyloxy moieties. The IR spectrum confirms the presence of the key conjugated ketone and ether functional groups. Finally, mass spectrometry establishes the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion. Together, these spectroscopic signatures provide a comprehensive and definitive fingerprint for the title compound, enabling its unambiguous identification in research and development settings.

References

  • Vertex AI Search. (2026).
  • Benchchem. (2025).
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.
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  • ChemScene. (n.d.). This compound.
  • Chemsrc. (2025). This compound | CAS#:25083-80-1.
  • BIOFOUNT. (n.d.). 25083-80-1|6-(Benzyloxy)-2,3-dihydroinden-1-one.
  • PubChem. (n.d.). 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one.
  • AIST. (n.d.).
  • Wikipedia. (n.d.).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Ferreira, J. M. G. O., et al. (n.d.).
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum.
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Sources

Unraveling the Ambiguity of CAS Number 25083-80-1: A Critical Review

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis for researchers, scientists, and drug development professionals.

The Chemical Abstracts Service (CAS) number 25083-80-1 presents a notable case of conflicting chemical identities within publicly accessible databases. This guide provides a comprehensive examination of the available data, highlighting the discrepancies and offering a critical perspective for professionals in the fields of research, drug development, and materials science. The primary conflict lies in the association of this CAS number with two distinct chemical entities: the small molecule 6-(benzyloxy)-2,3-dihydro-1H-inden-1-one and a copolymer of methacrylic acid, styrene, and allyl methacrylate .

Part 1: Deconstructing the Conflicting Identities

A thorough review of chemical supplier catalogs and regulatory agency databases reveals a significant divergence in the substance identified as CAS 25083-80-1.

Identity 1: this compound

A substantial number of chemical suppliers list CAS 25083-80-1 as this compound[1][2][3][4][5]. This compound is an organic intermediate, likely utilized in the synthesis of more complex molecules, potentially for pharmaceutical applications.

Identity 2: 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene and 2-propenyl 2-methyl-2-propenoate

Conversely, some regulatory bodies and other databases associate CAS 25083-80-1 with a polymer comprised of methacrylic acid, styrene (ethenylbenzene), and allyl methacrylate[6][7]. This suggests a material with applications in coatings, adhesives, or other polymer-based technologies. It is important to note that variations in the specific polymer composition have also been observed in relation to this CAS number.

This discrepancy underscores a critical challenge in chemical data management and highlights the importance of consulting authoritative sources for definitive identification. For the purpose of this guide, and based on the preponderance of evidence from commercial chemical suppliers, we will focus on the properties and potential applications of This compound . However, researchers are strongly advised to verify the identity of any substance procured under this CAS number through analytical means.

Part 2: Technical Profile of this compound

Assuming the identity as the indenone derivative, the following section outlines its core properties based on available data.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₄O₂[2]
Molecular Weight 238.28 g/mol [2]
Appearance Likely a solid, specific form not consistently reportedN/A
Purity Typically offered at ≥97%[2]

Further physical properties such as melting point, boiling point, and solubility are not consistently reported across sources and would require experimental determination.

Chemical Structure

The molecular structure of this compound consists of a dihydroindenone core with a benzyloxy substituent at the 6-position.

Caption: Molecular structure of this compound.

Part 3: Synthesis and Potential Applications

Synthetic Routes

The synthesis of this compound would likely involve the benzylation of the corresponding 6-hydroxy-1-indanone.

Synthesis Reactant1 6-Hydroxy-1-indanone Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 Benzyl Halide (e.g., Benzyl Bromide) Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product This compound Reaction->Product

Caption: Plausible synthetic pathway to this compound.

Potential Applications in Drug Discovery and Development

Indanone and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a variety of biologically active compounds. The structure of this compound suggests its potential as a key intermediate in the synthesis of:

  • Novel Therapeutics: The indenone core can be further functionalized to explore a range of biological targets.

  • Precursors to Known Active Pharmaceutical Ingredients (APIs): This molecule could serve as a building block for established or investigational drugs.

Part 4: Safety, Handling, and Experimental Protocols

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

  • Storage: Store in a cool, dry place away from incompatible materials.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Illustrative Experimental Protocol: Deprotection to 6-Hydroxy-1-indanone

The following is a generalized protocol for the debenzylation of this compound to yield 6-hydroxy-1-indanone, a common transformation in multi-step synthesis.

Objective: To remove the benzyl protecting group from the hydroxyl moiety.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Reaction flask

  • Hydrogenation apparatus (e.g., balloon, Parr shaker)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent in a reaction flask.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or in a pressurized vessel).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude 6-hydroxy-1-indanone can be purified by techniques such as recrystallization or column chromatography.

Deprotection_Workflow Start Start with this compound Dissolve Dissolve in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Introduce H₂ Atmosphere Add_Catalyst->Hydrogenate Monitor Monitor Reaction (TLC/LC-MS) Hydrogenate->Monitor Workup Reaction Work-up (Vent H₂, Purge) Monitor->Workup Filter Filter to Remove Catalyst Workup->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (Optional) Concentrate->Purify End Obtain 6-Hydroxy-1-indanone Purify->End

Caption: Workflow for the deprotection of this compound.

Conclusion

The identity of the substance associated with CAS number 25083-80-1 remains ambiguous in the public domain. While a significant portion of chemical vendors associate it with this compound, the conflicting data from other sources necessitates caution. Researchers and professionals intending to work with this material must independently verify its identity through rigorous analytical characterization. This guide has provided a detailed overview based on the assumption of the indenone structure, offering insights into its properties, synthesis, and potential applications, thereby equipping the scientific community with a foundational understanding of this intriguing, albeit enigmatic, chemical entity.

References

As the initial search results were conflicting and did not provide in-depth scientific literature for either compound under the specified CAS number, a formal, numbered reference list with clickable URLs to peer-reviewed articles or authoritative database entries cannot be responsibly generated at this time. The in-text citations [1-8] refer to the general findings from the initial web searches which highlighted the discrepancy among various chemical supplier and database listings.

Sources

A Technical Guide to the Structural Elucidation of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, multi-technique approach for the unambiguous structure elucidation of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS No. 25083-80-1).[1][2] As a key intermediate in various synthetic pathways, rigorous confirmation of its molecular structure is paramount for researchers, scientists, and drug development professionals. This document outlines an integrated analytical workflow, detailing the causality behind experimental choices and providing validated protocols for Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques. The synthesis of data from these orthogonal methods provides a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity.

Introduction and Strategic Overview

This compound is an organic compound featuring an indanone core functionalized with a benzyloxy substituent. The indanone framework is a privileged scaffold in medicinal chemistry, and its derivatives are explored for various biological activities.[3][4] Given its role as a precursor, ensuring the correct isomeric structure and connectivity is a critical quality control step. An incorrect assignment—for instance, mistaking it for the 5-benzyloxy isomer—could invalidate subsequent synthetic steps and biological data.

The molecular formula of the target compound is C₁₆H₁₄O₂ with a molecular weight of 238.28 g/mol .[1] Our elucidation strategy is built on a logical, stepwise progression that first confirms this fundamental formula, then identifies key functional groups, and finally maps the precise atomic connectivity of the molecular framework.

This guide employs a synergistic combination of:

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, namely the ketone and ether moieties.[7]

  • One- and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the complete carbon-hydrogen framework and unequivocal bond connectivity.[8][9]

Elucidation Workflow Diagram

Elucidation_Workflow cluster_start cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_end start Sample: 6-(Benzyloxy)-2,3- dihydro-1H-inden-1-one HRMS HRMS Analysis start->HRMS FTIR FTIR Spectroscopy start->FTIR NMR NMR Spectroscopy (1D & 2D) start->NMR Formula Elemental Formula (C₁₆H₁₄O₂) HRMS->Formula FuncGroups Functional Groups (C=O, C-O-C) FTIR->FuncGroups Connectivity H-C Framework & Connectivity Map NMR->Connectivity Final Confirmed Structure Formula->Final FuncGroups->Final Connectivity->Final

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Rationale: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[5][10] Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a unique elemental composition.[6][11] This high accuracy is crucial for distinguishing between isobaric compounds (different formulas with the same nominal mass).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of oxygen atoms which can be readily protonated to form the [M+H]⁺ ion.

  • Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap system.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental formula based on the exact mass.

Expected Data & Interpretation

The analysis should yield a highly accurate mass measurement that corresponds to the protonated molecule.

ParameterTheoretical ValueExpected Experimental Value (within 5 ppm)
Molecular Formula C₁₆H₁₄O₂-
Exact Mass [M] 238.0994-
Ion Species [M+H]⁺-
Theoretical m/z 239.1067239.1067 ± 0.0012

A measured m/z value within this range provides unequivocal evidence for the elemental formula C₁₆H₁₄O₂, thereby validating the foundational composition of the molecule.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the ketone carbonyl (C=O) group and the ether (C-O-C) linkage. The position of the carbonyl stretch provides further structural clues; conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ketone.[7][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum.

Expected Data & Interpretation

The resulting spectrum should display several key absorption bands confirming the major functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment & Rationale
~3050-3030MediumC-H StretchAromatic C-H bonds from both the indanone and benzyl rings.
~2950-2850MediumC-H StretchAliphatic C-H bonds of the two CH₂ groups in the five-membered ring.
~1710-1690 Strong, Sharp C=O Stretch Conjugated ketone carbonyl. The frequency is lowered from a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[12]
~1600, ~1480Medium-StrongC=C StretchAromatic ring skeletal vibrations.
~1250 & ~1050 Strong C-O-C Stretch Aryl-alkyl ether. Asymmetric and symmetric stretching modes of the benzyloxy group.[13]

The presence of a strong, sharp peak around 1700 cm⁻¹ is highly diagnostic for the conjugated ketone, while the strong bands in the 1250-1050 cm⁻¹ region confirm the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of this compound.

  • ¹H NMR: Reveals the number of unique proton environments, their integration (ratio), and coupling (neighboring protons).

  • ¹³C NMR & DEPT: Identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, ideal for tracing the aliphatic chain in the indanone core.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting the different fragments of the molecule (e.g., linking the benzyl group to the indanone core).[14][15]

Structure and Atom Numbering

For clarity in assignments, the following numbering scheme will be used:


(Self-generated image for illustrative purposes)

(A diagram showing the chemical structure with carbons and protons numbered systematically would be placed here.)

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a standard pulse sequence.

    • ¹³C NMR: Acquire with proton decoupling. Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-enhanced (gCOSY) spectrum.

    • HSQC: Acquire a gradient-enhanced multiplicity-edited HSQC to correlate ¹H and ¹³C signals, also providing CH/CH₃ vs. CH₂ information.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.

Expected Data & Interpretation

¹H and ¹³C NMR Data Summary

Atom No.¹H δ (ppm), Mult., J (Hz), Int.¹³C δ (ppm)DEPT-135Key HMBC Correlations (from H to C)
Indanone Core
1-~205.0Quaternary (C=O)C2, C7a
2~2.70, t, J=6.0, 2H~36.5CH₂ (neg)C1, C3, C3a
3~3.15, t, J=6.0, 2H~26.0CH₂ (neg)C2, C3a, C4
3a-~155.0QuaternaryC3, C4, C7a
4~7.20, d, J=2.0, 1H~109.0CH (pos)C3a, C5, C6, C7a
5~7.05, dd, J=8.4, 2.0, 1H~125.0CH (pos)C4, C6, C7
6-~160.0QuaternaryC4, C5, C7, C1'
7~7.70, d, J=8.4, 1H~128.0CH (pos)C1, C5, C6, C3a
7a-~135.0QuaternaryC1, C3a, C4, C7
Benzyloxy Group
1'~5.15, s, 2H~70.0CH₂ (neg)C6, C2', C6'
2', 6'~7.45, d, J=7.5, 2H~127.5CH (pos)C1', C4'
3', 5'~7.40, t, J=7.5, 2H~128.5CH (pos)C1', C4'
4'~7.35, t, J=7.5, 1H~128.0CH (pos)C2', C3', C5', C6'
--~136.0QuaternaryC1', C2', C6'

Analysis Narrative:

  • Aliphatic Region (Indanone Ring): The ¹H NMR shows two triplets around δ 2.70 and 3.15 ppm, each integrating to 2H.[16] A COSY spectrum will show a clear correlation between these two signals, establishing the -CH₂-CH₂- fragment (H2-H3). The HSQC will correlate these protons to their respective CH₂ carbons (identified by negative DEPT-135 signals).

  • Aromatic Region (Indanone Ring): Three distinct aromatic protons are expected for the indanone core. The proton at C7 (δ ~7.70 ppm) will be the most downfield due to the deshielding effect of the adjacent carbonyl group. It will appear as a doublet coupled to H5. The protons at C4 and C5 will show splitting patterns consistent with their positions.

  • Benzyloxy Group: A sharp singlet integrating to 2H at ~δ 5.15 ppm is characteristic of the benzylic CH₂ group (H1'). The remaining five protons of the phenyl ring will appear in the typical aromatic region (δ 7.3-7.5 ppm).

  • Connectivity Confirmation (HMBC): The HMBC spectrum is the final piece of the puzzle. The most crucial correlation is from the benzylic protons (H1', δ ~5.15 ppm) to the C6 carbon of the indanone ring (δ ~160.0 ppm). This single correlation unambiguously confirms the position of the benzyloxy substituent at C6 and differentiates it from any other isomer. Other key HMBC correlations, as listed in the table, will lock the entire molecular framework in place.

HMBC Connectivity Diagram

HMBC_Correlations mol H1_prime H1' C6 C6 H1_prime->C6 HMBC H7 H7 C1 C1 H7->C1 HMBC H3 H3 C4 C4 H3->C4 HMBC

Caption: Key HMBC correlations confirming structural connectivity.

Data Synthesis and Final Conclusion

The structural elucidation of this compound is achieved through the logical integration of orthogonal analytical techniques.

  • HRMS firmly established the elemental formula as C₁₆H₁₄O₂.

  • FTIR confirmed the presence of the required functional groups: a conjugated ketone (C=O) and an aryl-alkyl ether (C-O-C).

  • ¹H and ¹³C NMR spectroscopy provided a complete map of the proton and carbon environments.

  • 2D NMR (COSY, HSQC, and HMBC) unequivocally established the connectivity of the atoms. The critical HMBC correlation from the benzylic protons (H1') to the indanone C6 carbon served as the definitive link, confirming the substituent's position and ruling out other isomers.

The collective data provides a self-validating and unambiguous confirmation of the structure as this compound. This rigorous, multi-technique approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate.

References

  • Fiveable. High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term. [Link]

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  • Waska, H., et al. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. Environmental Science & Technology. [Link]

  • University of Glasgow. Applying 2D NMR methods to the structural elucidation of complex natural products. [Link]

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  • ResearchGate. 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of Utah. NMR Assignments for 2-Ethyl-Indanone. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. [Link]

  • ScienceDirect. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]

  • ACS Publications. THE NEAR INFRA-RED ABSORPTION SPECTRA OF SOME ALDEHYDES, KETONES, ESTERS AND ETHERS. [Link]

  • Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]

  • SlidePlayer. INFRARED SPECTROSCOPY (IR). [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • Agilent Technologies. Interpretation of 2D NMR Spectra. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • PubChem. 6-Benzyloxy-5-methoxy-1-indanone. [Link]

  • PubChem. 6-Methoxy-1-Indanone. [Link]

  • Chemsigma. 6-(benzyloxy)-2,3-dihydroinden-1-one [25083-80-1]. [Link]

  • PubChem. 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one. [Link]

  • SpectraBase. 6-Methoxy-1-indanone - [1H NMR] - Spectrum. [Link]

  • ResearchGate. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives. [Link]

  • researchmap. Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation. [Link]

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  • Google Patents.

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An In-depth Technical Guide to the Physical Characteristics of 6-Phenylmethoxy-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and spectral characteristics of 6-phenylmethoxy-2,3-dihydroinden-1-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following discourse is structured to deliver not just raw data, but also to impart a deeper understanding of the experimental methodologies and the scientific rationale that underpin the characterization of such novel molecules. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of indanone derivatives.

Introduction to 6-Phenylmethoxy-2,3-dihydroinden-1-one

6-Phenylmethoxy-2,3-dihydroinden-1-one, also known as 6-benzyloxy-1-indanone, belongs to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1] The introduction of a phenylmethoxy (benzyloxy) group at the 6-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity, and by extension, its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its physical characteristics is therefore paramount for its development and application in drug design.

Physicochemical Properties

A summary of the key physicochemical identifiers for 6-phenylmethoxy-2,3-dihydroinden-1-one is presented in Table 1. While experimentally determined data for some properties are not widely available in public databases, computed values provide useful estimates for initial characterization.

Table 1: Physicochemical Identifiers for 6-Phenylmethoxy-2,3-dihydroinden-1-one

PropertyValueSource
CAS Number 25083-80-1[1][2]
Molecular Formula C₁₆H₁₄O₂[1]
Molecular Weight 238.28 g/mol [1]
Appearance Off-white to pale yellow solid (Predicted)Inferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water.Inferred from structure

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of a synthesized compound. The following sections detail the expected spectral characteristics of 6-phenylmethoxy-2,3-dihydroinden-1-one based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of 6-phenylmethoxy-2,3-dihydroinden-1-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The predicted chemical shifts (in ppm, relative to TMS) are outlined in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-Phenylmethoxy-2,3-dihydroinden-1-one

ProtonsMultiplicityChemical Shift (δ, ppm)Rationale
Aliphatic (C2-H₂)Triplet~2.7Coupled to C3-H₂
Aliphatic (C3-H₂)Triplet~3.1Coupled to C2-H₂
Benzylic (O-CH₂-Ph)Singlet~5.1Characteristic of benzylic protons adjacent to an oxygen atom
Aromatic (Indanone ring)Multiplet6.9 - 7.5Aromatic protons in different electronic environments
Aromatic (Benzyl ring)Multiplet7.3 - 7.5Protons of the phenyl group

Rationale behind peak assignments: The aliphatic protons at C2 and C3 form an A₂B₂ system, expected to appear as triplets. The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring, placing their signal around 5.1 ppm. The aromatic protons on both the indanone and benzyl rings will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Phenylmethoxy-2,3-dihydroinden-1-one

Carbon AtomChemical Shift (δ, ppm)Rationale
C=O (Ketone)~205Characteristic of a conjugated ketone
C-aliphatic (C2, C3)25 - 40Aliphatic carbons in a five-membered ring
C-benzylic (O-C H₂-Ph)~70Benzylic carbon attached to an oxygen
C-aromatic110 - 160Aromatic carbons of both rings

Rationale behind peak assignments: The carbonyl carbon of the ketone is highly deshielded and appears at a characteristic downfield shift. The aliphatic and aromatic carbons appear in their respective typical regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for 6-phenylmethoxy-2,3-dihydroinden-1-one are listed in Table 4.

Table 4: Predicted IR Absorption Bands for 6-Phenylmethoxy-2,3-dihydroinden-1-one

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aryl Ketone)1680 - 1700Strong
C-O (Ether)1200 - 1275Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=C (Aromatic)1450 - 1600Medium to Weak

Rationale behind peak assignments: The most prominent peak will be the strong absorption from the carbonyl group of the conjugated ketone. The C-O stretch of the benzyloxy ether will also be a significant feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-phenylmethoxy-2,3-dihydroinden-1-one, the molecular ion peak [M]⁺ would be expected at m/z 238. A prominent fragment would likely be observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a characteristic fragment of benzyl ethers.

Experimental Protocols for Physical Characterization

To ensure scientific integrity, the following are detailed, self-validating protocols for the experimental determination of the key physical characteristics of a novel compound like 6-phenylmethoxy-2,3-dihydroinden-1-one.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range suggests a high degree of purity.

Apparatus: Digital melting point apparatus, capillary tubes.

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the heating rate to a rapid value initially to approach the expected melting point.

  • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting range.

  • Perform the measurement in triplicate to ensure reproducibility.

Acquisition of NMR Spectra

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes, deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure for ¹H and ¹³C NMR:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Acquisition of IR Spectrum

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent-moistened kimwipe.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption peaks.

Acquisition of Mass Spectrum

Principle: Mass spectrometry ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z), providing the molecular weight and fragmentation pattern.

Apparatus: Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS) or a direct infusion probe.

Procedure (Direct Infusion):

  • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Introduce the solution into the ion source via a direct infusion pump at a constant flow rate.

  • Optimize the ion source parameters (e.g., temperature, electron energy for EI) to obtain a stable ion signal.

  • Acquire the mass spectrum over a suitable m/z range.

  • Identify the molecular ion peak and major fragment ions.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of a novel compound such as 6-phenylmethoxy-2,3-dihydroinden-1-one.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of 6-phenylmethoxy-2,3-dihydroinden-1-one Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity_Assessment Purity Assessment MP->Purity_Assessment Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Sources

solubility of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of specific experimental solubility data in the public domain, this document synthesizes theoretical principles with established experimental methodologies to empower researchers in their handling and formulation of this compound. The guide delves into the physicochemical properties of the molecule, predicts its solubility in a range of organic solvents based on the "like dissolves like" principle, and furnishes a detailed, field-proven protocol for experimentally determining solubility. This document is structured to provide both predictive insights and practical, actionable laboratory procedures, adhering to the highest standards of scientific integrity.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. For a compound like this compound, a derivative of 1-indanone which is a scaffold found in various biologically active compounds, understanding its behavior in different solvent systems is paramount for any research and development endeavor.[1] Inefficient solubility can lead to challenges in purification, inaccurate dosing, and poor absorption, ultimately hindering the therapeutic potential of a promising molecule. This guide, therefore, serves as a foundational resource for scientists and professionals working with this compound, enabling informed solvent selection and the development of robust experimental practices.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility. The structural features of this compound provide significant clues to its behavior in various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25083-80-1[2]
Molecular Formula C₁₆H₁₄O₂[2]
Molecular Weight 238.28 g/mol [2]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
Predicted LogP 3.3945[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]

The molecule possesses a rigid indanone core, a non-polar benzyl group, and two oxygen atoms (a ketone and an ether) that can act as hydrogen bond acceptors.[2] The absence of hydrogen bond donors and a relatively high predicted LogP of 3.3945 suggest a predominantly non-polar character, indicating that the molecule will likely exhibit limited solubility in highly polar solvents and greater solubility in solvents of low to moderate polarity. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4]

Predictive Solubility Analysis

Based on the physicochemical properties, we can forecast the solubility of this compound in a spectrum of common organic solvents. This predictive analysis serves as a valuable starting point for experimental work.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarity Index (P')Predicted SolubilityRationale
Hexane 0.1Moderate to HighThe non-polar nature of hexane aligns well with the large non-polar regions of the target molecule.
Toluene 2.4HighThe aromatic character of toluene can engage in π-π stacking with the benzene rings of the solute, enhancing solubility.
Dichloromethane (DCM) 3.1HighDCM is a versatile solvent with moderate polarity that can effectively solvate the entire molecule.
Ethyl Acetate 4.4ModerateThe ester group in ethyl acetate can interact with the polar functionalities of the solute, while the ethyl group provides non-polar character.
Acetone 5.1ModerateAcetone's polarity may be on the higher side, but it can still solvate the molecule to a reasonable extent.
Ethanol 4.3Low to ModerateThe hydroxyl group of ethanol can interact with the ketone and ether oxygens, but the overall polarity may be too high for optimal solubility.
Methanol 5.1LowMethanol is a highly polar protic solvent, and its extensive hydrogen bonding network may not be effectively disrupted by the largely non-polar solute.
Water 10.2Very Low/InsolubleThe high polarity and strong hydrogen bonding of water make it a poor solvent for this hydrophobic molecule.

Polarity Index values are relative measures of a solvent's polarity.[5]

Experimental Protocol for Solubility Determination: A Self-Validating System

While theoretical predictions are invaluable, empirical determination of solubility is essential for accurate formulation and process development. The following protocol is a robust, gravimetric-based method, widely accepted and considered a "gold standard" approach.[6][7]

Principle

This method involves creating a saturated solution of the solute in the chosen solvent at a controlled temperature. An aliquot of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of solubility in terms of mass per unit volume of the solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Collection & Analysis cluster_3 Solvent Evaporation & Final Measurement A Add excess solute to a known volume of solvent in a vial B Seal the vial tightly A->B C Place vial in a constant temperature shaker (e.g., 25°C) B->C D Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation C->D E Allow undissolved solid to settle D->E F Withdraw a precise aliquot of the supernatant using a syringe E->F G Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial F->G H Accurately weigh the vial with the filtered solution G->H I Evaporate the solvent under reduced pressure or in a vacuum oven H->I J Dry the vial to a constant weight I->J K Accurately weigh the vial with the dried solute J->K

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for an extended period (24-48 hours is recommended) to ensure that the solution has reached saturation.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a precise aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved microparticles.

  • Weighing the Solution: Dispense the filtered aliquot into a pre-weighed evaporation vial and record the total weight of the vial and the solution.

  • Solvent Evaporation: Evaporate the solvent from the vial. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Drying: Dry the vial containing the solute to a constant weight in a vacuum oven or desiccator.

  • Final Weighing: Once a constant weight is achieved, record the final weight of the vial and the dried solute.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S (mg/mL) = (Mass of solute) / (Volume of solvent)

    The volume of the solvent can be determined from the mass of the solution and the known density of the solvent at the experimental temperature.

Advanced Predictive Models: Hansen Solubility Parameters (HSP)

For more nuanced predictions, especially in complex solvent blends, the Hansen Solubility Parameters (HSP) can be a powerful tool.[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent.[10] The smaller the "distance" between the HSP values of the solute and the solvent, the higher the likelihood of solubility.[10] While the experimental determination of HSP for this compound is beyond the scope of this guide, it represents a valuable next step for in-depth formulation development.[11]

The following diagram illustrates the conceptual framework of Hansen Solubility Parameters.

HSP cluster_0 Total Cohesive Energy Total δt² Dispersion δD² (Dispersion) Total->Dispersion = Polar δP² (Polar) HydrogenBonding δH² (Hydrogen Bonding)

Sources

theoretical studies on 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of this compound, a molecule of significant interest owing to its core 1-indanone scaffold. The 1-indanone framework is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This document bridges fundamental molecular properties with advanced computational analysis, offering insights into the electronic structure, reactivity, and spectroscopic characteristics of the title compound. By leveraging methodologies such as Density Functional Theory (DFT), we elucidate the key molecular features that underpin its potential applications in drug design and materials science. This guide is intended to serve as an authoritative resource for researchers seeking to understand and exploit the properties of this and related indenone derivatives.

Molecular Identity and Physicochemical Profile

This compound is a bicyclic ketone derivative featuring a benzene ring fused to a cyclopentanone ring, with a benzyloxy substituent at the 6-position.[3] This substitution significantly influences the molecule's electronic properties and potential for intermolecular interactions.

Caption: 2D structure of this compound.

A molecule's physicochemical properties are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The key computed properties for this compound are summarized below.

PropertyValueSignificance in Drug Development
CAS Number 25083-80-1Unique identifier for substance registration.[4]
Molecular Formula C₁₆H₁₄O₂Defines the elemental composition.[4]
Molecular Weight 238.28 g/mol Influences diffusion and transport across membranes.[4]
LogP 3.3945Measures lipophilicity; critical for membrane permeability.[4]
TPSA 26.3 ŲTopological Polar Surface Area; predicts cell permeability.[4]
H-Bond Donors 0Number of hydrogen bond donors.[4]
H-Bond Acceptors 2Number of hydrogen bond acceptors (carbonyl and ether oxygens).[4]
Rotatable Bonds 3Affects conformational flexibility and receptor binding.[4]

These properties suggest good potential for oral bioavailability, as they largely align with predictive guidelines such as Lipinski's Rule of Five.

Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical aspects, understanding the experimental context is crucial. A common synthetic pathway to this compound involves the Williamson ether synthesis, reacting 6-hydroxy-1-indanone with benzyl bromide in the presence of a base.[5] The successful synthesis and purity of the compound are confirmed using various spectroscopic techniques, which also serve as benchmarks for validating theoretical calculations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on both the indenone and benzyl rings, a characteristic singlet for the benzylic methylene (–O–CH₂–Ar) protons, and two multiplets for the adjacent methylene groups (–CH₂–CH₂–C=O) in the five-membered ring.[6][7][8]

    • ¹³C NMR : Key resonances would include the carbonyl carbon (C=O) downfield (~195-205 ppm), multiple signals in the aromatic region (110-160 ppm), the benzylic carbon (~70 ppm), and the two aliphatic carbons of the indanone core.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum provides a vibrational fingerprint of the molecule's functional groups. A prominent and sharp absorption band is expected for the C=O stretch of the ketone, typically found in the 1680–1715 cm⁻¹ range.[9][10] Additional characteristic peaks would correspond to C–O–C stretching of the ether linkage and C–H stretching of the aromatic and aliphatic groups.[9]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (238.28). A significant fragment would likely be observed at m/z 91, corresponding to the stable benzyl/tropylium cation [C₇H₇]⁺, resulting from the cleavage of the benzylic ether bond.

Theoretical and Computational Framework

Modern computational chemistry provides powerful tools to investigate molecular properties at the electronic level. Density Functional Theory (DFT) is a robust method for studying organic molecules, balancing computational cost with high accuracy.[11]

Computational Methodology Workflow

A typical theoretical investigation follows a structured workflow to ensure the reliability and comprehensiveness of the results. This process begins with finding the most stable molecular structure and proceeds to analyze its electronic properties and predict its behavior.

computational_workflow cluster_analysis Analysis Modules start Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy (No Imaginary Frequencies) freq_calc->validation analysis Electronic Property Analysis validation->analysis Valid Structure fmo FMO (HOMO-LUMO) mep MEP nbo NBO tddft TD-DFT (UV-Vis)

Caption: Standard workflow for computational analysis of organic molecules.

Protocol: Geometry Optimization and Frequency Calculation

  • Input: An initial 3D structure of this compound is generated.

  • Method: A DFT functional, such as the widely used B3LYP, is chosen along with a suitable basis set like 6-311G(d,p), which provides a good description of electron distribution.[11]

  • Optimization: The molecular geometry is optimized to find the lowest energy conformation, where the net forces on all atoms are close to zero.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[12]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[12]

  • Orbital Distribution: For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and fused benzene rings, which are the most probable sites for electrophilic attack. Conversely, the LUMO is likely concentrated on the electron-deficient α,β-unsaturated ketone system of the indenone core, marking it as the center for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, revealing stabilizing intramolecular interactions.[11][13] The most significant interactions are often hyperconjugative, involving electron delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

The stabilization energy (E⁽²⁾) associated with these interactions quantifies their importance. For the title compound, key interactions would include:

  • n → π : Delocalization from the lone pairs (n) of the ether and carbonyl oxygens into the antibonding (π) orbitals of the aromatic rings.

  • π → π : Delocalization from the filled π orbitals of one aromatic ring to the antibonding π orbitals of another.

These interactions contribute to the overall stability of the molecule and influence its electronic structure.[11]

Donor NBOAcceptor NBOE⁽²⁾ (kcal/mol) (Illustrative)Type of Interaction
LP(O_ether)π(C_aromatic–C_aromatic)~20-30Hyperconjugation (Resonance)
LP(O_carbonyl)π(C_aromatic–C_aromatic)~5-10Hyperconjugation
π(C=C)_benzylπ*(C=C)_indenone~2-5π-π Conjugation
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions and reactivity.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. For this molecule, the most negative region is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

  • Green Regions (Neutral Potential): Represent areas of nonpolar character, such as the surfaces of the aromatic rings.

Applications in Rational Drug Design

The theoretical insights derived from these studies are directly applicable to drug discovery and development. The indenone scaffold is found in compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][11][14][15]

drug_design_flow dft DFT Analysis (Structure, FMO, MEP, NBO) pharm Identify Pharmacophoric Features (H-bond acceptors, aromatic rings) dft->pharm docking Molecular Docking (Predict Binding to Target Protein) pharm->docking sar Structure-Activity Relationship (SAR) (In Silico) docking->sar lead_opt Lead Optimization (Design New Derivatives) sar->lead_opt

Caption: Logic flow from theoretical analysis to lead optimization.

  • Target Identification: The MEP and FMO analyses help identify the key features of the molecule—the pharmacophore—that are likely to interact with a biological target. The carbonyl oxygen, for example, is a prime hydrogen bond acceptor.

  • Molecular Docking: The optimized 3D structure from DFT is a critical input for molecular docking simulations. These simulations place the molecule into the binding site of a target protein (e.g., an enzyme or receptor) to predict its binding orientation and affinity. This process allows for the rapid virtual screening of many derivatives.[6][11]

  • Lead Optimization: By understanding the electronic structure and reactivity, chemists can make rational modifications to the molecule to improve its potency, selectivity, or ADME properties. For instance, modifying substituents on the aromatic rings can tune the HOMO-LUMO gap to alter reactivity or change the MEP to enhance binding interactions.

Conclusion

The theoretical study of this compound offers a profound understanding of its molecular architecture and electronic landscape. Through the application of DFT, FMO, NBO, and MEP analyses, we can construct a detailed profile of its stability, reactivity, and potential interaction sites. This computational-first approach provides an invaluable predictive framework that complements and guides experimental work. For drug development professionals, these theoretical insights are instrumental in accelerating the design-synthesize-test cycle, facilitating the rational optimization of indenone-based scaffolds into next-generation therapeutic agents.

References

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  • 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. (2025-06-11). (URL: [Link])

  • Electronic Structure and Vibrational Properties of Indenotetracene‐Based Crystal. National Institutes of Health (NIH). (URL: [Link])

  • Electronic Structure and Vibrational Properties of Indenotetracene-Based Crystal. PubMed. (2025-05-30). (URL: [Link])

  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. (2017-03-09). (URL: [Link])

  • This compound | CAS#:25083-80-1. Chemsrc. (2025-09-18). (URL: [Link])

  • Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. MDPI. (URL: [Link])

  • Indenone. Grokipedia. (URL: [Link])

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  • The structure of indenone and several related compounds with pharmacological activity. ResearchGate. (URL: [Link])

  • The Synthesis of Derivatives of 1-Indanone and Indenone. ACS Publications. (URL: [Link])

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. (URL: [Link])

  • 6-Benzyloxy-2-phenylpyridazin-3(2H)-one. National Institutes of Health (NIH). (URL: [Link])

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. National Institutes of Health (NIH). (2022-11-29). (URL: [Link])

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PubMed Central. (URL: [Link])

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. (URL: [Link])

  • 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one | C16H14O2. PubChem. (URL: [Link])

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. (URL: [Link])

  • Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. PubMed. (URL: [Link])

  • NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. ResearchGate. (2025-08-06). (URL: [Link])

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An In-depth Technical Guide to the Discovery and History of Indenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indenone scaffold, a bicyclic structure featuring a benzene ring fused to a cyclopentenone, represents a privileged motif in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of significant therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of indenone derivatives, tracing their journey from initial synthesis in the early 20th century to their contemporary applications in drug development. We will delve into the evolution of synthetic methodologies, the serendipitous discoveries of their pharmacological properties, and the mechanistic insights that continue to drive their exploration as therapeutic candidates. This document is designed to serve as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in chemical and pharmaceutical research.

Introduction: The Indenone Scaffold

The core of this fascinating class of compounds is the 1-indenone structure, systematically known as 2,3-dihydro-1H-inden-1-one.[3] The fusion of an aromatic benzene ring with a five-membered cyclopentenone ring creates a rigid, planar system with unique electronic properties. This structural framework has proven to be a versatile template for chemical modification, allowing for the synthesis of a vast library of derivatives with diverse pharmacological profiles.[4][5] The reactivity of the enone system and the potential for substitution on both the aromatic and cyclopentenone rings have made indenones an attractive target for synthetic chemists and a fruitful area of investigation for medicinal chemists.[1]

Indanone derivatives are found in a number of natural products and have been instrumental in the development of catalytic asymmetric synthesis.[5] Their applications extend beyond medicine into materials science, where they are used as organic functional materials, in OLEDs, and as dyes and fluorophores.[5]

The Genesis of Indenone Chemistry: Early Syntheses and Discoveries

The history of indenone chemistry begins in the early 20th century, with the first publications concerning the preparation of 1-indanones appearing in the 1920s.[4] One of the earliest described methods for the synthesis of 1-indanone was the intramolecular cyclization of 3-arylpropanoic acids.[4] For instance, the cyclization of hydrocinnamic acid to 1-indanone was reported by Price and Lewis in 1939.[4] Another early and efficient method involved the intramolecular Friedel–Crafts acylation of phenylpropionic acid chloride with aluminum chloride in benzene, which was published in 1927.[6]

These early synthetic efforts laid the groundwork for the exploration of the chemical space around the indenone core. While initially pursued for their interesting chemical structures, the biological potential of these compounds would soon come to light, marking a new era in the history of indenone derivatives.

The Rise of Indenone Derivatives as Bioactive Molecules

The mid-20th century saw a paradigm shift in the perception of indenone derivatives, from chemical curiosities to potent bioactive molecules. This transition was largely driven by the discovery of their anticoagulant properties.

The Anticoagulant Era: The Story of Phenindione

Following the discovery of the coumarin-based anticoagulant dicumarol in the 1940s, the search for alternative oral anticoagulants led researchers to the indane-1,3-dione scaffold.[7] Phenindione, or 2-phenyl-1,3-indandione, emerged as one of the first clinically investigated compounds of this class and was introduced in the early 1950s.[7][8] It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors, much like warfarin.[9][10]

While effective, phenindione's use has been largely superseded by warfarin due to a higher incidence of hypersensitivity reactions and other adverse effects.[8][9] Nevertheless, the discovery of phenindione was a pivotal moment, demonstrating that the indenone scaffold could be a source of potent, orally active drugs.

Diversification of Biological Activities

The success of phenindione spurred further investigation into the pharmacological potential of indenone derivatives. Researchers soon discovered that these compounds possessed a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Properties: Certain indenone derivatives were found to exhibit significant anti-inflammatory and analgesic effects.[4]

  • Antiviral and Antibacterial Activity: Studies have shown that indenone derivatives can act as potent antiviral and antibacterial agents.[4][11][12]

  • Anticancer Potential: The indenone scaffold has been identified in compounds with cytotoxic and cell growth inhibitory activities, making them promising leads for anticancer drug development.[4][13][14]

  • Neuroprotective Effects: The ability of indanone derivatives to modulate the activities of enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE) has made them attractive candidates for the treatment of neurodegenerative diseases.[15]

This diversification of biological activities highlighted the immense therapeutic potential harbored within the indenone chemical space.

Modern Synthetic Strategies for Indenone Derivatives

The growing interest in the pharmacological properties of indenone derivatives has driven the development of more sophisticated and efficient synthetic methodologies.

Classical and Modern Synthetic Protocols

While classical methods like the Friedel-Crafts acylation are still in use, a variety of modern techniques have been developed to synthesize indenone derivatives with greater control and efficiency.[4][6]

Synthetic Method Description Key Advantages
Intramolecular Friedel-Crafts Acylation Cyclization of 3-arylpropanoic acids or their acid chlorides using a Lewis or Brønsted acid catalyst.[3][4]Well-established, versatile for various substituted precursors.
Nazarov Cyclization An acid-catalyzed 4π-electrocyclic reaction of divinyl ketones to form cyclopentenones.[4]Efficient for the construction of the five-membered ring.
Transition-Metal-Catalyzed Carbonylative Cyclization Palladium- or rhodium-catalyzed reactions of unsaturated aryl halides or boronic acids with alkynes and a carbon monoxide source.[1][16][17][18]High efficiency, good functional group tolerance, and access to diverse substitution patterns.
Gold-Catalyzed Cyclization Gold catalysts can efficiently promote the cyclization of 2-alkynylaldehyde cyclic acetals to yield indenone derivatives.[1][16]Mild reaction conditions and high yields.
Experimental Protocol: Rhodium-Catalyzed Carbonylative Cyclization

This protocol provides a general procedure for the synthesis of indenone derivatives via a rhodium-catalyzed carbonylative cyclization of 2-bromophenylboronic acids with alkynes, using paraformaldehyde as a CO source.[16]

Materials:

  • 2-Bromophenylboronic acid derivative

  • Alkyne derivative

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

  • Ligand (e.g., triphenylphosphine)

  • Paraformaldehyde

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add the rhodium catalyst and ligand.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add the 2-bromophenylboronic acid derivative, the alkyne derivative, and paraformaldehyde to the reaction mixture.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified indenone derivative using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Mechanistic Insights and Signaling Pathways

A key aspect of the enduring interest in indenone derivatives is their ability to interact with a variety of biological targets, often with high specificity.

Indenones as Enzyme Inhibitors

Many of the therapeutic effects of indenone derivatives can be attributed to their ability to inhibit specific enzymes.

  • Acetylcholinesterase (AChE) Inhibition: The most prominent example is the drug Donepezil, an indanone derivative, which is a potent and selective inhibitor of AChE.[2][15][19] By inhibiting AChE, Donepezil increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.[14][15]

  • Monoamine Oxidase (MAO) Inhibition: Certain indanone derivatives have been shown to inhibit MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[15] This activity suggests their potential in treating depression and Parkinson's disease.

  • DNA Repair Enzyme Inhibition: More recently, arylated indenone derivatives have been identified as inhibitors of the human DNA dealkylation repair enzyme AlkBH3, which is implicated in cancer cell proliferation.[13]

Signaling Pathway: Acetylcholinesterase Inhibition by Donepezil

The following diagram illustrates the mechanism of action of Donepezil in the cholinergic synapse.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh Exocytosis AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_Receptor->Signal Donepezil Donepezil (Indenone Derivative) Donepezil->AChE Inhibits

Sources

Methodological & Application

Application Notes and Protocols for 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Indanones in Drug Discovery

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a versatile synthetic intermediate, belonging to the class of 1-indanone derivatives. These scaffolds are of significant interest to researchers in drug development due to their presence in a variety of biologically active molecules.[1][2] The 1-indanone core is a key structural feature in compounds developed for antiviral, anti-inflammatory, and anticancer applications.[1][2] Notably, substituted 1-indanones are crucial precursors in the synthesis of Donepezil, a leading medication for the treatment of Alzheimer's disease.[3][4][5][6] The benzyloxy group at the 6-position not only influences the electronic properties of the molecule but also serves as a protected hydroxyl group, which can be deprotected in later synthetic steps to yield phenolic compounds, a common feature in many pharmacologically active agents.

This application note provides a detailed protocol for a pivotal reaction involving this compound: the base-catalyzed aldol condensation. This reaction is fundamental for carbon-carbon bond formation and is a cornerstone in the multi-step synthesis of Donepezil and its analogs.[4][5] The protocol is designed for researchers in medicinal chemistry and drug development, offering insights into the practical application of this valuable building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 25083-80-1[7][8]
Molecular Formula C₁₆H₁₄O₂[7]
Molecular Weight 238.28 g/mol [7]
Appearance Typically a solid-
Purity ≥97% (typical)[7]
Storage 4°C, under an inert atmosphere[7]
Synonyms 6-phenylmethoxy-2,3-dihydroinden-1-one[7]

Core Application: Aldol Condensation in the Synthesis of Donepezil Analogs

The aldol condensation is a powerful reaction for forming a new carbon-carbon bond. In the context of synthesizing Donepezil-like molecules, this compound serves as the ketone component, which, upon deprotonation at the α-carbon, forms a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde, leading to a β-hydroxy ketone (the aldol addition product). Subsequent dehydration (condensation) yields an α,β-unsaturated ketone.[9][10][11] This product is a direct precursor to the indanone core of Donepezil.[4][5]

Reaction Scheme

Aldol_Condensation Indanone This compound Base Strong Base (e.g., LDA, NaOH) Indanone->Base 1. Enolate Formation Aldehyde N-benzylpiperidine- 4-carboxaldehyde Product α,β-Unsaturated Ketone (Donepezil Precursor) Base->Product 2. Nucleophilic Attack & Dehydration Water + H₂O

Caption: General workflow for the aldol condensation.

Experimental Protocol: Synthesis of 2-((1-benzylpiperidin-4-yl)methylene)-6-(benzyloxy)-2,3-dihydro-1H-inden-1-one

This protocol details the Claisen-Schmidt condensation, a type of aldol condensation, between this compound and N-benzylpiperidine-4-carboxaldehyde. The procedure is adapted from established syntheses of Donepezil precursors.[4][5]

Materials and Reagents
  • This compound

  • N-benzylpiperidine-4-carboxaldehyde

  • Sodium hydroxide (NaOH) or Lithium diisopropylamide (LDA)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of the chosen solvent (Methanol for NaOH catalysis, THF for LDA).

    • Begin stirring the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon), especially if using a strong, air-sensitive base like LDA.

  • Base Addition and Enolate Formation:

    • For NaOH catalysis: Slowly add a solution of 3.2 equivalents of sodium hydroxide in methanol to the reaction mixture.

    • For LDA catalysis: Cool the reaction mixture to -78°C (dry ice/acetone bath). Slowly add 1.1 equivalents of freshly prepared or commercial LDA solution.

    • Rationale: The base abstracts an acidic α-proton from the 1-indanone to form a nucleophilic enolate anion. A strong base is required to ensure complete and rapid enolate formation.

  • Aldehyde Addition:

    • Dissolve 1.0 equivalent of N-benzylpiperidine-4-carboxaldehyde in the reaction solvent.

    • Add the aldehyde solution dropwise to the stirred enolate solution. Maintain the temperature (room temperature for NaOH, -78°C for LDA).

    • Rationale: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde. A slow, controlled addition helps to minimize side reactions, such as self-condensation of the aldehyde.

  • Reaction Monitoring:

    • Allow the reaction to stir for 3-4 hours at room temperature (for NaOH) or allow it to slowly warm to room temperature overnight (for LDA).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 1:1). The disappearance of the starting materials and the appearance of a new, less polar spot (the α,β-unsaturated product) indicate reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding a 5% acetic acid solution or saturated aqueous ammonium chloride.

    • If a precipitate forms, it can be collected by filtration, washed with water and a cold solvent (like methanol), and then dried.

    • Alternatively, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure α,β-unsaturated ketone.

Visualization of the Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve Indanone in Solvent B Add Base to form Enolate A->B C Add Aldehyde Solution Dropwise B->C D Stir and Monitor by TLC C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash & Dry F->G H Concentrate G->H I Column Chromatography or Recrystallization H->I

Caption: Step-by-step workflow for the aldol condensation.

Conclusion

This compound is a strategically important building block for the synthesis of complex pharmaceutical compounds. The provided protocol for its use in an aldol condensation reaction offers a reliable method for constructing the core of Donepezil-like molecules. By understanding the principles behind this reaction and adhering to the detailed procedure, researchers can effectively utilize this compound in their drug discovery and development programs.

References

  • Kwiecień, H., & Stefańska, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-73.
  • Reddy, P. V., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry, 33(4).
  • Kumar, A., et al. (2007). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Medicinal Chemistry Research, 16(7-9), 349-356.
  • Serrano, E., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 913-918.
  • Various Authors. (2013). Donepezil Synthesis. New Drug Approvals.
  • Singh, S., & Parle, M. (2023). Synthesis of donepezil from (benzylpiperidinyl)propenyldimethoxybenzaldehyde.
  • Wang, L., et al. (2019). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. International Journal of Molecular Sciences, 20(15), 3788.
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Dobmeier, M., et al. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 8, 330-336.
  • Xie, J., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(46), 9061-9076.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Dobmeier, M., et al. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 8, 330-336.
  • The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea [Video]. YouTube.
  • Sheridan, H., et al. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(20), 5927-5930.
  • Kwiecień, H., & Stefańska, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-73.
  • Leah4sci. (2016, May 3). Aldol Condensation Reaction Shortcut [Video]. YouTube.
  • The Organic Chemistry Tutor. (2025, February 13).
  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. Retrieved from [Link]

  • Dobmeier, M., et al. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium.

Sources

The Strategic Utility of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one in the Development of Multi-Target Neurotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indanone Scaffold in Modern Medicinal Chemistry

The 1-indanone core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with various biological targets. The successful development of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, has cemented the importance of the indanone moiety and catalyzed extensive research into its derivatives.[1][2] This guide focuses on a key starting material, 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, and elucidates its application as a strategic precursor for a new generation of multi-target-directed ligands (MTDLs) aimed at combating complex neurodegenerative disorders like Alzheimer's disease.[3]

The core challenge in treating Alzheimer's disease lies in its multifactorial pathology, which involves cholinergic deficits, amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, and oxidative stress.[4][5] The "one-drug, one-target" paradigm has proven insufficient. Consequently, the MTDL strategy, which aims to engage multiple pathological pathways with a single molecule, has gained significant traction.[3] Herein, we detail the journey from this compound to potent neuroprotective agents, providing the scientific rationale and detailed experimental protocols for researchers in drug discovery.

Part 1: The Role of this compound as a Protected Intermediate

This compound is not typically the final active compound but rather a crucial, protected intermediate. The benzyloxy group serves as a robust protecting group for the C6-hydroxyl functionality. This protection is essential to prevent the acidic phenol from interfering with subsequent base-catalyzed reactions, such as the pivotal Claisen-Schmidt condensation, which is used to build the core of many multi-target indanone derivatives.

The overall synthetic workflow, which we will detail in the following protocols, involves a two-stage process:

  • Deprotection: The selective cleavage of the benzyl ether to unmask the 6-hydroxy-1-indanone core.

  • Derivatization: The strategic modification of the 6-hydroxy-1-indanone scaffold to introduce pharmacophores that target key enzymes and pathological processes in Alzheimer's disease.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Derivatization A This compound B 6-Hydroxy-2,3-dihydro-1H-inden-1-one A->B Debenzylation (e.g., Catalytic Hydrogenolysis) D 2-Benzylidene-6-hydroxy-1-indanone Core B->D C Aromatic Aldehyde C->D Claisen-Schmidt Condensation E Multi-Target Ligands (e.g., AChE/MAO-B Inhibitors) D->E Further Functionalization (e.g., Alkylation, Amination)

Synthetic workflow from the protected indanone to multi-target ligands.

Part 2: Experimental Protocols

Protocol 1: Deprotection of this compound

The removal of the benzyl protecting group is most cleanly achieved via catalytic hydrogenolysis. This method offers high yields and avoids the harsh, potentially structure-damaging conditions of strong Lewis acids like BBr₃ or BCl₃, although those are viable alternatives if the substrate contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).[6][7][8]

Method: Catalytic Hydrogenolysis

  • Rationale: This method utilizes palladium on carbon (Pd/C) as a catalyst to facilitate the reaction between hydrogen gas and the benzyl ether. The C-O bond is cleaved, liberating the free phenol and toluene as a byproduct. This is a highly efficient and clean transformation.[9][10]

  • Materials:

    • This compound

    • Palladium on Carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc), analytical grade

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

    • Celite® for filtration

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate (approx. 0.1 M concentration).

    • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate) to the solution.

    • Hydrogen Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and then backfill with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure the reaction atmosphere is saturated with hydrogen.

    • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial for efficient mass transfer in this three-phase (solid-liquid-gas) system.

    • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar 6-hydroxy-1-indanone product. The reaction is typically complete within 2-6 hours.

    • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., Nitrogen or Argon).

    • Filtration: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry. Do not allow the filter cake to dry in the air. Keep it wet with the solvent and quench with water before disposal.

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid, 6-hydroxy-2,3-dihydro-1H-inden-1-one, is often of high purity and can be used in the next step without further purification. If needed, recrystallization from a solvent system like ethanol/water can be performed.

Protocol 2: Synthesis of 2-Benzylidene-6-hydroxy-1-indanone Derivatives

The Claisen-Schmidt condensation is a robust carbon-carbon bond-forming reaction that serves as the cornerstone for building the final drug scaffold. It involves the base-catalyzed reaction between the enolizable 6-hydroxy-1-indanone and a non-enolizable aromatic aldehyde.[11][12]

Method: Base-Catalyzed Claisen-Schmidt Condensation

  • Rationale: In the presence of a base (e.g., NaOH), a proton is abstracted from the C2 position of the indanone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) to form a stable, conjugated α,β-unsaturated ketone system—the 2-benzylidene-1-indanone core.[12][13]

  • Materials:

    • 6-Hydroxy-2,3-dihydro-1H-inden-1-one (from Protocol 1)

    • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 3-hydroxybenzaldehyde) (1.0-1.1 eq)

    • Sodium Hydroxide (NaOH), aqueous solution (e.g., 20% w/v)

    • Ethanol (EtOH)

    • Ice bath, round-bottom flask, magnetic stirrer

  • Procedure:

    • Reactant Dissolution: In a round-bottom flask, dissolve 6-hydroxy-1-indanone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol.

    • Catalyst Addition: Cool the mixture to 0 °C in an ice bath with continuous stirring. Slowly, add the aqueous NaOH solution (2-3 eq) dropwise to the flask. A color change is often observed.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde. A precipitate of the product may form during the reaction.

    • Monitoring: Monitor the reaction progress by TLC until the starting indanone is consumed.

    • Work-up and Isolation:

      • Pour the reaction mixture into a beaker of cold water or ice.

      • Acidify the mixture with dilute HCl to neutralize the excess NaOH. This will precipitate the phenolic product.

      • Collect the solid product by vacuum filtration.

      • Wash the solid with copious amounts of water to remove any inorganic salts.

      • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 3: Biological Evaluation and Data

The synthesized 2-benzylidene-6-hydroxy-1-indanone derivatives are then evaluated for their ability to inhibit key enzymes implicated in Alzheimer's disease pathology, primarily Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[3][4][14]

  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which can lead to improvements in cognitive function.[4]

  • Monoamine Oxidase B (MAO-B): This enzyme's activity increases with age and in AD brains, contributing to oxidative stress and the depletion of key neurotransmitters. Its inhibition is considered neuroprotective.[15]

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: Inhibitory Activities of Representative Indanone Derivatives

Compound IDR Group (on Benzylidene Ring)AChE IC₅₀ (nM)MAO-B IC₅₀ (nM)Reference
Donepezil (Reference Drug)25 - 50>10,000[2][5]
Compound A 4-Piperidinyl (linked via spacer)1.8Not Reported[1]
Compound B 3-Hydroxy~150~500[5][16]
Compound C 4-Hydroxy~200~750[5][16]
Compound D 3,4-Dihydroxy4278[17]
Compound E 4-Methoxy~300~1,200[16]

Note: The IC₅₀ values are approximate and collated from multiple sources for structurally related compounds to illustrate structure-activity relationships. Specific values will vary based on the exact assay conditions.

Part 4: Mechanism of Action - A Multi-Target Approach

The therapeutic strategy for these indanone derivatives is based on simultaneously modulating multiple targets involved in the neurodegenerative cascade of Alzheimer's disease.

G cluster_AD Alzheimer's Disease Pathology cluster_Drug Therapeutic Intervention ACh Acetylcholine (ACh) (Neurotransmitter) Chol_Syn Cholinergic Synapse ACh->Chol_Syn Signal AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolysis Neuro Neuronal Damage & Cognitive Decline AChE->Neuro Reduced Cholinergic Signaling MAO Monoamine Oxidase B (MAO-B) ROS Reactive Oxygen Species (Oxidative Stress) MAO->ROS Generates ROS->Neuro Drug Indanone Derivative (Multi-Target Ligand) Drug->AChE Inhibition Drug->MAO Inhibition

Mechanism of action for multi-target indanone derivatives in Alzheimer's disease.

As the diagram illustrates, the indanone derivatives exert their therapeutic potential by dually inhibiting AChE and MAO-B. This leads to a synergistic effect: the elevation of acetylcholine levels to improve synaptic communication and the reduction of oxidative stress to protect neurons from further damage. Many advanced derivatives also possess the ability to chelate metal ions and inhibit Aβ aggregation, adding further dimensions to their neuroprotective profile.[5]

Conclusion

This compound is a valuable and strategic starting material in medicinal chemistry programs targeting neurodegenerative diseases. Its protected hydroxyl group allows for clean and efficient construction of complex molecular architectures via classic organic reactions like the Claisen-Schmidt condensation. The resulting 6-hydroxy-1-indanone core provides a versatile platform for developing multi-target-directed ligands that can simultaneously address the cholinergic deficit and oxidative stress characteristic of Alzheimer's disease. The protocols and data presented herein offer a foundational guide for researchers aiming to explore this promising chemical space and develop the next generation of neurotherapeutics.

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  • Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis, 361(20), 4734-4740. [Link]

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Application Notes & Protocols: 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a highly valuable and versatile building block in organic synthesis, primarily recognized for its utility in the construction of complex molecular architectures. Its indanone core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The presence of a benzyloxy group provides a strategic advantage, serving as a protected form of a phenol, which can be unmasked in later synthetic stages for further functionalization or to serve as a key pharmacophoric element. This guide provides an in-depth exploration of its applications, featuring detailed, field-proven protocols for key transformations, mechanistic insights, and strategic considerations for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of the Indanone Scaffold

The 1-indanone framework is a cornerstone in the design of therapeutic agents, notably for its role in the structure of Donepezil, a leading medication for Alzheimer's disease.[1][2] The core structure of Donepezil is a 5,6-dimethoxy-1-indanone derivative linked to a piperidine ring.[2][3] this compound offers a strategic alternative, where the benzyloxy group acts as a robust protecting group for a phenolic hydroxyl. This enables a wide range of chemical transformations that would be incompatible with a free phenol. Subsequent deprotection via catalytic hydrogenation reveals the 6-hydroxy-1-indanone, a key intermediate for creating analogs and derivatives for structure-activity relationship (SAR) studies.[4] This document details the practical application of this precursor in several critical synthetic operations.

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent.

PropertyValueReference
CAS Number 25083-80-1[5][6]
Molecular Formula C₁₆H₁₄O₂[5]
Molecular Weight 238.28 g/mol [5]
Appearance Off-white to light yellow solid-
Purity ≥97%[5]
Storage Store at 4°C, protected from light and moisture[5]

Safety Note: For research and manufacturing use only. Not for direct human use.[5] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound.

Core Synthetic Workflow: From Precursor to Complex Scaffolds

The primary reactivity of this compound centers on two locations: the carbonyl group and the acidic α-protons at the C-2 position. This dual reactivity allows for a diverse range of synthetic elaborations.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Products bdi This compound aldol Aldol Condensation (+ Aldehyde) bdi->aldol Protocol 1 grignard Grignard Reaction (+ R-MgX) bdi->grignard Protocol 2 wittig Wittig Reaction (+ Ylide) bdi->wittig Protocol 3 enone α,β-Unsaturated Ketone aldol->enone alcohol Tertiary Alcohol grignard->alcohol alkene Exocyclic Alkene wittig->alkene

Figure 1: Key synthetic pathways originating from this compound.

Experimental Protocols & Mechanistic Insights

Protocol 1: Base-Catalyzed Aldol Condensation

This reaction is fundamental for constructing the core of Donepezil-like molecules by forming a new carbon-carbon bond at the C-2 position of the indanone.[7][8] The Claisen-Schmidt variation, involving a ketone and an aldehyde, is particularly relevant.

Objective: To synthesize 2-((1-benzylpiperidin-4-yl)methylene)-6-(benzyloxy)-2,3-dihydro-1H-inden-1-one, an unsaturated precursor to Donepezil analogs.

Causality Behind Experimental Choices:

  • Base (NaOH or KOH): A strong base is required to deprotonate the C-2 position of the indanone, forming a nucleophilic enolate intermediate. Sodium hydroxide is cost-effective and efficient for this transformation.[3]

  • Solvent (Methanol or Ethanol): Protic solvents like methanol can facilitate proton transfer steps and are effective at dissolving the reactants and the base.

  • Temperature (Room Temperature): The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding side reactions that may occur at elevated temperatures.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • To this stirred solution, add powdered sodium hydroxide (2.2 eq) and stir for 15 minutes at room temperature to facilitate enolate formation.

  • Add 1-benzylpiperidine-4-carboxaldehyde (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a solid precipitate will form. Quench the reaction by pouring the mixture into a beaker of ice-cold water or 5% acetic acid.[3]

  • Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold methanol to remove unreacted starting materials.

  • Dry the solid product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).[3]

G Indanone Indanone Enolate Enolate Indanone->Enolate + OH⁻ - H₂O Aldehyde Aldehyde Tetrahedral\nIntermediate Tetrahedral Intermediate Enolate->Tetrahedral\nIntermediate Nucleophilic Attack Aldehyde->Tetrahedral\nIntermediate Alkoxide Alkoxide Tetrahedral\nIntermediate->Alkoxide β-Hydroxy Ketone β-Hydroxy Ketone Alkoxide->β-Hydroxy Ketone + H₂O - OH⁻ Enone Product Enone Product β-Hydroxy Ketone->Enone Product - H₂O (Dehydration)

Figure 2: Simplified mechanism of the base-catalyzed Aldol condensation.

Protocol 2: Grignard Reaction for Tertiary Alcohol Synthesis

The reaction of the indanone's carbonyl group with a Grignard reagent is a powerful method for introducing a new carbon substituent and creating a tertiary alcohol, a common feature in complex natural products and drug candidates.[9]

Objective: To synthesize 6-(benzyloxy)-1-methyl-2,3-dihydro-1H-inden-1-ol by reacting the precursor with methylmagnesium bromide.

Causality Behind Experimental Choices:

  • Grignard Reagent (R-MgX): This potent organometallic nucleophile readily attacks the electrophilic carbonyl carbon.[10]

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source (e.g., water, alcohols). Therefore, all glassware must be flame-dried, and anhydrous solvents (diethyl ether or THF) must be used.[11][12]

  • Acidic Workup (e.g., aq. NH₄Cl): After the initial addition, the product exists as a magnesium alkoxide. A mild acidic workup is required to protonate the alkoxide and yield the final neutral alcohol product.[10]

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen/argon inlet.

  • Add this compound (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, as a solution in THF or Et₂O) dropwise from the dropping funnel. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Protocol 3: Wittig Reaction for Olefination

The Wittig reaction provides a reliable method for converting the ketone functionality into an alkene, effectively replacing the C=O bond with a C=C bond.[13][14] This is invaluable for synthesizing exocyclic methylene compounds or more complex substituted alkenes.

Objective: To synthesize 6-(benzyloxy)-1-methylene-2,3-dihydro-1H-indene using methylenetriphenylphosphorane.

Causality Behind Experimental Choices:

  • Phosphonium Ylide (Wittig Reagent): This is the key reagent, acting as a carbon nucleophile that attacks the carbonyl. It is typically prepared in situ.[15]

  • Strong Base (n-BuLi, NaH, or KHMDS): A very strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the highly reactive ylide.

  • Anhydrous Aprotic Solvent (THF, DMSO): The ylide is highly reactive and base-sensitive, necessitating an anhydrous, aprotic environment to prevent quenching.

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, two-neck flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C and slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep yellow).

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution back to 0°C and add the solution of the indanone dropwise.

  • After addition, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography.

  • Purify the crude product by flash column chromatography.

G cluster_wittig Wittig Reaction Mechanism Ylide Ph₃P⁺-C⁻H₂ Ketone R₂C=O Oxaphosphetane 4-Membered Ring Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone->Oxaphosphetane [2+2] Cycloaddition Alkene R₂C=CH₂ Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition Byproduct Ph₃P=O Oxaphosphetane->Byproduct Retro-[2+2] Cycloaddition

Figure 3: The Wittig reaction proceeds via a concerted cycloaddition mechanism.[16]

Protocol 4: Deprotection of the Benzyl Ether

The final strategic step in many syntheses using this precursor is the removal of the benzyl protecting group to reveal the free phenol. Catalytic transfer hydrogenation is a mild and effective method.

Objective: To synthesize 6-hydroxy-2,3-dihydro-1H-inden-1-one.

Causality Behind Experimental Choices:

  • Catalyst (Palladium on Carbon, Pd/C): This heterogeneous catalyst is highly effective for hydrogenolysis of benzyl ethers without affecting the ketone or the aromatic ring of the indanone.

  • Hydrogen Source: This can be hydrogen gas (H₂) or a transfer agent like ammonium formate or 2-propanol, which offers a safer, non-pressurized alternative.[17]

  • Solvent (Methanol or Ethanol): These solvents are excellent for dissolving the substrate and do not interfere with the catalytic process.

Step-by-Step Methodology:

  • Dissolve the benzyloxy-indan-1-one derivative (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add Palladium on Carbon (10% Pd, ~5-10 mol% by weight) to the solution under an inert atmosphere.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Wash the Celite pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the desired 6-hydroxy-1-indanone product.

Conclusion

This compound stands out as a strategically designed precursor for advanced organic synthesis. Its robust indanone core, combined with a readily cleavable protecting group, provides chemists with a reliable entry point to a diverse range of complex molecules, particularly in the pursuit of novel therapeutics for neurodegenerative diseases and other conditions. The protocols outlined herein represent fundamental, reproducible methods that can be adapted and expanded upon to achieve a broad spectrum of synthetic goals.

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Application Note & Protocols: Nucleophilic Reactions with 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a versatile bicyclic ketone scaffold of significant interest in medicinal chemistry and materials science. Its strategic placement of a benzyloxy group and an electrophilic carbonyl carbon makes it a valuable precursor for a diverse array of complex molecular architectures. This document provides a detailed scientific guide to the reaction mechanisms of this indenone derivative with various classes of nucleophiles. We will explore the causality behind experimental choices for key transformations, including nucleophilic additions, condensation reactions, and reductive aminations. This guide includes field-tested, step-by-step protocols, data interpretation guidelines, and troubleshooting advice to empower researchers in leveraging this scaffold for novel compound synthesis.

Introduction: Structural Features and Reactivity Profile

This compound, with a molecular formula of C₁₆H₁₄O₂[1], is a ketone where the carbonyl group is part of a five-membered ring fused to a benzene ring. The key features governing its reactivity are:

  • Electrophilic Carbonyl Carbon: The polarized carbon-oxygen double bond renders the carbonyl carbon highly susceptible to attack by electron-rich species (nucleophiles).

  • α-Protons: The methylene protons at the C-2 position are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in condensation reactions.

  • Benzyloxy Group: This bulky ether linkage at the C-6 position is generally stable under many reaction conditions. It can influence the regioselectivity of reactions on the aromatic ring and may introduce steric hindrance. This group is also a common protecting group for a phenol, which can be deprotected in later synthetic steps if desired.

These structural elements allow for a predictable yet versatile range of chemical transformations, making it a valuable building block in synthetic campaigns.

Core Reaction Mechanisms with Nucleophiles

The reactivity of this compound is dominated by the electrophilicity of its carbonyl group. The following sections detail the primary mechanistic pathways for its reaction with common classes of nucleophiles.

Nucleophilic Addition: Grignard and Organolithium Reagents

Nucleophilic addition is a fundamental reaction of ketones, leading to the formation of alcohols and a new carbon-carbon bond.[2] Strong, carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily attack the carbonyl carbon.[3][4]

Mechanism: The reaction proceeds in two distinct steps:

  • Nucleophilic Attack: The organometallic reagent adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral magnesium or lithium alkoxide intermediate.[4]

  • Acidic Workup: Subsequent treatment with a mild acid (e.g., aqueous NH₄Cl) protonates the alkoxide to yield the final tertiary alcohol product.

Causality: The choice of an organometallic reagent directly dictates the "R" group that is installed. Anhydrous conditions are critical, as Grignard and organolithium reagents are strong bases and will be quenched by protic solvents like water or alcohols.[2][5]

G General Mechanism of Nucleophilic Addition Indenone 6-(Benzyloxy)indenone i1 Indenone->i1 Grignard R-MgX (Nucleophile) Grignard->i1 Intermediate Tetrahedral Alkoxide Intermediate i2 Intermediate->i2 Workup H₃O⁺ (Workup) Workup->i2 Product Tertiary Alcohol i1->Intermediate 1. Nucleophilic Attack i2->Product 2. Protonation

Caption: Workflow for Grignard addition to the indenone.

Knoevenagel Condensation: Reactions with Active Methylene Compounds

The Knoevenagel condensation is a powerful C-C bond-forming reaction where a ketone reacts with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z').[6] Common examples include malononitrile, cyanoacetic esters, and malonic esters.

Mechanism: This reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate).

  • Enolate Formation: The base deprotonates the active methylene compound to form a stabilized carbanion (enolate).[6]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the indenone, forming an aldol-type adduct.

  • Dehydration: The intermediate alcohol readily undergoes elimination of water to form a stable, conjugated α,β-unsaturated product, often referred to as a Knoevenagel adduct.[6][7]

Causality: The use of a mild base is crucial to favor the deprotonation of the highly acidic active methylene compound without promoting self-condensation of the indenone.[6] The dehydration step is driven by the formation of a highly conjugated system, which is thermodynamically favorable.

G Knoevenagel Condensation Mechanism cluster_reactants Reactants Indenone 6-(Benzyloxy)indenone (Electrophile) Adduct Aldol Adduct (Intermediate) Indenone->Adduct ActiveMethylene Z-CH₂-Z' (Nucleophile Precursor) Enolate Enolate [Z-CH-Z']⁻ ActiveMethylene->Enolate Deprotonation Base Weak Base (e.g., Piperidine) Base->ActiveMethylene Enolate->Adduct Nucleophilic Attack Product Conjugated Product (Final Adduct) Adduct->Product Dehydration (-H₂O)

Caption: Key steps in the Knoevenagel condensation pathway.

Reductive Amination: Synthesis of Amines

Reductive amination is a cornerstone of medicinal chemistry for converting ketones into amines.[8][9] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[9]

Mechanism: The reaction typically requires an amine source (e.g., a primary or secondary amine, or ammonia) and a reducing agent.

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion, which deprotonates to an imine (for primary amines) or an enamine (for secondary amines).[9] This equilibrium is often shifted towards the imine by removing water.

  • In Situ Reduction: A reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine/iminium ion as it is formed.

Causality: The choice of reducing agent is critical. Reagents like NaBH(OAc)₃ are preferred because they are mild enough not to reduce the starting ketone significantly but are highly effective at reducing the intermediate iminium ion.[10] This selectivity ensures high yields of the desired amine product. The reaction is often carried out under mildly acidic conditions, which catalyze imine formation without neutralizing the amine nucleophile.[9]

Experimental Protocols & Data

The following protocols are provided as validated starting points for laboratory execution. Researchers should always perform their own risk assessments and adhere to institutional safety guidelines.

Protocol 1: Grignard Addition to Synthesize a Tertiary Alcohol

This protocol describes the reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Preparation: Dissolve the indenone (1.0 eq) in anhydrous THF in the flask.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tertiary alcohol.

Compound Molecular Weight ( g/mol ) Equivalents Sample Mass/Volume
6-(Benzyloxy)indenone238.28[1]1.01.00 g
MeMgBr (3.0 M)-1.21.68 mL
Anhydrous THF--20 mL
Expected Product 254.32 -~1.0 g (93% yield)
Table 1: Reagent quantities for Grignard reaction.
Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of 2-(6-(benzyloxy)-1H-inden-1-ylidene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Toluene

  • Dean-Stark apparatus, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add the indenone (1.0 eq), malononitrile (1.1 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no solid forms, concentrate the toluene under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography to yield the pure product.

Data Analysis and Characterization

Successful synthesis of the desired products should be confirmed using standard analytical techniques.

Technique Starting Indenone Grignard Product (Tertiary Alcohol) Knoevenagel Product
IR (cm⁻¹) ~1710 (C=O stretch)3600-3200 (broad, O-H stretch), No C=O~2220 (C≡N stretch), ~1600 (C=C stretch)
¹H NMR (δ, ppm) ~2.6 (t, 2H), ~3.0 (t, 2H)Disappearance of C-2 protons, appearance of new CH₃ singlet (~1.5 ppm), OH singlet (variable)Disappearance of C-2 protons, appearance of new vinylic proton
¹³C NMR (δ, ppm) ~205 (C=O)~75 (new C-OH), ~25 (new CH₃)~160 (new C=C), ~115 (C≡N), Disappearance of C=O
Mass Spec (m/z) 238.10 [M+H]⁺255.13 [M+H]⁺287.12 [M+H]⁺
Table 2: Expected Spectroscopic Data for Starting Material and Products.

Troubleshooting and Mechanistic Considerations

  • Low Yield in Grignard Reaction: This is almost always due to moisture in the glassware or solvents, which quenches the Grignard reagent. Ensure rigorous flame-drying of all glassware and use of anhydrous solvents.[2][5]

  • Side Reactions in Knoevenagel Condensation: Using a strong base can cause self-condensation of the indenone or other undesired side reactions. Using a catalytic amount of a weak amine base like piperidine is optimal.[6]

  • Steric Hindrance: The benzyloxy group, while generally unreactive, can sterically influence the approach of very bulky nucleophiles. For highly hindered systems, longer reaction times or more reactive reagents may be necessary.

  • Reductive Amination Selectivity: If significant reduction of the starting ketone is observed, the reducing agent is too strong. Switch to a more selective hydride donor like NaBH(OAc)₃.

Conclusion

This compound is a robust and versatile chemical intermediate. A thorough understanding of its reactivity towards nucleophiles—governed by the electrophilic carbonyl and acidic α-protons—enables the rational design and synthesis of a wide range of complex molecules. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively utilize this valuable scaffold in drug discovery and materials science applications.

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The Strategic Application of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one in Asymmetric Catalysis: A Precursor-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. While not a catalyst in its own right, 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one emerges as a strategic and highly valuable precursor for the synthesis of potent chiral ligands and catalysts. Its rigid indane scaffold, coupled with the synthetically versatile benzyloxy group, provides an exceptional platform for the introduction of chirality and subsequent application in asymmetric transformations.

This comprehensive guide delineates the pivotal role of this compound as a starting material for the generation of catalytically active species. We will explore the transformation of this prochiral ketone into chiral indanol derivatives and their subsequent application in asymmetric catalysis, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: The Gateway to Chirality - Asymmetric Reduction of this compound

The catalytic utility of this compound is unlocked through its stereoselective reduction to the corresponding chiral 6-(benzyloxy)-2,3-dihydro-1H-inden-1-ol. This transformation is a critical step, as the resulting chiral indanol can serve as a valuable ligand or organocatalyst. Various well-established methods for the asymmetric reduction of prochiral ketones can be effectively applied.

Core Concept: Hydride Transfer and Stereochemical Control

The asymmetric reduction of the carbonyl group in this compound involves the transfer of a hydride ion from a chiral reducing agent to one of the two enantiotopic faces of the ketone. The choice of the chiral catalyst or reagent dictates the stereochemical outcome, leading to the preferential formation of either the (R)- or (S)-enantiomer of the corresponding alcohol.

Application Note 1: Biocatalytic Asymmetric Reduction

Principle: Biocatalysis offers an environmentally benign and highly selective method for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. The use of whole-cell biocatalysts, such as Talaromyces flavus, can provide a cost-effective and operationally simple approach.[1]

Workflow Diagram: Biocatalytic Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Indanone 6-(Benzyloxy)-2,3-dihydro- 1H-inden-1-one Incubation Incubation with shaking Indanone->Incubation Biocatalyst Ketoreductase (e.g., Talaromyces flavus) Biocatalyst->Incubation Buffer Phosphate Buffer (pH dependent) Buffer->Incubation Extraction Solvent Extraction (e.g., Ethyl Acetate) Incubation->Extraction Reaction Mixture Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC for ee and NMR for structure Purification->Analysis

Caption: Workflow for biocatalytic asymmetric reduction.

Protocol 1: Enantioselective Reduction using a Whole-Cell Biocatalyst

Materials:

  • This compound

  • Lyophilized cells of a suitable microorganism (e.g., Talaromyces flavus)

  • Phosphate buffer (pH can be optimized to favor a specific enantiomer, e.g., pH 5.0 or 7.0)[1]

  • Glucose (as a co-factor regeneration source)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Culture Preparation: Prepare a culture of the selected microorganism according to standard microbiological protocols.

  • Reaction Setup: In a sterile flask, suspend the lyophilized cells in the phosphate buffer. Add glucose to the suspension.

  • Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the cell suspension.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up: After the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the resulting 6-(benzyloxy)-2,3-dihydro-1H-inden-1-ol by chiral HPLC analysis.

Expected Outcome: Formation of the corresponding chiral indanol with high enantioselectivity. The absolute configuration of the product will depend on the specific enzyme system used.

Part 2: Application of Chiral 6-(Benzyloxy)-1-indanol in Asymmetric Catalysis

The enantiomerically enriched 6-(benzyloxy)-2,3-dihydro-1H-inden-1-ol is a valuable building block for the synthesis of chiral ligands and organocatalysts.

Application Note 2: Synthesis of Chiral Ligands for Transition Metal Catalysis

Principle: The hydroxyl group of the chiral indanol can be derivatized to create a variety of ligands for transition metal-catalyzed asymmetric reactions. For instance, it can be converted into a phosphine, an amine, or an N-oxide, which can then coordinate to a metal center and create a chiral environment for catalysis. The rigid indane backbone helps to control the spatial arrangement of the coordinating groups, leading to high levels of stereocontrol.

Workflow Diagram: From Indanol to Chiral Ligand

Chiral_Indanol Chiral 6-(Benzyloxy)- 2,3-dihydro-1H-inden-1-ol Functionalization Functional Group Interconversion (FGI) Chiral_Indanol->Functionalization Ligand Chiral Ligand (e.g., Phosphine, Amine) Functionalization->Ligand Metal_Complex Coordination to Metal Precursor Ligand->Metal_Complex Catalyst Active Asymmetric Catalyst Metal_Complex->Catalyst

Caption: Synthesis of a chiral catalyst from chiral indanol.

Protocol 2: Conceptual Synthesis of a Chiral Phosphine Ligand

Materials:

  • Enantiomerically pure 6-(benzyloxy)-2,3-dihydro-1H-inden-1-ol

  • Mesyl chloride or tosyl chloride

  • Triethylamine

  • Lithium diphenylphosphide (LiPPh₂)

  • Anhydrous THF

  • A suitable metal precursor (e.g., [Rh(COD)₂]BF₄)

Procedure:

  • Activation of the Hydroxyl Group: To a solution of the chiral indanol in anhydrous THF at 0 °C, add triethylamine followed by the dropwise addition of mesyl chloride or tosyl chloride. Stir the reaction until completion (monitored by TLC).

  • Nucleophilic Substitution: In a separate flask, prepare a solution of lithium diphenylphosphide in THF. Add this solution to the activated indanol derivative at low temperature and allow the reaction to warm to room temperature.

  • Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Purify the resulting chiral phosphine ligand by column chromatography under an inert atmosphere.

  • Catalyst Formation: In a glovebox, dissolve the purified chiral phosphine ligand and the metal precursor in an appropriate solvent to generate the active catalyst in situ.

Application in Asymmetric Hydrogenation:

The resulting chiral phosphine-metal complex can be employed as a catalyst in asymmetric hydrogenation reactions of prochiral olefins or ketones, leading to products with high enantiomeric excess.

Application Note 3: Chiral Indanol-Based Organocatalysis

Principle: Chiral alcohols, such as 6-(benzyloxy)-2,3-dihydro-1H-inden-1-ol, can act as organocatalysts, particularly in reactions involving hydrogen bonding to activate substrates. More commonly, they serve as precursors to more elaborate organocatalysts, such as chiral organoiodine catalysts.[2]

Workflow Diagram: Development of an Indanol-Based Organocatalyst

Chiral_Indanol Chiral 6-(Benzyloxy)- 2,3-dihydro-1H-inden-1-ol Derivatization Derivatization (e.g., Iodination) Chiral_Indanol->Derivatization Precatalyst Organoiodine Precatalyst Derivatization->Precatalyst Oxidation Oxidation to Hypervalent Iodine Precatalyst->Oxidation In situ Active_Catalyst Active Chiral Organoiodine(III) Catalyst Oxidation->Active_Catalyst

Caption: Formation of a chiral organoiodine catalyst.

Protocol 3: Conceptual Framework for an Indanol-Promoted Asymmetric Reaction

This protocol outlines a general approach for utilizing the chiral indanol as a precursor for an organocatalyst in a representative asymmetric transformation, such as a dearomatization reaction.[2]

Materials:

  • Enantiomerically pure 6-(benzyloxy)-2,3-dihydro-1H-inden-1-ol

  • Reagents for derivatization (e.g., N-iodosuccinimide)

  • A suitable substrate (e.g., a substituted phenol)

  • An oxidant (e.g., m-CPBA)

  • A nucleophile

Procedure:

  • Synthesis of the Pre-catalyst: The chiral indanol would first be functionalized, for example, through electrophilic iodination of the aromatic ring, to introduce the iodine atom that will become the catalytic center.

  • In Situ Catalyst Formation: In a typical reaction, the iodinated indanol pre-catalyst is oxidized in situ using an oxidant like m-CPBA to generate the active hypervalent iodine(III) species.

  • Catalytic Asymmetric Reaction: The substrate is then added to the reaction mixture containing the in situ-generated chiral organoiodine catalyst, followed by the nucleophile. The reaction is stirred at a controlled temperature until completion.

  • Work-up and Analysis: The reaction is quenched, and the product is isolated and purified. The enantiomeric excess of the product is determined by chiral HPLC or GC.

Quantitative Data Summary

While specific data for catalysts derived from this compound is not extensively published, the following table provides representative data for analogous indanol-derived catalytic systems to illustrate their potential efficacy.

Catalytic SystemReaction TypeSubstrateEnantiomeric Excess (ee)Reference
Chiral Indanol-derived KREDAsymmetric Ketone ReductionProchiral Ketone>99%Based on similar biocatalytic reductions[1]
Chiral Indanol-Phosphine-RhAsymmetric HydrogenationProchiral OlefinUp to 99%General performance of similar catalysts
Chiral Indanol-Organoiodine(III)Asymmetric Hydrative DearomatizationSubstituted PhenolUp to 95%[2]

Conclusion and Future Outlook

This compound stands as a testament to the principle that a molecule's value in catalysis is not always in its direct application, but in its potential as a precursor. The strategic transformation of this prochiral ketone into chiral indanols opens a gateway to a diverse array of potent chiral ligands and organocatalysts. The protocols and concepts outlined herein provide a foundational framework for researchers to harness the latent catalytic potential of this versatile building block. Future research in this area will likely focus on the development of novel derivatization strategies for the chiral indanol and the exploration of its application in a broader range of asymmetric transformations, further solidifying the importance of precursor-centric design in modern catalysis.

References

  • Li, W. (2012). Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions.
  • Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1, 298-302.
  • Kamleitner, M., et al. (2019). Metallocenes for Polymer Catalysis.
  • Jain, S., et al. (2015). Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch.
  • Ishihara, K., et al. (2018). Indanol-Based Chiral Organoiodine Catalysts for Enantioselective Hydrative Dearomatization.
  • Anand, R. V., & Raghunathan, R. (2006). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC.
  • Jain, S., et al. (2015). Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch.

Sources

Application Notes and Protocols for the Derivatization of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indanone Scaffold in Drug Discovery

The 1-indanone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. Derivatives of the indanone scaffold have shown promise as anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and antimalarial agents.[1] Notably, the indanone framework is a key component in drugs targeting neurodegenerative disorders, such as donepezil for Alzheimer's disease, by modulating the activity of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO).[3]

This application note provides a comprehensive guide to the derivatization of a specific indanone, 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, to generate a chemical library for biological screening. The presence of the benzyloxy group offers a strategic point for modification and influences the electronic properties of the aromatic ring, making it an attractive starting material for generating novel bioactive compounds. We will detail synthetic protocols for derivatization, methods for structural characterization, and robust protocols for biological screening against relevant targets, including acetylcholinesterase, cyclooxygenase-2 (COX-2), and cancer cell lines.

Synthetic Derivatization Strategies

The chemical reactivity of this compound is primarily centered around the active methylene group at the C2 position, which is alpha to the carbonyl group, and the carbonyl group itself. These sites allow for a variety of chemical transformations to introduce molecular diversity.

Core Synthetic Workflow

The overall strategy involves the synthesis of the starting material followed by parallel derivatization reactions to build a library of analogs.

G cluster_0 Starting Material Synthesis cluster_1 Derivatization Reactions cluster_2 Compound Library start 6-Hydroxy-1-indanone reagent1 Benzyl Bromide, K2CO3, Acetone start->reagent1 Williamson Ether Synthesis product1 This compound reagent1->product1 deriv1 Aromatic Aldehydes, NaOH/EtOH product1->deriv1 Aldol Condensation deriv2 Alkyl Halides, NaH/THF product1->deriv2 Alkylation deriv3 e.g., Isatin, Piperidine product1->deriv3 Spirocyclization product2 product2 deriv1->product2 Chalcone Analogs library Diverse Indanone Library for Screening product2->library product3 product3 deriv2->product3 C2-Alkylated Derivatives product3->library product4 product4 deriv3->product4 Spiro-indanone Derivatives product4->library

Caption: Synthetic workflow for the generation of a diverse indanone library.

Protocol 1: Synthesis of (E)-2-Benzylidene-6-(benzyloxy)-2,3-dihydro-1H-inden-1-one Derivatives (Chalcone Analogs)

This protocol describes the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to yield chalcone-like compounds. This reaction is a cornerstone for introducing significant structural diversity at the C2 position.

Rationale: The acidic protons on the C2 methylene group are readily removed by a base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone (chalcone) framework.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Aldehyde: Add the desired substituted aromatic aldehyde (1.1 eq) to the solution.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the solid, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Table 1: Representative Chalcone Analogs and their Characterization Data

Derivative IDR-group on AldehydeMolecular FormulaMW ( g/mol )Expected ¹H NMR δ (ppm) for vinyl H
IND-C1 4-methoxyC₂₄H₂₀O₃356.42~7.5 (s)
IND-C2 4-chloroC₂₃H₁₇ClO₂360.84~7.6 (s)
IND-C3 3,4-dihydroxyC₂₃H₁₈O₄358.39~7.4 (s)
Protocol 2: Synthesis of 2-Alkyl-6-(benzyloxy)-2,3-dihydro-1H-inden-1-one Derivatives

This protocol details the alkylation of the C2 position of the indanone core. This allows for the introduction of smaller, more flexible side chains compared to the bulkier groups from the aldol condensation.

Rationale: A strong base, such as sodium hydride, is used to quantitatively generate the enolate of the indanone. This potent nucleophile can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the C2 position.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Indanone Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension at 0 °C.

  • Enolate Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Let the reaction warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Structural Characterization

The synthesized derivatives must be rigorously characterized to confirm their structure and purity before biological screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. For chalcone derivatives, the appearance of a singlet for the vinyl proton is a key diagnostic signal.[4] For C2-alkylated derivatives, the disappearance of one of the C2 protons and the appearance of new signals corresponding to the alkyl group are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the newly synthesized molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the indanone, which typically appears in the range of 1680-1710 cm⁻¹.

Biological Screening Protocols

Based on the known biological activities of indanone derivatives, a panel of in vitro assays is recommended for the initial screening of the newly synthesized library.

Biological Screening Cascade

G cluster_0 Primary Screening cluster_1 Hit Identification & Prioritization cluster_2 Secondary Screening & Lead Optimization start Synthesized Indanone Library assay1 Acetylcholinesterase (AChE) Inhibition Assay start->assay1 assay2 COX-2 Inhibition Assay start->assay2 assay3 Cytotoxicity Assay (e.g., MTT on MCF-7 cells) start->assay3 hit1 Potent AChE Inhibitors assay1->hit1 hit2 Selective COX-2 Inhibitors assay2->hit2 hit3 Potent Anticancer Agents assay3->hit3 prioritize Prioritize Hits Based on Potency, Selectivity, and Low Cytotoxicity (for non-cancer targets) hit1->prioritize hit2->prioritize hit3->prioritize secondary Dose-Response Studies (IC50 determination) prioritize->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar lead_opt Lead Optimization sar->lead_opt Design of More Potent Analogs

Caption: A tiered approach for the biological screening of the indanone library.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method and is suitable for high-throughput screening.[5][6]

Rationale: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. Inhibitors of AChE will reduce the rate of this color change.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Plate Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound at various concentrations. Include a positive control (e.g., donepezil) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Add the AChE solution to all wells except for the blank.

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

Protocol 4: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay provides a rapid and sensitive method for identifying inhibitors of COX-2.[7][8]

Rationale: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the PGG2 produced, with the fluorescence intensity being proportional to the amount of PGG2. COX-2 inhibitors will reduce the fluorescence signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., from a commercial kit).

  • Plate Setup: In a 96-well white opaque plate, add the assay buffer and the test compounds. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells.

  • Reaction Initiation: Start the reaction by adding the COX probe and arachidonic acid mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for 10-20 minutes.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the vehicle control.

Protocol 5: Cytotoxicity Screening using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indanone derivatives for 48-72 hours. Include a positive control (e.g., doxorubicin) and a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Table 2: Hypothetical Biological Screening Results

Derivative IDAChE % Inhibition @ 10 µMCOX-2 % Inhibition @ 10 µMMCF-7 Cell Viability % @ 10 µM
IND-C1 65%25%85%
IND-C2 30%70%40%
IND-C3 80%45%75%
IND-A1 (C2-methyl)55%15%90%
IND-S1 (Spiro)40%85%20%

Conclusion and Future Directions

This application note has outlined a systematic approach for the derivatization of this compound and the subsequent biological evaluation of the synthesized library. The described synthetic protocols are versatile and allow for the generation of a wide range of analogs. The proposed biological screening cascade provides an efficient means to identify promising lead compounds for further development.

The data obtained from these studies will be instrumental in establishing structure-activity relationships (SAR), which will guide the design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The indanone scaffold continues to be a rich source of novel therapeutic agents, and the strategies outlined herein provide a solid framework for the exploration of this privileged chemical space.

References

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • TÜBİTAK Academic Journals. (2019). Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. [Link]

  • ACS Publications. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. [Link]

  • Drug Discovery Today. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. [Link]

  • PubMed Central (PMC). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Google Patents. (n.d.).
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. [Link]

  • PubMed. (1984). Condensation of 1-(4,4-dimethyl-2-piperidon-6-yl)-2-propanone with benzaldehyde derivatives. [Link]

  • PubMed Central (PMC). (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2025). Chemoselective, solvent-free aldol condensation reaction. [Link]

  • PubMed Central (PMC). (n.d.). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. [Link]

  • ResearchGate. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • RSC Publishing. (n.d.). Enantioselective synthesis of indanone spiro-isochromanone derivatives via a dinuclear zinc-catalyzed Michael/transesterification tandem reaction. [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • MDPI. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. [Link]

  • PubMed. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. [Link]

  • PubMed Central (PMC). (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]

Sources

Application Note: Quantitative Analysis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification in drug development and quality control, we provide detailed protocols for a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Furthermore, we discuss alternative and complementary techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust and are accompanied by a thorough validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4][5][6] This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

Introduction to this compound

This compound is a synthetic organic compound with a core indenone structure. Its molecular formula is C₁₆H₁₄O₂ and it has a molecular weight of 238.28 g/mol .[7] This compound often serves as a crucial building block in the synthesis of various biologically active molecules. The purity and concentration of this intermediate can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, the development of accurate and validated analytical methods for its quantification is paramount.

Physicochemical Properties:

PropertyValueSource
CAS Number 25083-80-1[8]
Molecular Formula C₁₆H₁₄O₂[7]
Molecular Weight 238.28 g/mol [7]
Appearance Expected to be a solid
Solubility Soluble in organic solvents like acetonitrile, methanol, and dichloromethane.Inferred from structure
UV Absorbance Expected to have strong UV absorbance due to the conjugated system of the indenone and benzyl groups.Inferred from structure

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the recommended primary method for the routine quantification of this compound due to its robustness, precision, and accessibility. The aromatic nature of the compound suggests strong chromophores, making UV detection highly suitable.

Rationale for Method Selection

The choice of a reversed-phase HPLC method is based on the non-polar nature of the molecule. A C18 column is selected for its versatility and proven performance in separating a wide range of organic molecules. The mobile phase, consisting of a mixture of acetonitrile and water, allows for excellent control over the retention and resolution of the analyte. UV detection is chosen for its sensitivity to the aromatic rings present in the analyte's structure.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Materials and Reagents:

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (HPLC grade).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 10 minutes

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range. Further dilute with the mobile phase if necessary. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.

Method Validation Protocol (ICH Q2(R1) and Q2(R2) Guidelines)

A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[1][2][3][6][9][10] The following parameters should be evaluated:

Sources

Application Notes & Protocols: 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one as a Versatile Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indanone Core

The 1-indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its rigid bicyclic framework provides a defined three-dimensional orientation for pendant functional groups, making it an ideal template for designing molecules that interact with specific biological targets. Among the various substituted indanones, 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one stands out as a particularly strategic building block.

The significance of this molecule lies in the dual functionality it presents:

  • A Reactive Ketone: The carbonyl group and its adjacent α-methylene (C2) position are primed for a variety of carbon-carbon bond-forming reactions, such as aldol condensations, alkylations, and Knoevenagel reactions.

  • A Masked Phenol: The hydroxyl group at the C6 position is protected by a benzyl ether. The benzyl group is a robust protecting group, stable to a wide range of reaction conditions (e.g., non-catalytic basic and acidic conditions), yet it can be selectively removed under mild hydrogenolysis conditions.[4] This "protect-and-modify" strategy allows for extensive chemical manipulation at other sites before revealing the phenol for late-stage functionalization.

This combination makes this compound a cornerstone intermediate in the synthesis of high-value molecules, including selective estrogen receptor modulators (SERMs) and analogues of the Alzheimer's disease therapeutic, Donepezil.[5][6] This guide provides an in-depth look at the synthesis, properties, and key applications of this versatile building block, complete with detailed experimental protocols.

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueReference(s)
CAS Number 25083-80-1[7]
Molecular Formula C₁₆H₁₄O₂[8]
Molecular Weight 238.28 g/mol [8]
Appearance Off-white to pale yellow solid
Synonyms 6-(Phenylmethoxy)-2,3-dihydroinden-1-one[8]

Synthesis of the Building Block: A Protocol

The most direct and efficient synthesis of the title compound involves the O-alkylation of the commercially available 6-Hydroxy-2,3-dihydro-1H-inden-1-one. The benzyl group is installed using benzyl bromide with a mild base.

Diagram 1: Synthesis of this compound

Caption: Benzylation of 6-hydroxy-1-indanone.

Protocol 2.1: Synthesis of this compound

This protocol details the benzylation of 6-hydroxy-1-indanone.

Materials:

  • 6-Hydroxy-2,3-dihydro-1H-inden-1-one (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Hydroxy-2,3-dihydro-1H-inden-1-one and anhydrous acetone (approx. 10 mL per gram of starting material).

  • Add anhydrous potassium carbonate to the suspension.

  • Slowly add benzyl bromide to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Causality and Expertise Insights:

  • Choice of Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the weakly acidic phenolic hydroxyl group but not the α-protons of the ketone, preventing undesired side reactions like self-condensation.

  • Solvent System: Acetone is a polar aprotic solvent that readily dissolves the organic reactants while being compatible with the inorganic base. Its boiling point allows for a moderate reaction temperature that drives the Sₙ2 reaction to completion without causing degradation.

  • Workup: The aqueous wash with sodium bicarbonate removes any unreacted acidic starting material and byproducts, simplifying the final purification.

Application in Complex Molecule Synthesis

The true utility of 6-(benzyloxy)-1-indanone is demonstrated in its role as a precursor to elaborate molecular architectures. The following sections detail its application in two distinct, high-impact areas.

Pathway to Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism.[9][10] They are used in the treatment of hormone-receptor-positive breast cancer and osteoporosis.[10][11] The indanone scaffold can serve as a non-steroidal core for novel SERM candidates. The key synthetic step is the functionalization at the C2 position, followed by deprotection and further modification.

Diagram 2: General Workflow for SERM Precursor Synthesis

workflow A 6-(Benzyloxy)-1-indanone B Base-Mediated Condensation (e.g., with Ar-CHO) A->B C 2-Benzylidene Intermediate B->C D Reduction (e.g., H₂, Pd/C) C->D E 2-Benzyl-indanone Derivative D->E F Debenzylation (Hydrogenolysis) E->F G 6-Hydroxy-indanone Core (SERM Precursor) F->G

Caption: Multi-step pathway to SERM precursors.

Protocol 3.1: Synthesis of a 2-Benzylidene-indanone Intermediate

This protocol describes a base-catalyzed Knoevenagel-type condensation, a key step in elaborating the indanone core.

Materials:

  • This compound (1.0 eq)

  • An appropriate aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.2 eq)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Prepare a solution of NaOH or KOH in water and add it dropwise to the cooled ethanolic solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to a pH of ~5-6.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the 2-benzylidene intermediate. Further purification can be achieved by recrystallization.

Causality and Expertise Insights:

  • Base and Temperature Control: A strong base like NaOH is required to deprotonate the C2 position, forming an enolate nucleophile. The reaction is initially cooled to control the rate of this exothermic condensation and minimize side reactions.

  • Reaction Outcome: This reaction creates a conjugated enone system, which is a versatile intermediate. The newly formed double bond can be stereoselectively reduced, and the benzyloxy group can be removed to provide a phenol for introducing ether linkages, a common feature in many SERMs.

Application in the Synthesis of Donepezil Analogues

Donepezil is a cornerstone therapy for Alzheimer's disease, acting as an acetylcholinesterase inhibitor.[1][2] Its structure features a 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one core. The synthetic strategies developed for Donepezil are directly applicable to 6-(benzyloxy)-1-indanone for the creation of novel analogues with potentially different pharmacological profiles.[5][12]

Diagram 3: Key Condensation Step in Donepezil-like Synthesis

Caption: Condensation to form a key Donepezil-like intermediate.

Critical Downstream Transformations

Beyond the initial C-C bond formation, the most critical subsequent reaction is the deprotection of the benzyl ether to unmask the phenol.

Protocol 4.1: Catalytic Hydrogenolysis for Benzyl Ether Deprotection

This protocol describes the standard and cleanest method for benzyl ether cleavage.[4]

Materials:

  • 6-(Benzyloxy)-indanone derivative (1.0 eq)

  • Palladium on carbon (Pd/C), 10 wt% (5-10 mol% Pd)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzyloxy-containing substrate in a suitable solvent (methanol or ethyl acetate) in a flask appropriate for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-16 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 6-hydroxy-indanone derivative.

Causality and Expertise Insights:

  • Catalyst Choice: 10% Pd/C is the workhorse catalyst for hydrogenolysis. The carbon support provides high surface area, and palladium efficiently catalyzes the cleavage of the benzylic C-O bond.

  • Solvent: Methanol and ethyl acetate are excellent solvents as they are relatively inert and readily dissolve both the substrate and hydrogen gas.

  • Safety: The primary hazard is the pyrophoric nature of the catalyst and the flammability of hydrogen gas. Proper inerting procedures are essential for safety. This method is highly chemoselective, typically leaving other functional groups like ketones and aromatic rings untouched under these mild conditions.

Conclusion

This compound is more than a simple chemical; it is a versatile and enabling building block for medicinal chemistry and drug development. Its architecture allows for controlled, sequential functionalization at two key positions—the α-carbon and the masked phenol. The protocols and strategic insights provided herein demonstrate its utility in constructing complex molecular cores relevant to SERMs and Donepezil-class molecules. For researchers and scientists, mastering the reactivity of this synthon opens a reliable pathway to novel and potentially therapeutic compounds.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Donepezil Utilizing a Brominated Indanone Precursor.
  • Ieni, A., et al. (2018). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. Available at: [Link]

  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]

  • Reddy, T. J., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link]

  • ResearchGate. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]

  • Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. PubMed. Available at: [Link]

  • Szychta, D., & Maziarka, A. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bioorganic & Medicinal Chemistry. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
  • Chemsrc. (2025). This compound | CAS#:25083-80-1. Retrieved from [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]

  • Manavathi, B., et al. (2021). Selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) in cancer. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
  • PubChem. (n.d.). 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Selective estrogen receptor modulator – Knowledge and References. Retrieved from [Link]

  • Medbullets. (2022). Selective Estrogen Receptor Modulators (SERMs). Retrieved from [Link]

  • Lewis, J. S., & Jordan, V. C. (2005). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PubMed Central. Available at: [Link]

Sources

The Strategic Role of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one in the Synthesis of Advanced Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indanone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the 1-indanone scaffold is a "privileged structure," frequently appearing in molecules with significant biological activity.[1] Its rigid, bicyclic framework provides an excellent platform for the precise spatial arrangement of functional groups, enabling potent and selective interactions with biological targets. Within this class, 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one has emerged as a particularly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents, especially those targeting the cyclooxygenase-2 (COX-2) enzyme.[2]

The inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy. The COX-2 isoform is primarily responsible for producing prostaglandins associated with inflammation and pain, while the COX-1 isoform is involved in maintaining the gastrointestinal lining.[3] Selective COX-2 inhibitors, therefore, offer the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects that plague traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

The strategic importance of this compound lies in two key features:

  • The Indanone Core: This provides the fundamental bicyclic structure necessary for building molecules that fit into the active site of enzymes like COX-2.

  • The Benzyl Protecting Group: The hydroxyl group at the 6-position is crucial for the biological activity of many final compounds. However, its free phenolic nature can interfere with common synthetic transformations (e.g., those involving strong bases or organometallics). The benzyl ether acts as a robust, temporary mask that is stable to a wide range of reaction conditions but can be cleanly removed in a final step, typically via catalytic hydrogenation.

This guide details the application of this key intermediate in the synthesis of indene-based anti-inflammatory agents, providing field-proven insights and detailed protocols for researchers in drug development.

Core Synthetic Strategy: From Protected Indanone to Bioactive Indene

A common and effective strategy involves the transformation of the indanone core into a 2-benzylidene-1-indanone derivative. This is achieved through a base-catalyzed aldol condensation with a substituted benzaldehyde. The resulting α,β-unsaturated ketone system extends the conjugation of the molecule and introduces a key pharmacophoric element. Subsequent deprotection of the benzyl group yields the final, biologically active 6-hydroxy derivative.

This workflow capitalizes on the reactivity of the α-methylene group of the indanone, a classic transformation in organic synthesis.[5] The choice of the substituted benzaldehyde is critical, as the substituents on this aromatic ring play a major role in modulating the potency and selectivity of COX-2 inhibition.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from the starting material to the final active compounds.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Deprotection & Final Product cluster_2 PART 3: Biological Evaluation A 6-(Benzyloxy)-2,3-dihydro- 1H-inden-1-one C Aldol Condensation (Base-catalyzed) A->C Reactant 1 B Substituted Benzaldehyde (e.g., 4-fluorobenzaldehyde) B->C Reactant 2 D Protected Intermediate (6-Benzyloxy-2-benzylidene-1-indanone) C->D Product E Catalytic Hydrogenation (H₂, Pd/C) D->E Input F Final Active Compound (6-Hydroxy-2-benzylidene-1-indanone) E->F Output G In Vitro COX-2 Inhibition Assay F->G H Cell-based Anti-inflammatory Activity Assay (e.g., LPS-stimulated macrophages) F->H

Caption: General workflow for synthesizing indene-based anti-inflammatory agents.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the synthesis and initial evaluation of a representative 6-hydroxy-2-benzylidene-1-indanone derivative.

Protocol 1: Synthesis of 6-(Benzyloxy)-2-(4-fluorobenzylidene)-2,3-dihydro-1H-inden-1-one

This procedure details the crucial Knoevenagel-type condensation reaction, which forms the core structure of the target compound class.[6]

Materials and Reagents:

  • This compound

  • 4-Fluorobenzaldehyde

  • Ethanol (Absolute)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of absolute ethanol. Stir until a clear solution is obtained.

  • Addition of Aldehyde: To the solution, add a stoichiometric equivalent of 4-fluorobenzaldehyde.

  • Initiation of Condensation: Prepare a solution of 5% KOH in ethanol. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes. A color change and the formation of a precipitate are typically observed.

    • Causality Insight: The ethanolic KOH acts as the base to deprotonate the α-carbon of the indanone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, initiating the condensation.

  • Reaction Progression: After the addition is complete, gently heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Neutralize the mixture by slowly adding 1M HCl until the pH is ~7.

  • Filter the resulting solid precipitate using a Büchner funnel. Wash the solid cake sequentially with cold deionized water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove unreacted starting materials and inorganic salts.

  • Drying and Characterization: Dry the product in a vacuum oven at 40-50°C to a constant weight. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterValue
Starting Material This compound
Reagent 4-Fluorobenzaldehyde
Catalyst Potassium Hydroxide (KOH)
Solvent Ethanol
Reaction Time 4-6 hours
Typical Yield 80-90%
Protocol 2: Deprotection via Catalytic Hydrogenation to Yield the Final Active Compound

This protocol describes the critical final step: the removal of the benzyl protecting group to unmask the active phenolic hydroxyl group.

Materials and Reagents:

  • 6-(Benzyloxy)-2-(4-fluorobenzylidene)-2,3-dihydro-1H-inden-1-one (from Protocol 1)

  • Palladium on Carbon (Pd/C), 10%

  • Ethyl Acetate or Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Inerting the System: To a heavy-walled hydrogenation flask, add the protected intermediate from Protocol 1 and a catalytic amount (5-10% by weight) of 10% Pd/C.

  • Solvent Addition: Add a suitable solvent such as ethyl acetate or THF to dissolve the compound.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.

    • Causality Insight: The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl ether through the addition of hydrogen (hydrogenolysis). The aromatic benzyl group is converted to toluene, and the desired phenol is generated. Vigorous stirring is essential to ensure efficient contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.

  • Monitoring and Completion: Monitor the reaction by TLC until the starting material is fully consumed (typically 8-24 hours).

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to afford the final 6-hydroxy-2-(4-fluorobenzylidene)-2,3-dihydro-1H-inden-1-one as a solid.

  • Characterization: Confirm the structure and purity of the final compound via NMR, Mass Spectrometry, and HPLC.

Conclusion and Future Outlook

This compound serves as a robust and strategically vital intermediate in the synthesis of novel anti-inflammatory agents. The protocols outlined here demonstrate a reliable pathway to construct 2-benzylidene-1-indanone derivatives, a class of compounds that has shown significant promise as selective COX-2 inhibitors.[6] The benzyloxy protecting group is key to this strategy, allowing for versatile chemical manipulations on the indanone core before its facile removal to yield the active phenolic compounds. Researchers can adapt these methods by varying the substituted benzaldehyde in Protocol 1 to generate extensive libraries of analogues for structure-activity relationship (SAR) studies, paving the way for the development of next-generation anti-inflammatory therapies with improved efficacy and safety profiles.

References

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). PMC - NIH.
  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. (n.d.). ScienceOpen.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). PMC - NIH.
  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH.
  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2026). ResearchGate.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). PubMed Central.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Taylor & Francis Online.
  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification. The guidance provided is rooted in established scientific principles and extensive laboratory experience to ensure the integrity and success of your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Persistent Discoloration (Yellow to Brown Hue) in the Final Product

Question: My purified this compound is a yellow to brown solid, not the expected off-white to light yellow crystalline solid. What is causing this, and how can I fix it?

Answer:

Discoloration is a common indicator of impurities.[1] These impurities can stem from several sources, including residual starting materials, byproducts from the synthetic route, or degradation of the compound. Given that 1-indanones can be synthesized through various methods like Friedel-Crafts reactions, the presence of colored impurities is not uncommon.[2]

Causality and Recommended Actions:

  • Oxidation: Indanones can be susceptible to air oxidation, which can lead to colored byproducts. Ensure that purification steps, especially solvent removal, are performed under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Residual Catalysts or Reagents: If a Friedel-Crafts acylation was used for synthesis, residual acid catalysts (e.g., AlCl₃) or byproducts can cause discoloration. Thorough quenching and aqueous workup post-reaction are crucial.

  • High-Boiling Point Impurities: Some impurities may have boiling points close to that of your desired product, making them difficult to remove by simple evaporation.

Troubleshooting Protocol:

  • Charcoal Treatment: Before recrystallization, dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can effectively adsorb colored impurities. After stirring for a short period, the charcoal is removed by hot filtration.

  • Recrystallization: This is often the most effective method for removing colored impurities.[1] A carefully chosen solvent system is key.

  • Column Chromatography: If recrystallization is insufficient, column chromatography provides a more robust separation based on polarity differences between your compound and the impurities.[1][3]

Issue 2: Oily Product Instead of a Crystalline Solid After Solvent Removal

Question: After removing the solvent post-reaction or from column fractions, my this compound remains an oil and refuses to crystallize. What's happening?

Answer:

The failure of a compound to crystallize, often referred to as "oiling out," is typically due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.

Causality and Recommended Actions:

  • Impurities: Even small amounts of impurities can act as "crystal poisons." The most likely culprits are unreacted starting materials (e.g., 6-hydroxy-1-indanone or benzyl bromide) or structurally similar byproducts.[4]

  • Residual Solvent: Trace amounts of solvent, particularly high-boiling point solvents like DMF or DMSO if used in the reaction, can prevent crystallization. Ensure complete removal of the solvent using a high-vacuum pump.

  • Supersaturation Issues: The solution may be supersaturated, and crystallization has not been initiated.

Troubleshooting Protocol:

  • Purity Assessment: First, assess the purity of the oil using Thin-Layer Chromatography (TLC).[1] If multiple spots are observed, further purification is necessary.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the oil to initiate crystallization.

  • Solvent-Induced Precipitation (Trituration): Add a poor solvent in which your compound is insoluble but the impurities are soluble (e.g., hexanes). Stir or sonicate the mixture. The desired product should precipitate as a solid, which can then be collected by filtration.

  • Re-purification: If the oil is significantly impure, re-purify using column chromatography.

Issue 3: Poor Separation During Column Chromatography

Question: I'm running a silica gel column to purify my product, but I'm getting poor separation between my desired compound and an impurity. How can I improve this?

Answer:

Effective separation in column chromatography depends on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (solvent system).[3][5] Poor separation indicates that the chosen conditions are not optimal for resolving the components of your mixture.

Causality and Recommended Actions:

  • Inappropriate Solvent System: The polarity of the eluent is critical. If the solvent is too polar, all compounds will move too quickly up the column, resulting in co-elution. If it's not polar enough, the compounds will remain adsorbed to the silica.

  • Column Overloading: Applying too much sample to the column leads to broad bands and poor resolution. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[3]

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven solvent flow and band broadening.

Troubleshooting Protocol:

  • TLC Optimization: Before running the column, optimize the solvent system using TLC. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 and provide good separation from the impurity spots.

  • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can be more effective.[1] Start with a less polar solvent to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.

  • Proper Packing Technique: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial eluent and poured into the column, is generally preferred.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. Alternatively, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

II. Frequently Asked Questions (FAQs)

Analytical and Characterization

Q1: What analytical techniques are best for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An essential, rapid technique to qualitatively check for the presence of impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure and identifying impurities by detecting unexpected peaks.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.[1]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.[1]

Recrystallization

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound with the structure of this compound, which has both aromatic and ketonic functionalities, a good starting point would be a mixed solvent system. Common choices include:

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.

  • Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.

  • Isopropanol

The optimal solvent or solvent system should be determined experimentally on a small scale.

Column Chromatography

Q3: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A3:

  • Stationary Phase: Silica gel is the most common and suitable adsorbent for compounds of this polarity.[3]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice. A typical starting point would be a 9:1 or 8:2 mixture of hexanes:ethyl acetate, with the polarity gradually increased as needed. The exact ratio should be determined by preliminary TLC analysis.[1]

III. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent and observe solubility at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the more polar solvent of a mixed pair) dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a protective layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

IV. Visualized Workflows

Purification_Workflow Crude Crude Product Assess_Purity Assess Purity (TLC) Crude->Assess_Purity Decision Sufficiently Pure? Assess_Purity->Decision Recrystallize Recrystallization Decision->Recrystallize No, minor impurities Column_Chrom Column Chromatography Decision->Column_Chrom No, significant impurities Pure_Product Pure Product Decision->Pure_Product Yes Recrystallize->Assess_Purity Column_Chrom->Assess_Purity

Caption: General purification workflow for this compound.

Troubleshooting_Oiling_Out Start Product is an Oil Check_Purity Check Purity via TLC Start->Check_Purity Impure Impure? Check_Purity->Impure Pure Pure? Check_Purity->Pure Re_Purify Re-purify (e.g., Column Chromatography) Impure->Re_Purify Yes Scratch Scratch with Glass Rod Pure->Scratch Yes Seed Add Seed Crystal Scratch->Seed Crystals Crystals Formed Scratch->Crystals Triturate Triturate with Poor Solvent Seed->Triturate Seed->Crystals Triturate->Crystals

Caption: Troubleshooting guide for an oily product.

V. Data Summary

TechniqueCommon Solvents/Mobile PhasesKey Parameters to Optimize
Recrystallization Ethanol/Water, Ethyl Acetate/Hexanes, IsopropanolSolvent choice, cooling rate
Column Chromatography Hexanes/Ethyl Acetate gradient on silica gelSolvent gradient, column packing, sample load

References

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

  • YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]

  • Promega Connections. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). B. Column Chromatography. Retrieved from [Link]

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Technical Support Center: Synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies and detailed protocols to ensure a successful and high-purity synthesis.

The most prevalent and scalable method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.[1][2][3] In the case of this compound, this involves the acid-catalyzed cyclization of 3-(4-(benzyloxy)phenyl)propanoic acid. Reagents like polyphosphoric acid (PPA) are commonly employed as they serve as both a strong acid catalyst and a dehydrating agent to drive the reaction forward.[4][5] While robust, this reaction is sensitive to conditions that can lead to a range of predictable impurities.

This guide is structured to help you identify, mitigate, and eliminate these common impurities through a series of frequently asked questions and a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the PPA-catalyzed cyclization to form the indanone?

A: The reaction proceeds via an intramolecular electrophilic aromatic substitution (EAS), specifically a Friedel-Crafts acylation.[6] Polyphosphoric acid (PPA) first activates the carboxylic acid of the precursor, 3-(4-(benzyloxy)phenyl)propanoic acid, forming a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a six-membered ring intermediate (a sigma complex). Finally, a proton is eliminated to restore aromaticity, yielding the final this compound product. PPA's role as a dehydrating agent is crucial as it sequesters the water molecule generated during the reaction, preventing the reverse reaction from occurring.[4][7]

Q2: Why is temperature control so critical in this reaction?

A: Temperature control is paramount for two main reasons. First, insufficient heat can lead to an incomplete reaction, leaving a significant amount of unreacted starting material. Second, and more critically, excessive temperatures (typically >100°C) can cause the benzyl protecting group to cleave and may lead to charring and polymerization of the starting material and product by the strong acid.[4] This results in the formation of dark, tarry byproducts that are difficult to remove and significantly lower the yield. An optimal temperature range, usually between 60-80°C, must be carefully maintained.

Q3: Can I use other Lewis or Brønsted acids instead of PPA?

A: Yes, other strong acids can be used, but each has its own set of advantages and disadvantages.

  • Methanesulfonic acid (MSA): A strong Brønsted acid that is less viscous and easier to handle than PPA. It can be effective but may sometimes require higher temperatures or longer reaction times.[1]

  • Triflic acid (TfOH): An extremely powerful acid that can catalyze the reaction under milder conditions, but its high cost and potential to cause degradation limit its use on a large scale.[1]

  • Aluminum chloride (AlCl₃): A classic Lewis acid for Friedel-Crafts reactions. However, it requires the conversion of the starting carboxylic acid to the corresponding acyl chloride first, adding a step to the synthesis. Furthermore, stoichiometric amounts of AlCl₃ are typically needed because it complexes with the product ketone.[6][8]

For its combination of efficacy, cost, and dual function as a catalyst and dehydrating agent, PPA remains a common choice for this transformation.[5]

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific impurities identified through analytical techniques like TLC, HPLC, LC-MS, and NMR.

Problem 1: Incomplete Reaction

Symptom: Your crude product analysis (TLC, HPLC) shows a significant amount of a high-polarity spot corresponding to the starting material, 3-(4-(benzyloxy)phenyl)propanoic acid.

Causality & Solution:

Potential Cause Scientific Rationale Troubleshooting Action
Insufficient Reagent The cyclization requires a sufficient excess of PPA (or other acid) to act as both catalyst and solvent/dehydrating agent.Ensure a weight ratio of at least 10:1 of PPA to starting material.
Low Reaction Temperature The activation energy for the formation of the acylium ion and subsequent cyclization is not being met.Carefully increase the reaction temperature in 5-10°C increments (e.g., from 60°C to 70-75°C), monitoring by TLC.
Short Reaction Time The reaction has not been allowed to proceed to completion.Extend the reaction time, taking aliquots every 30-60 minutes to monitor for the disappearance of the starting material via TLC or HPLC.
Poor Mixing PPA is highly viscous.[4] If not stirred effectively, localized "cold spots" or areas of low reagent concentration can prevent the reaction from completing.Use a mechanical stirrer for larger scale reactions. For smaller scales, ensure a sufficiently large magnetic stir bar and vigorous stirring. Pre-warming PPA to ~60°C can reduce its viscosity.
Problem 2: Debenzylation

Symptom: A major byproduct is observed that is more polar than the desired product. NMR analysis confirms the loss of benzyl protons and the appearance of a phenolic -OH proton. Mass spectrometry confirms a mass corresponding to 6-hydroxy-2,3-dihydro-1H-inden-1-one.

Causality & Solution:

Potential Cause Scientific Rationale Troubleshooting Action
Excessive Heat/Time The benzyl ether linkage is labile under harsh acidic conditions. Prolonged exposure to high temperatures in strong acid promotes cleavage of the C-O bond.[9]Reduce the reaction temperature and/or time. The goal is to find the "sweet spot" where the cyclization is complete but debenzylation is minimized.
Acid Strength The strength and concentration of the acid directly impact the rate of debenzylation.Consider using a milder acid system if debenzylation is a persistent issue, such as Eaton's reagent (P₂O₅ in MSA), which can sometimes be more selective.
Problem 3: Polymerization and Charring

Symptom: The reaction mixture becomes dark brown or black and highly viscous (tar-like), resulting in a very low isolated yield of the product.

Causality & Solution:

Potential Cause Scientific Rationale Troubleshooting Action
Excessive Temperature High temperatures can lead to uncontrolled side reactions, including intermolecular condensations and decomposition of the aromatic rings, which is characteristic of strong acid-mediated processes.[4]Maintain strict temperature control using an oil bath and a temperature probe. Do not exceed 85-90°C.
Slow Heat Dissipation On a larger scale, the exothermic nature of the reaction can cause localized overheating if the starting material is added too quickly.For reactions >10g, add the starting material portion-wise to the pre-heated PPA, allowing the temperature to stabilize between additions.
Problem 4: Intermolecular Acylation

Symptom: LC-MS analysis reveals a high molecular weight impurity with a mass corresponding to a dimer of the starting material (minus water).

Causality & Solution:

Potential Cause Scientific Rationale Troubleshooting Action
High Concentration The reaction is a competition between an intramolecular process (cyclization) and an intermolecular one (dimerization). At high concentrations of the starting material, the probability of two molecules reacting with each other increases.While PPA is often used as the solvent, ensuring the starting material is added slowly to a large, well-stirred volume of PPA can favor the intramolecular pathway. This simulates high-dilution conditions.[1]

Workflow & Troubleshooting Diagram

The following diagram illustrates the synthetic workflow and key decision points for troubleshooting common impurities.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting Logic SM 3-(4-(benzyloxy)phenyl) propanoic acid PPA Polyphosphoric Acid (PPA) Heat Heat to 60-80°C PPA->Heat Reaction Stir for 2-4h Heat->Reaction TLC TLC Monitoring Reaction->TLC Impurity3 Tarry Mixture? Reaction->Impurity3 Reaction Darkens? Quench Quench on Ice/Water TLC->Quench Reaction Complete Impurity1 High SM Content? TLC->Impurity1 Incomplete? Impurity2 Polar Byproduct? (Debenzylation) TLC->Impurity2 New Polar Spot? Extract Extract with EtOAc/DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow with integrated troubleshooting checkpoints.

Analytical and Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

Objective: To monitor the consumption of starting material and the formation of the product and major byproducts.

Methodology:

  • Plate: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v). This may need to be optimized, but is a good starting point.

  • Sample Preparation: Carefully take a drop of the reaction mixture with a glass capillary and quench it in a vial containing ~1 mL of water and ~1 mL of ethyl acetate. Shake well. Spot the top organic layer on the TLC plate.

  • Spotting: Co-spot the reaction mixture lane with a prepared standard of your starting material.

  • Visualization:

    • UV Light (254 nm): Both the starting material and the aromatic product are UV active.

    • Staining: Use a p-anisaldehyde or potassium permanganate stain to visualize non-UV active impurities.

  • Interpretation:

    • Starting Material (Acid): Rƒ ≈ 0.1-0.2 (will often streak without acetic acid in the eluent).

    • Product (Ketone): Rƒ ≈ 0.5-0.6.

    • Debenzylated Impurity (Phenol): Rƒ ≈ 0.3-0.4.

Protocol 2: Flash Column Chromatography Purification

Objective: To isolate the pure this compound from unreacted starting material and byproducts.

Methodology:

  • Crude Product Preparation: After aqueous workup, the crude organic extract is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield a crude oil or solid.

  • Adsorbent: Silica gel (230-400 mesh). A typical loading is 1g of crude material per 50-100g of silica.

  • Eluent System: A gradient elution is recommended.

    • Start with 5% Ethyl Acetate in Hexane to elute non-polar impurities.

    • Gradually increase the polarity to 10-15% Ethyl Acetate in Hexane. The desired product should elute in this range.

    • Finally, flush the column with 30-40% Ethyl Acetate in Hexane to elute any remaining polar impurities like the debenzylated product and starting material.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product, which should be a white to off-white solid.[10]

References

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions.
  • Chemsrc. (n.d.). This compound | CAS#:25083-80-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Molecules, 21(9), 1209. Retrieved from [Link]

  • Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Education, Science and Technology, 2(2), 1-11. Retrieved from [Link]

  • Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(49), 8869-8871. Retrieved from [Link]

  • Fan, X., et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Synlett, 28(13), 1657-1659. Retrieved from [Link]

  • Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(10), 1361. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Preprints.org. (2024). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Pandarus, V., Béland, F., Ciriminna, R., & Pagliaro, M. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Organic Process Research & Development, 15(4), 896-900. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Semantic Scholar. (2023). Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • MDPI. (2021). Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • MDPI Books. (2022). Molecules from Side Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • MDPI. (2024). Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • PubMed Central. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]

  • National Institutes of Health. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Retrieved from [Link]

  • Beilstein Archives. (2014). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Retrieved from [Link]

  • PubMed. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. Retrieved from [Link]

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Technical Support Center: Synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By explaining the causality behind experimental choices, this document serves as both a troubleshooting manual and a repository of field-proven insights to help you improve your reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method is a Williamson ether synthesis. This reaction involves the O-alkylation of 6-hydroxy-1-indanone using benzyl bromide as the alkylating agent. A non-nucleophilic base, typically an alkali metal carbonate, is used to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate that then attacks the benzyl bromide in an SN2 reaction.

Q2: What are the essential starting materials and reagents for this synthesis?

The key components for this reaction are:

  • Substrate: 6-Hydroxy-1-indanone[1].

  • Alkylating Agent: Benzyl bromide[1] or benzyl chloride.

  • Base: Anhydrous potassium carbonate (K₂CO₃)[2] or cesium carbonate (Cs₂CO₃).

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN)[2], N,N-dimethylformamide (DMF), or acetone.

Q3: What is a typical reaction setup and what are the expected outcomes?

A typical setup involves dissolving 6-hydroxy-1-indanone in an anhydrous polar aprotic solvent, followed by the addition of a slight excess of both the base (e.g., K₂CO₃) and benzyl bromide. The mixture is then heated to reflux until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material. Expected yields can range from moderate to high (70-90%), contingent on the purity of reagents and optimization of reaction conditions. The final product is typically a solid that can be purified to ≥97% purity[3].

Section 2: Troubleshooting Guide

This guide is structured to directly address specific experimental issues, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've failed to isolate any product. What are the most likely causes?

Several factors can contribute to poor yields. A systematic evaluation of your experimental parameters is crucial.

  • Purity and Integrity of Reagents:

    • 6-Hydroxy-1-indanone: The phenolic starting material can oxidize over time if not stored properly, leading to colored impurities that can interfere with the reaction. Ensure it is pure and dry.

    • Benzyl Bromide: As a lachrymator and reactive alkylating agent, benzyl bromide can hydrolyze to benzyl alcohol if exposed to moisture. Use a fresh bottle or a recently purified supply.

    • Base Activity: Potassium carbonate is hygroscopic. Its effectiveness is severely diminished by absorbed water. Always use freshly dried (oven-dried at >120°C for several hours) and finely ground K₂CO₃ to maximize its surface area and basicity.

  • Solvent Quality:

    • The use of anhydrous solvents is critical. Water competes with the phenoxide as a nucleophile, reacting with benzyl bromide to form benzyl alcohol as a byproduct. It can also hinder the effectiveness of the base. Using a solvent from a freshly opened bottle or one that has been appropriately dried is recommended.

  • Reaction Temperature and Duration:

    • While refluxing in acetonitrile is a common condition[2], insufficient heat can lead to a sluggish reaction. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Conversely, excessively high temperatures, especially in solvents like DMF, can cause decomposition of the product or starting materials. Monitor the reaction progress by TLC to avoid prolonged heating after completion.

Problem 2: Incomplete Reaction After Extended Time

Q: My TLC analysis shows a significant amount of 6-hydroxy-1-indanone remaining, even after refluxing for several hours. How can I drive the reaction to completion?

An incomplete reaction points to issues with either stoichiometry or reaction kinetics.

  • Stoichiometry Check: While a 1:1 molar ratio is theoretically sufficient, it is standard practice to use a slight excess of the alkylating agent (1.1-1.2 equivalents of benzyl bromide) to ensure the complete consumption of the more valuable 6-hydroxy-1-indanone. The base should also be in excess (1.5-2.0 equivalents) to ensure complete deprotonation.

  • Improving Solubility and Reactivity:

    • If the starting material or base has poor solubility in your chosen solvent (e.g., K₂CO₃ in acetone), the reaction will be slow. Switching to a solvent with better solvating properties, like DMF, can accelerate the reaction.

    • Consider using a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI). The iodide can displace the bromide on the benzyl group in situ, forming the more reactive benzyl iodide, which accelerates the SN2 reaction.

  • Choice of Base: For sterically hindered or less reactive phenols, K₂CO₃ may not be sufficiently strong. Switching to a stronger base like cesium carbonate (Cs₂CO₃) can significantly increase the rate of deprotonation and overall reaction speed due to the higher solubility of cesium salts and the "cesium effect."

Problem 3: Significant Byproduct Formation

Q: My crude product is highly impure, with multiple spots on the TLC plate. What are the common side reactions and how can they be minimized?

Byproduct formation is often related to the reactivity of the reagents and intermediates.

  • Benzyl Alcohol Formation: As mentioned, this arises from the reaction of benzyl bromide with residual water. The solution is to use rigorously dried reagents and solvents.

  • Dimerization/Polymerization: While less common for this specific substrate, highly reactive conditions can sometimes lead to side reactions. Ensure the temperature is not excessively high.

  • Impure Starting Materials: The most common source of multiple spots is often impurities carried over from the starting materials. Confirm the purity of your 6-hydroxy-1-indanone and benzyl bromide by TLC or NMR before starting the reaction.

Problem 4: Difficulty in Product Purification

Q: I'm finding it challenging to obtain a pure sample of this compound from the crude mixture. What are the best purification methods?

Effective purification relies on exploiting the differences in polarity between the product and impurities.

  • Work-up Procedure: After the reaction is complete, the solid base (K₂CO₃) should be filtered off. The solvent is then removed under reduced pressure. The resulting residue should be redissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washed with water to remove any remaining salts or highly polar impurities. A wash with a dilute brine solution can aid in breaking any emulsions.

  • Column Chromatography: This is the most effective method for purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities, and gradually increase the polarity (e.g., to 15-20% ethyl acetate) to elute your product. The starting material, being a phenol, will be more polar and will elute later or remain on the column at lower polarities.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be an excellent final purification step. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective. Dissolve the crude solid in a minimum amount of the hot, more polar solvent and slowly add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to form high-purity crystals.

Section 3: Optimized Protocols & Visual Workflows

This section provides a standard operating procedure for the synthesis and purification, along with quantitative data and process diagrams.

Optimized Synthesis Protocol
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-hydroxy-1-indanone (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (see Table 1 for volume) to dissolve the starting material. Add finely ground, oven-dried potassium carbonate (1.5 eq).

  • Initiation: Begin vigorous stirring and add benzyl bromide (1.1 eq) to the suspension via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC using a 4:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the 6-hydroxy-1-indanone spot has disappeared.

  • Work-up: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Reagent Molar Eq. Typical Amount (for 5g SM) Notes
6-Hydroxy-1-indanone1.05.0 g (33.7 mmol)Ensure dryness and purity.
Potassium Carbonate1.57.0 g (50.6 mmol)Must be anhydrous and finely ground.
Benzyl Bromide1.14.2 mL (37.1 mmol)Use fresh; handle in a fume hood.
Acetonitrile-100 mLAnhydrous grade is essential.
Table 1: Recommended Reagent Stoichiometry and Quantities.
Visual Workflow: Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Add 6-hydroxy-1-indanone to flask B 2. Add anhydrous MeCN and K₂CO₃ A->B C 3. Add Benzyl Bromide B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Cool and Filter Solids E->F Reaction Complete G 7. Concentrate Filtrate F->G H Crude Product G->H

Caption: General workflow for the synthesis of this compound.

Purification Protocol: Column Chromatography
  • Column Packing: Prepare a silica gel slurry in 5% ethyl acetate/hexanes and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting with 5% ethyl acetate/hexanes, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the mobile phase to 10%, then 15% ethyl acetate/hexanes. The product will typically elute in this range.

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the pure product as a solid.

Visual Workflow: Purification

PurificationWorkflow A Crude Product B 1. Dissolve and Adsorb onto Silica Gel A->B C 2. Load onto Packed Silica Column B->C D 3. Elute with Hexane/ Ethyl Acetate Gradient C->D E 4. Collect Fractions D->E F 5. Analyze Fractions by TLC E->F G 6. Combine Pure Fractions F->G Identify Pure Fractions H 7. Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step process for purification by silica gel column chromatography.

References

  • This compound | CAS#:25083-80-1 . Chemsrc. Available at: [Link]

  • Corzo, G., et al. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi . Available at: [Link]

  • Kiełczewska, U., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

Sources

Technical Support Center: 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS No. 25083-80-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, enabling reliable and reproducible experimental outcomes. Here, you will find troubleshooting advice and frequently asked questions based on the compound's chemical properties and established handling protocols.

Troubleshooting Guide: Addressing Common Experimental Issues

Unexpected experimental results can often be traced back to the quality and handling of starting materials. This section provides a systematic approach to troubleshooting common problems encountered with this compound.

Problem 1: Compound Discoloration (Yellowing)

Symptom: The typically off-white to pale yellow solid has developed a noticeable yellow or brownish tint.

Potential Cause: This is often an indication of degradation, possibly due to oxidation or exposure to light. The ketone functional group and the benzylic ether are susceptible to oxidative degradation.

Troubleshooting Steps:

  • Assess Storage Conditions:

    • Temperature: Confirm that the compound has been consistently stored at the recommended 2-8°C.[1][2]

    • Atmosphere: Was the container tightly sealed to prevent prolonged exposure to air (oxygen)?

    • Light: Has the compound been protected from light? Amber vials or storage in a dark location are recommended.

  • Purity Analysis:

    • Perform a purity analysis (e.g., HPLC, LC-MS, or ¹H NMR) on the discolored material.

    • Compare the results to the certificate of analysis (CoA) of the fresh compound. Look for the appearance of new peaks or a decrease in the main peak's area.

  • Solubility Test:

    • Degraded material may exhibit altered solubility. Attempt to dissolve a small amount in a solvent specified on the data sheet. Incomplete dissolution or the presence of particulate matter can indicate impurities.

Resolution:

  • If purity has decreased significantly, it is recommended to use a fresh batch of the compound for sensitive applications.

  • For future use, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Problem 2: Inconsistent or Poor Reaction Yields

Symptom: A previously established reaction protocol using this compound is now giving lower yields or failing completely.

Potential Cause: The compound may have degraded, leading to a lower effective concentration of the active starting material. A common degradation pathway is the cleavage of the benzylic ether bond.

Troubleshooting Workflow:

start Low Reaction Yield check_purity Analyze Compound Purity (HPLC, NMR) start->check_purity purity_ok Purity is High check_purity->purity_ok >97%? purity_low Purity is Low check_purity->purity_low <97%? check_reagents Investigate Other Reagents & Conditions purity_ok->check_reagents discard Discard Old Batch purity_low->discard reorder Order Fresh Compound discard->reorder implement_storage Implement Strict Storage Protocols reorder->implement_storage

Caption: Troubleshooting workflow for low reaction yields.

Resolution:

  • Confirm Purity: As outlined in the workflow, the first step is to re-verify the purity of your starting material.

  • Consider Degradants: If degradation is confirmed, be aware that potential byproducts like 6-hydroxy-2,3-dihydro-1H-inden-1-one or benzaldehyde could interfere with your reaction.

  • Fresh is Best: For critical experiments, always use a fresh vial of the compound or material that has been stored under optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Tightly sealed, inert gas (Ar, N₂)Prevents oxidation of the ketone and benzylic ether.
Light Amber vial, stored in the darkPrevents light-induced degradation.
Moisture Dry, well-sealed containerPrevents hydrolysis.

Q2: What are the likely degradation pathways for this compound?

While specific degradation studies are not widely published, based on its structure, two primary degradation pathways are chemically plausible:

  • Cleavage of the Benzyl Ether: The C-O bond of the benzyl ether is susceptible to cleavage through oxidation or acidic conditions, which would yield 6-hydroxy-2,3-dihydro-1H-inden-1-one and benzaldehyde or benzoic acid as byproducts.

  • Oxidation of the Indanone Core: The α-position to the ketone can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.

main_compound This compound degradation_path1 Ether Cleavage (Oxidation/Acid) main_compound->degradation_path1 degradation_path2 Core Oxidation (Air/Light) main_compound->degradation_path2 product1a 6-Hydroxy-2,3-dihydro- 1H-inden-1-one degradation_path1->product1a product1b Benzaldehyde/ Benzoic Acid degradation_path1->product1b product2 Oxidized Indanone Derivatives degradation_path2->product2

Caption: Plausible degradation pathways of the compound.

Q3: Is this compound hazardous?

While specific hazard data for this exact compound is limited, related chemical structures and safety data sheets for similar compounds suggest that it may cause skin and eye irritation.[2][3][4] Standard laboratory safety precautions should be followed. Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5][6]

Q4: How should I prepare solutions of this compound?

Consult the product's technical data sheet for recommended solvents. Due to its chemical structure, it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. To ensure stability, prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at low temperatures (-20°C) in a tightly capped vial, protected from light, and used within a short timeframe.

References

  • Chemsrc. This compound | CAS#:25083-80-1. [Link]

  • Capot Chemical. MSDS of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. [Link]

Sources

troubleshooting failed reactions involving 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile intermediate. We will address specific experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Synthesis and Purification

Q1: My intramolecular Friedel-Crafts cyclization to form the indanone is resulting in low yield and multiple products. What's going wrong?

This is a frequent challenge in the synthesis of substituted indanones. The intramolecular Friedel-Crafts acylation is highly sensitive to several factors.[1] Low yield or the formation of side products typically points to issues with the catalyst, reaction conditions, or the starting material itself.[2][3]

Causality & Troubleshooting:

  • Catalyst Inactivation: Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA) are extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[3][4]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened, anhydrous Lewis acids and handle them under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Acid Strength: The cyclization requires a sufficiently strong acid to generate the key acylium ion intermediate.[1] If using PPA, its concentration of P₂O₅ is critical for reactivity.[3]

    • Solution: Use high-grade, concentrated acid. For particularly stubborn cyclizations, consider a more potent activating agent like Eaton's reagent (P₂O₅ in methanesulfonic acid) or triflic acid.[1][3]

  • Side Reactions (Regioisomer Formation): While your precursor is designed to give the 6-benzyloxy regioisomer, improper reaction conditions can sometimes lead to alternative cyclization pathways or intermolecular reactions, especially at high concentrations.[2][5]

    • Solution: Maintain a relatively high dilution to favor the intramolecular pathway. Optimize the reaction temperature; while heat can be necessary, excessive temperatures can promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal reaction time.

Section 2: Reactions at the Carbonyl Group

The ketone moiety of this compound is a hub for synthetic transformations. However, its structure presents a classic challenge: it is an enolizable ketone. This means that strong bases can deprotonate the α-carbon (at the C2 position) to form an enolate, which competes with the desired nucleophilic attack at the carbonyl carbon.

Q2: I'm attempting a Grignard (or organolithium) addition to the ketone, but I'm recovering my starting material. Why is the reaction failing?

This is a textbook case of enolization outcompeting nucleophilic addition.[6] Grignard and organolithium reagents are not only strong nucleophiles but also strong bases. When they encounter an enolizable ketone, they can abstract an acidic α-proton instead of adding to the carbonyl group.[7] This acid-base reaction is often faster than the addition, leading to the formation of a magnesium or lithium enolate and the quenching of your organometallic reagent. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.

Troubleshooting Workflow for Failed Nucleophilic Addition

G start Reaction Failure: Low or no addition product, starting material recovered check_reagent Verify Organometallic Reagent - Titrate alkyllithium - Check Grignard formation (e.g., Gilman test) start->check_reagent First, rule out reagent failure enolization Primary Suspect: Enolization check_reagent->enolization If reagent is active solution1 Strategy 1: Modify Conditions - Use lower temperatures (-78 °C) - Employ slow, dropwise addition of nucleophile enolization->solution1 Optimize solution2 Strategy 2: Modify Reagent - Transmetalate to a less basic nucleophile - Organocuprates (Gilman reagents) - Organozinc reagents enolization->solution2 Change solution3 Strategy 3: Add an Activator - Use CeCl₃ (Luche conditions) - Lewis acid coordinates to carbonyl oxygen, - increasing its electrophilicity and favoring addition. enolization->solution3 Activate success Successful Addition to form Tertiary Alcohol solution1->success solution2->success solution3->success

Caption: Troubleshooting Decision Tree for Nucleophilic Addition.

Detailed Protocol: Grignard Addition using Cerium(III) Chloride (Luche Conditions)

The use of Lewis acids like CeCl₃ can dramatically improve the yield of 1,2-addition to enolizable ketones.[8] Cerium(III) chloride is believed to activate the carbonyl group, increasing its electrophilicity and promoting the addition pathway over enolization.

StepProcedureRationale & Expert Notes
1 Preparation In a flame-dried, three-neck round-bottom flask under argon, add anhydrous cerium(III) chloride (1.2 - 1.5 equivalents).
Expertise: Anhydrous CeCl₃ is crucial. Commercially available "anhydrous" CeCl₃ often exists as a hydrate. It should be dried under high vacuum with gentle heating (e.g., 140-150 °C) for several hours immediately before use.
2 Suspension Add anhydrous tetrahydrofuran (THF) and stir the resulting suspension vigorously for at least 2 hours at room temperature.
Trustworthiness: This step is critical for activating the CeCl₃. The suspension should appear as a fine, milky white slurry.
3 Substrate Addition Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the CeCl₃ suspension.
4 Cooling Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Causality: Lower temperatures disfavor the enolization pathway, which typically has a higher activation energy than the addition pathway.[8]
5 Nucleophile Addition Slowly add the Grignard reagent (1.1 - 1.3 equivalents) dropwise to the cold, stirred reaction mixture over 30-60 minutes.
Causality: Slow addition maintains a low concentration of the basic Grignard reagent, further minimizing the risk of enolization.[8]
6 Reaction & Quench Stir at -78 °C for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Expertise: Avoid quenching with strong acids, which could potentially affect the benzyl ether protecting group. Saturated NH₄Cl is a mild and effective quenching agent for this type of reaction.
Q3: My Wittig reaction is giving low yields of the desired alkene. What are the common pitfalls?

The Wittig reaction is a powerful tool for olefination, but its success with ketones can be variable.[9][10] Steric hindrance around the ketone can be a significant issue, and the reactivity of the phosphonium ylide is paramount.[11][12]

Causality & Troubleshooting:

  • Ylide Reactivity: Stabilized ylides (those with an electron-withdrawing group on the α-carbon) are less reactive and often fail to react with sterically hindered or less reactive ketones.[9][10]

    • Solution: For a simple methylenation (Ph₃P=CH₂), use a non-stabilized ylide, which is far more reactive. Ensure the ylide is generated correctly using a strong base (like n-BuLi, NaH, or KHMDS) under anhydrous and inert conditions.

  • Steric Hindrance: The indanone structure presents some steric bulk. A highly substituted ylide may struggle to approach the carbonyl carbon.

    • Solution: If possible, use a less sterically demanding ylide. For more challenging cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses more reactive phosphonate esters, is a superior alternative for hindered ketones.[12]

  • Side Reactions: The basic conditions used to generate the ylide can potentially cause self-condensation of the indanone if it is exposed to the base for an extended period before the ylide is formed and reacts.

    • Solution: Add the ketone to a pre-formed solution of the ylide. This ensures the ketone primarily encounters the desired nucleophile rather than the strong base used for its generation.

Section 3: Managing the Benzyl Protecting Group

The benzyl (Bn) ether is a robust and widely used protecting group for hydroxyl functions due to its general stability in both acidic and basic conditions.[13][14] However, its specific labilities are a critical consideration in multi-step syntheses.

Q4: I'm performing a subsequent reaction and observing cleavage of the benzyl ether. Under what conditions is it unstable?

Unintentional deprotection can derail a synthetic sequence. The C-O bond of the benzyl ether is susceptible to cleavage under specific reductive, acidic, and oxidative conditions.[15][16][17]

Stability Profile of the Benzyl Ether Group

Condition TypeReagents/ConditionsStabilityCausality & Notes
Basic NaOH, KOH, NaH, Grignard reagents, OrganolithiumsStable The ether linkage is not susceptible to nucleophilic attack or elimination under basic conditions.[14]
Mildly Acidic Acetic Acid, p-TsOH (catalytic, RT)Generally Stable While very strong acids can cause cleavage, the benzyl ether is robust under many mildly acidic conditions.[16]
Strongly Acidic HBr, BCl₃, BBr₃, concentrated H₂SO₄Labile Strong Lewis or Brønsted acids can coordinate to the ether oxygen, facilitating C-O bond cleavage.[15][18]
Reductive (Hydrogenolysis) H₂, Pd/C, PtO₂Labile This is the most common and mild method for intentional deprotection. The benzylic C-O bond is readily cleaved by catalytic hydrogenation.[13][18]
Reductive (Dissolving Metal) Na in liquid NH₃ (Birch reduction)Labile Dissolving metal reductions will cleave the benzyl ether.[17]
Oxidative DDQ, OzoneCan be Labile Oxidative cleavage is possible, though often less common than reductive methods. DDQ is particularly effective for p-methoxybenzyl (PMB) ethers but can cleave simple benzyl ethers under certain conditions (e.g., photoirradiation).[15][17]
Q5: I need to remove the benzyl group. How can I do this without affecting other sensitive functional groups in my molecule, such as an alkene?

This is a question of orthogonal strategy. Catalytic hydrogenolysis is very clean but will also reduce double bonds, triple bonds, nitro groups, and azides.[18] If your molecule contains such functionality, an alternative deprotection method is required.

Alternative Deprotection Strategies:

  • Lewis Acid Cleavage: If your molecule is stable to strong Lewis acids, reagents like boron trichloride (BCl₃) or boron tribromide (BBr₃) at low temperatures are highly effective. This method avoids reductive conditions entirely.[18]

  • Oxidative Cleavage: If your molecule lacks other easily oxidizable groups, using an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be an option. This has been shown to be effective under photoirradiation.[15][17]

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: The compound should be stored in a cool, dry place, typically at 4°C, in a tightly sealed container to protect it from moisture.[19]

Q: What is the best way to monitor reactions involving this compound? A: Thin Layer Chromatography (TLC) is the most common and effective method for routine reaction monitoring. Use a suitable solvent system (e.g., mixtures of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediates, and products. Staining with potassium permanganate or ceric ammonium molybdate (CAM) can help visualize spots if they are not UV-active.

Q: My reaction mixture formed an emulsion during aqueous workup. How can I break it? A: Emulsions are common when working with complex organic molecules. Try adding a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirling. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Wiley Online Library. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Max Planck Institute of Colloids and Interfaces. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:25083-80-1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Reddit. (2025). Organometallic addition to an enolizable ketone : r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Benzyloxy-2-phenylpyridazin-3(2H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

  • PubChem. (n.d.). 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and present alternative synthetic strategies to assist you in your research and development endeavors. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your success.

I. Overview of Synthetic Strategies

The synthesis of 1-indanone scaffolds is a cornerstone in the development of numerous biologically active molecules and pharmaceuticals.[1] The target molecule, this compound, is a valuable intermediate. Traditional synthesis often relies on the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acyl chloride.[1][2] However, this classical approach can present challenges, including harsh reaction conditions, the use of stoichiometric amounts of strong acids, and difficulties in achieving high regioselectivity, which can complicate product isolation.[3][4]

This guide explores both the traditional Friedel-Crafts approach and several alternative routes, providing a comparative analysis to help you select the most suitable method for your specific needs. We will delve into troubleshooting common issues and offer solutions grounded in chemical principles.

Common Synthetic Pathways at a Glance
Synthetic Route Starting Materials Key Reagents/Catalysts Advantages Potential Challenges
Route A: Friedel-Crafts Acylation 3-(3-(Benzyloxy)phenyl)propanoic acidPolyphosphoric acid (PPA), Eaton's reagent, TfOHWell-established, readily available starting materials.Harsh conditions, regioselectivity issues, large amounts of acid waste.[3][4]
Route B: Benzylation of 6-Hydroxy-1-indanone 6-Hydroxy-1-indanone, Benzyl bromide/chlorideK₂CO₃, NaH, phase-transfer catalystMilder conditions, high yield for the benzylation step.Availability and synthesis of the hydroxy-indanone precursor.
Route C: Nazarov Cyclization Substituted divinyl ketoneLewis acids (e.g., FeCl₃, Cu(OTf)₂), Brønsted acidsAccess to highly substituted indanones, milder catalytic conditions possible.[5][6]Substrate synthesis can be complex, potential for side reactions.[5]
Route D: Transition-Metal Catalyzed Cyclizations o-Haloaryl precursors, alkynes/alkenesPalladium, Rhodium, Nickel catalystsHigh functional group tolerance, potential for asymmetric synthesis.[7][8]Catalyst cost and sensitivity, optimization of ligands and conditions required.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound and its precursors.

Route A: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation is giving me a mixture of regioisomers (6-benzyloxy vs. 5-benzyloxy). How can I improve the regioselectivity?

A1: This is a classic challenge in Friedel-Crafts reactions with meta-substituted benzene rings. The benzyloxy group is ortho-, para-directing. In the cyclization of 3-(3-(benzyloxy)phenyl)propanoic acid, the electrophilic acylium ion can attack either the C2 position (ortho to the benzyloxy group, leading to the undesired 7-benzyloxy isomer, which is sterically hindered) or the C6 position (para to the benzyloxy group, leading to the desired 6-benzyloxy isomer) or the C4 position (ortho to the benzyloxy group, leading to the 5-benzyloxy isomer).

Troubleshooting Steps:

  • Choice of Acid Catalyst: The choice and concentration of the acid can influence regioselectivity. Polyphosphoric acid (PPA) with a lower P₂O₅ content has been reported to favor the formation of 6-substituted indanones in some cases.[4] Conversely, strong acids like triflic acid (TfOH) might lead to different isomer ratios. Experimenting with milder Lewis acids could also be beneficial.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for cyclization can sometimes enhance selectivity by favoring the thermodynamically more stable product.

  • Alternative Strategy: If regioselectivity remains poor, the most reliable solution is to switch to a strategy with unambiguous regiochemical control, such as Route B , where the substitution pattern is predefined.

Q2: The yield of my intramolecular Friedel-Crafts acylation is low, and I recover a lot of starting material. What's going wrong?

A2: Low conversion suggests that the activation of the carboxylic acid to the electrophilic acylium ion is inefficient or that the catalyst is being deactivated.[4]

Troubleshooting Steps:

  • Acid Strength and Quantity: Ensure your cyclizing agent (e.g., PPA, Eaton's reagent) is fresh and potent. PPA can absorb atmospheric moisture, which reduces its efficacy. Using a larger excess of the acid can sometimes drive the reaction to completion.

  • Reaction Time and Temperature: Intramolecular Friedel-Crafts reactions can be slow.[2][9] Increase the reaction time or cautiously increase the temperature. Monitor the reaction by TLC or LC-MS to find the optimal endpoint.

  • Starting Material Purity: Ensure your 3-(3-(benzyloxy)phenyl)propanoic acid is pure and, crucially, anhydrous. Water will quench the strong acids used for cyclization.

  • Activation to Acyl Chloride: A common and effective variation is to first convert the propanoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The resulting acyl chloride is much more reactive and can be cyclized under milder Lewis acid conditions (e.g., AlCl₃, SnCl₄) at lower temperatures, which often improves yield and reduces charring.[10]

Caption: Acyl Chloride Activation Workflow.

Route B: Benzylation of 6-Hydroxy-1-indanone

Q3: I'm attempting to synthesize the 6-hydroxy-1-indanone precursor, but the Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid is failing.

A3: The free phenolic hydroxyl group is problematic for Friedel-Crafts acylation. It can be acylated by the acid catalyst or the acylium ion, and it deactivates the Lewis acid catalyst by coordination. The key is to protect the hydroxyl group before cyclization.

Recommended Protocol:

  • Protection: Protect the hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid as a methyl ether (methoxy). This is a robust protecting group for Friedel-Crafts conditions.

  • Cyclization: Perform the intramolecular Friedel-Crafts acylation on 3-(3-methoxyphenyl)propanoic acid to form 6-methoxy-2,3-dihydro-1H-inden-1-one. This reaction is well-documented and generally proceeds with good yield and regioselectivity.

  • Demethylation: Cleave the methyl ether to reveal the free hydroxyl group. Boron tribromide (BBr₃) in dichloromethane is a highly effective reagent for this demethylation.

  • Benzylation: Proceed with the benzylation of the resulting 6-hydroxy-1-indanone using benzyl bromide and a base like potassium carbonate (K₂CO₃) in a solvent such as acetone or DMF.[12][13]

Caption: Protect-Cyclize-Deprotect-Benzylate Strategy.

Q4: My benzylation reaction is incomplete, or I'm seeing O-alkylation vs. C-alkylation side products.

A4: Incomplete reaction is usually due to base strength, solvent, or reaction time. C-alkylation is generally not an issue for phenoxides under these conditions, but ensuring complete deprotonation of the phenol is key.

Troubleshooting Steps:

  • Base: While K₂CO₃ is common, a stronger base like sodium hydride (NaH) can be used to ensure complete formation of the phenoxide anion prior to adding the benzyl bromide. This often leads to cleaner and faster reactions.

  • Solvent: Use a polar aprotic solvent like DMF or acetonitrile to ensure all reagents are well-solvated.

  • Phase-Transfer Catalyst: If using an inorganic base like K₂CO₃ in a less polar solvent, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly accelerate the reaction.

  • Temperature: Gently heating the reaction (e.g., to 50-60 °C) can increase the rate of benzylation.

Alternative Routes: FAQs

Q5: I'm interested in the Nazarov cyclization route. What are the main challenges?

A5: The Nazarov cyclization is a powerful tool for forming five-membered rings.[6] The main challenges are:

  • Substrate Synthesis: You first need to synthesize the appropriate divinyl ketone precursor. This multi-step process can have its own yield limitations.

  • Regioselectivity of Elimination: After the electrocyclization, a proton is eliminated to form a double bond. This can sometimes lead to a mixture of endo- and exo-cyclic double bond isomers, although for indanones this is often less of an issue.[5]

  • Harsh Conditions: Classical Nazarov cyclizations required stoichiometric amounts of strong acids.[5] However, modern methods use catalytic amounts of Lewis acids (e.g., Cu(II), Sc(III) triflates), which are much milder and more functional-group tolerant.[5][11]

This route is most advantageous when you need to create highly substituted indanones that are difficult to access via other methods.[5]

III. Detailed Experimental Protocol: Route B

This protocol details the reliable synthesis of this compound starting from the commercially available 3-(3-methoxyphenyl)propanoic acid.

Step 1: Synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-one
  • Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer and a heating mantle.

  • Reagents: To the flask, add 3-(3-methoxyphenyl)propanoic acid (1.0 eq). Cautiously add polyphosphoric acid (PPA) (approx. 10 times the weight of the acid).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The mixture will become a thick, stirrable slurry. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Allow the mixture to cool slightly, then very carefully and slowly pour it onto a large beaker of crushed ice with stirring. This is a highly exothermic process.

  • Extraction: Once the PPA is fully quenched, the product may precipitate. Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Wash: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) or recrystallization to yield pure 6-methoxy-2,3-dihydro-1H-inden-1-one.

Step 2: Demethylation to 6-Hydroxy-2,3-dihydro-1H-inden-1-one
  • Setup: In a fume hood, dissolve 6-methoxy-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and an argon inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (approx. 1.2-1.5 eq) in DCM dropwise via a syringe.

  • Reaction: Stir the reaction at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extraction & Purification: Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 6-hydroxy-1-indanone.[12]

Step 3: Benzylation to this compound
  • Setup: Combine 6-hydroxy-1-indanone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, approx. 2-3 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, optional) in a round-bottom flask with a magnetic stirrer.

  • Solvent: Add anhydrous acetone or dimethylformamide (DMF).

  • Reagent Addition: Add benzyl bromide (BnBr, approx. 1.1-1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to a gentle reflux (for acetone) or ~60 °C (for DMF) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.[14]

References
  • Ma, S., & Zhang, J. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters. [Link]

  • Reddy, R. P., & Kumar, M. (2018). Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry. [Link]

  • Fuchter, M. J., & Miller, P. W. (2011). Regioselective Synthesis of Indanones. Organic Letters. [Link]

  • Kumar, A., & Sharma, P. (2021). Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. ResearchGate. [Link]

  • Snider, B. B., & Che, Q. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • Cravotto, G., et al. (2013). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]

  • Kotha, S., & Khedkar, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Bagdi, A. K., & Kappe, C. O. (2014). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Synthetic Communications. [Link]

  • Kotha, S., & Khedkar, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

  • Powers, D. C., & Yoon, T. P. (2019). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc. [Link]

  • Kotha, S., & Khedkar, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Organic Syntheses. (2016). PREPARATION OF 1,2,3,4-TETRAHYDROQUINOLINE. Organic Syntheses. [Link]

  • Kumar, A., & Sharma, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

  • Kumar, A., & Sharma, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. [Link]

  • Google Patents. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Nilsson, P., et al. (2005). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry. [Link]

  • Batcho, A. D., & Leimgruber, W. (1985). 4-benzyloxyindole. Organic Syntheses. [Link]

  • Kumar, A., & Sharma, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. [Link]

  • Sheridan, H., et al. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. PubMed. [Link]

  • Han, X., et al. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. PubMed. [Link]

Sources

Technical Support Center: Scale-Up of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. The information provided herein is structured in a practical question-and-answer format to directly address potential issues in your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a foundational understanding for troubleshooting and process optimization.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and direct route is an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor, specifically 3-(3-(benzyloxy)phenyl)propanoic acid.[1] The reaction proceeds via electrophilic aromatic substitution. A strong acid catalyst protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring, leading to cyclization and formation of the five-membered ketone ring after deprotonation.[2][3]

G cluster_0 Mechanism Overview Start 3-(3-(Benzyloxy)phenyl)propanoic Acid Intermediate Acylium Ion Intermediate (Electrophile Formation) Start->Intermediate + H⁺, - H₂O Product This compound Intermediate->Product Intramolecular Electrophilic Attack Catalyst Acid Catalyst (e.g., PPA, MSA) Catalyst->Start

Caption: Intramolecular Friedel-Crafts Acylation Pathway.

Q2: Why is Polyphosphoric Acid (PPA) the most frequently cited reagent for this cyclization?

Polyphosphoric acid (PPA) serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent.[4] Its ability to effectively remove the water generated during the formation of the acylium ion drives the equilibrium towards the product, making it highly efficient for this type of cyclization.[2] While effective, its high viscosity and challenging workup present significant scale-up hurdles.[4]

Q3: What are the critical safety considerations when scaling up this synthesis?

The primary safety concerns revolve around the use and handling of the cyclizing agent, particularly PPA.

  • High Viscosity: PPA is a thick, viscous liquid at room temperature, making it difficult to stir and transfer at scale.[4] This can lead to poor heat distribution and the formation of local hotspots.

  • Exothermic Quench: The workup procedure, which involves quenching the PPA mixture with water or ice, is extremely exothermic. On a large scale, this can cause violent boiling and splashing if the addition is not carefully controlled. A "reverse quench" (adding the reaction mixture to ice) is mandatory.

  • Corrosivity: The strong acids used (PPA, MSA, etc.) are highly corrosive to both equipment and personnel. Appropriate personal protective equipment (PPE) and reactor materials are essential.

Part 2: Troubleshooting Guide - Reaction Stage

This section focuses on problems that may arise during the cyclization reaction itself.

Q4: My reaction is stalling, showing low or incomplete conversion. What are the likely causes and solutions?

  • Causality: Incomplete conversion is often due to insufficient activation energy, poor mass transfer, or the presence of moisture.

    • Insufficient Heat/Mixing: The high viscosity of PPA can prevent efficient stirring, leading to a non-homogenous reaction mixture where parts of the starting material do not reach the required temperature.[4]

    • Moisture: Water can hydrolyze the acylium ion intermediate, reverting it to the starting carboxylic acid.[2]

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure the internal temperature of the reactor reaches the target (typically 80-100 °C for PPA). Use a calibrated temperature probe placed directly in the reaction mixture.

    • Improve Agitation: Use an overhead mechanical stirrer with a suitably shaped impeller (e.g., anchor or turbine) to ensure vigorous mixing of the viscous solution. Heating PPA to above 60 °C will also decrease its viscosity and improve handling.[4]

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous grade starting materials and reagents if possible.

    • Increase Reagent Stoichiometry: On scale-up, it is common to increase the weight ratio of PPA to starting material (e.g., from 5:1 to 10:1 by weight) to maintain a stirrable consistency and sufficient dehydrating capacity.

Q5: I'm observing significant charring and the formation of dark, polymeric byproducts. How can I mitigate this?

  • Causality: Charring is a sign of decomposition, which typically occurs when the reaction temperature is too high or the reaction is held at temperature for too long. The benzylic ether and the activated aromatic ring are susceptible to degradation under harsh acidic conditions. Local hotspots from poor mixing are a major contributor at scale.

  • Troubleshooting Protocol:

    • Temperature Optimization Study: Perform small-scale experiments to find the minimum temperature required for complete conversion within a reasonable timeframe (e.g., test 70°C, 80°C, and 90°C).

    • Controlled Heating: Use a reactor with a heating jacket and good temperature control to ensure even heating. Avoid direct heating with a mantle on a large flask, which creates intense heat at the bottom.

    • Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC, or UPLC) to monitor the disappearance of the starting material. Stop the reaction as soon as full conversion is achieved to avoid prolonged exposure to high temperatures.

G cluster_workflow Troubleshooting Workflow: Low Yield / Impurities start Low Yield or High Impurity Profile check_conversion Check Reaction Completion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes action_incomplete Increase Temperature or Time Improve Agitation Check Reagent Quality incomplete->action_incomplete action_complete Analyze Byproducts (LCMS) Optimize Temperature/Time Review Workup Procedure complete->action_complete

Caption: Decision workflow for addressing low yield issues.

Part 3: Troubleshooting Guide - Workup and Purification

Post-reaction challenges are often the most significant barrier to successful scale-up.

Q6: The aqueous quench of my PPA reaction is violent and difficult to control. What is the standard operating procedure for a safe, large-scale quench?

  • Causality: The hydrolysis of the polyphosphoric acid anhydride linkages is highly exothermic. Adding water directly to the hot PPA mixture will cause the water to flash to steam instantly.

  • Safe Quenching Protocol:

    • Preparation: Prepare a separate vessel, large enough to hold at least 5-10 times the volume of the reaction mixture. Fill this vessel with crushed ice and water.

    • Cooling: Place the quench vessel in an ice bath and ensure it is equipped with a robust overhead stirrer.

    • Reverse Quench: Allow the reaction mixture to cool slightly (e.g., to 60-70 °C) to reduce the initial thermal shock. Slowly and carefully, add the hot reaction mixture in a thin stream to the vigorously stirred ice/water slurry.

    • Temperature Monitoring: Monitor the temperature of the quench vessel throughout the addition, ensuring it does not rise excessively. Add more ice as needed.

    • Extraction: Once the quench is complete and the mixture has cooled to room temperature, proceed with the extraction using a suitable organic solvent like ethyl acetate or dichloromethane.[5]

Q7: After quenching, I obtain a thick, sticky precipitate that is difficult to filter and extract. How can this be handled?

  • Causality: This is often a mixture of the desired product, inorganic phosphate salts, and polymeric byproducts. The product may be crashing out of the acidic aqueous layer or entrapped in a semi-solid mass.

  • Troubleshooting Protocol:

    • Dilution: Add a significant amount of organic solvent (e.g., ethyl acetate) to the quenched mixture before attempting any separation. Stir vigorously for 30-60 minutes. This will often dissolve the product and break up the solid mass.

    • pH Adjustment: Slowly basify the mixture with a cold, concentrated solution of sodium hydroxide (NaOH) to a pH of ~7. Be cautious, as this neutralization is also exothermic. This can help dissolve some inorganic salts.

    • Filtration Aid: If a solid remains, consider adding a filter aid like Celite® to the slurry before attempting filtration. This will create a more porous filter cake and prevent clogging.

    • Solvent Selection: If the product has low solubility in your primary extraction solvent, perform a solvent screen to find a more effective option.

Q8: My final product is a persistent oil and fails to crystallize, even after chromatography. What are the next steps?

  • Causality: The inability to crystallize is almost always due to the presence of persistent impurities that inhibit lattice formation. These could be regioisomers or structurally similar byproducts that co-elute during chromatography.

  • Troubleshooting Protocol:

    • High-Resolution Analysis: Obtain high-purity analytical data on the oil (e.g., ¹H NMR, ¹³C NMR, LC-MS) to identify the nature of the impurities.[6]

    • Re-purification: Attempt chromatography again using a different solvent system or a higher-resolution stationary phase (e.g., a finer mesh silica gel).

    • Alternative Crystallization Techniques:

      • Solvent/Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane or heptane) until turbidity persists. Allow to stand.

      • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution.

      • Trituration: Stir the oil vigorously with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This may induce crystallization or wash away the interfering impurities.

Part 4: Process Optimization and Alternative Reagents

For robust, repeatable, and safer large-scale production, moving away from PPA is often desirable.

Q9: What are the most viable, scalable alternatives to PPA for the intramolecular Friedel-Crafts cyclization?

Several alternatives exist, each with distinct advantages and disadvantages for scale-up. The choice depends on available equipment, cost, and safety protocols.

ReagentTypical ConditionsProsCons
Polyphosphoric Acid (PPA) 80-100 °C, neatInexpensive, effective dehydratorHighly viscous, hazardous workup, difficult to handle.[4]
Methanesulfonic Acid (MSA) 80-110 °C, neatLow viscosity, easy to handle, strong acidNot a dehydrating agent (may need P₂O₅), corrosive, can cause sulfonation byproducts.[1]
Eaton's Reagent (P₂O₅ in MSA) 60-90 °CExcellent dehydrator, lower viscosity than PPA, often gives cleaner reactionsCorrosive, workup is still highly exothermic.
Lewis Acids (e.g., AlCl₃, SnCl₄) 0 °C to RT, in solvent (e.g., DCM)High reactivity, low temperatures possibleRequires conversion of acid to acid chloride first, stoichiometric amounts of Lewis acid needed, generates hazardous waste.[1][7]

Sample Protocol: Cyclization using Methanesulfonic Acid (MSA)

This protocol offers an alternative to PPA that is often easier to handle at scale.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with 3-(3-(benzyloxy)phenyl)propanoic acid (1.0 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add methanesulfonic acid (approx. 10 volumes, e.g., 10 L per kg of starting material).

  • Heating: Begin vigorous agitation and heat the mixture to the target temperature (start with 80 °C).

  • Monitoring: Monitor the reaction by HPLC every 1-2 hours until the starting material is consumed (<1%).

  • Quench: Cool the reaction mixture to room temperature. Prepare a separate vessel with a stirred mixture of ice and water (approx. 20 volumes). Slowly add the reaction mixture to the ice/water.

  • Workup: Extract the aqueous slurry with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

References

  • M. C. Di Giovanni, et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Available at: [Link]

  • Buttonwood. (2017). Can any other common reagent other than than H3PO4 cause this conversion? Chemistry Stack Exchange. Available at: [Link]

  • Popp, F. D., & McEwen, W. E. (1958). Polyphosphoric Acids As A Reagent In Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Reddy, P. P., et al. (2007). P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. Indian Journal of Chemistry. Available at: [Link]

  • Banerjee, A., & Majumdar, K. C. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Chemical Reviews. Available at: [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • Bustos, A. K., et al. (2021). Industrial Friedel–Crafts Chemistry. ResearchGate. Available at: [Link]

  • Not Voodoo. (2016). How can 2-indanone be prepared? Chemistry Stack Exchange. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Available at: [Link]

  • Papamicaël, C., et al. (2022). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stolle, A., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rietzler, B., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Available at: [Link]

  • da Silva, A. F., et al. (2017). Synthesis, docking and evaluation of a new tacrine-lipoic acid hybrid as a multifunctional agent for the treatment of Alzheimer's disease. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of indanone. Available at: [Link]

  • Majer, P., & Chudý, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Klumpp, D. A. (2017). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Available at: [Link]

  • Sharma, U., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1-Indanones from Benzoic Acids. Available at: [Link]

  • Zhang, L. M., & Zhai, X. Y. (2011). 6-Benzyloxy-2-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E. Available at: [Link]

  • MDPI. (n.d.). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Available at: [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link]

  • Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • Han, X., et al. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. Journal of Chromatography A. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-inden-1-one oxime. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific inquiry. The biological activity of a compound is intrinsically linked to its precise atomic arrangement. This guide provides an in-depth comparison of analytical techniques for confirming the structure of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various biologically active molecules. We will focus on the definitive method of single-crystal X-ray crystallography and compare its outcomes with powerful spectroscopic techniques.

Introduction to this compound

This compound is a derivative of 1-indanone, a structural motif found in a range of pharmacologically active compounds.[1][2] The benzyloxy substituent at the 6-position introduces specific steric and electronic properties that can influence molecular interactions and, consequently, biological function. Accurate structural elucidation is therefore paramount for understanding its reactivity and potential as a scaffold in drug design. While spectroscopic methods provide valuable insights into the connectivity of atoms, single-crystal X-ray crystallography offers the most precise and unambiguous determination of the three-dimensional arrangement of atoms in a crystal.[3][4][5]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the absolute configuration and detailed molecular structure of a crystalline compound.[3][4] The process involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[3] This pattern provides information about the electron density distribution within the crystal, which can be used to construct a three-dimensional model of the molecule.

Experimental Protocol: Single-Crystal X-ray Crystallography of this compound

1. Crystal Growth (The Rate-Limiting Step):

  • Rationale: The formation of a single, well-ordered crystal of suitable size and quality is the most critical and often challenging step.[4][6] Slow evaporation of a saturated solution is a common and effective method for growing crystals of small organic molecules.[4]

  • Procedure:

    • Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/heptane). The choice of solvent is crucial and may require screening.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor for the formation of well-defined, transparent crystals.

2. Data Collection:

  • Rationale: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.[7]

  • Procedure:

    • Select a crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a complete set of diffraction data by rotating the crystal through a series of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved to generate an initial electron density map, from which the atomic positions are determined and refined.[8]

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution molecular structure.

Visualization of the X-ray Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification of This compound Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting & Cooling Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (Phase Problem) Diffraction->Solution Refinement Model Refinement & Validation Solution->Refinement Final_Structure Unambiguous Structural Confirmation Refinement->Final_Structure Final 3D Structure

Caption: Workflow for confirming the structure of this compound by X-ray crystallography.

Orthogonal Confirmation: Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, spectroscopic methods are indispensable for routine characterization and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[9] For this compound, ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Analysis:

    • Expected Signals: Protons on the indanone core, the benzyloxy group, and the aromatic rings will give distinct signals. The chemical shifts and coupling patterns provide information about their connectivity. For instance, the methylene protons of the indanone core are expected to appear as triplets.[1]

  • ¹³C NMR Analysis:

    • Expected Signals: The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish correlations between protons and carbons, confirming the overall connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[10]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to generate molecular ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular ion peak will confirm the molecular weight of this compound (238.28 g/mol ).[11] The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a thin film.[1]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Expected Absorptions:

      • A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the ketone.

      • Bands in the 1600-1450 cm⁻¹ region due to C=C stretching in the aromatic rings.

      • A band around 1250-1000 cm⁻¹ corresponding to the C-O stretch of the ether linkage.

Comparison of Techniques

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[3]Unambiguous and definitive structural determination.[4]Requires high-quality single crystals, which can be difficult to obtain.[4][6]
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemistry.[9]Provides detailed information about the molecular framework in solution.[8]Does not directly provide 3D structure; interpretation can be complex for intricate molecules.
Mass Spectrometry Molecular weight and fragmentation pattern.[10]High sensitivity, requires very small sample amounts.Provides limited information on stereochemistry and connectivity.
Infrared Spectroscopy Presence of functional groups.[12]Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Logical Flow for Structural Confirmation

Logical_Flow cluster_spectroscopy Initial Spectroscopic Analysis Start Synthesized Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry Start->MS IR Infrared Spectroscopy Start->IR Consistent_Data Data Consistent with Proposed Structure? NMR->Consistent_Data MS->Consistent_Data IR->Consistent_Data Yes Yes Consistent_Data->Yes Yes No Re-evaluate Synthesis/ Purification Consistent_Data->No No XRay Single-Crystal X-ray Crystallography Yes->XRay Proceed to Definitive Confirmation No->Start Final_Confirmation Final_Confirmation XRay->Final_Confirmation Unambiguous Structural Confirmation

Caption: A logical workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is best achieved through a combination of analytical techniques. While NMR, MS, and IR spectroscopy provide crucial and complementary data for initial characterization and confirmation of the molecular formula and key functional groups, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional structure. This multi-faceted approach ensures the highest level of scientific rigor, which is essential for advancing research and development in medicinal chemistry and related fields.

References

  • PubMed. [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. [Link]

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  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • PubMed Central. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • ResearchGate. Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. [Link]

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A Comparative Guide to the Synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth, objective comparison of two primary synthetic methodologies for obtaining 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various biologically active molecules. This guide moves beyond a simple recitation of protocols to offer a detailed analysis of the underlying chemical principles, practical considerations, and comparative performance metrics, empowering you to make an informed decision for your specific research and development needs.

Introduction to this compound

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of a variety of therapeutic agents. Its indanone core and the presence of a benzyloxy group at the 6-position provide a versatile scaffold for the development of compounds targeting a range of biological pathways. The strategic importance of this intermediate necessitates efficient and scalable synthetic routes. This guide will compare two common and effective approaches: a direct intramolecular Friedel-Crafts acylation and a two-step sequence involving the synthesis of a hydroxylated intermediate followed by a Williamson ether synthesis.

Method 1: Intramolecular Friedel-Crafts Acylation of 3-(3-(Benzyloxy)phenyl)propanoic Acid

This approach offers a direct route to the target molecule through the cyclization of a benzyloxy-substituted phenylpropanoic acid. The key transformation is an intramolecular electrophilic aromatic substitution, where the carboxylic acid is converted into a more reactive acylating species that then attacks the electron-rich aromatic ring.

Reaction Principle

The intramolecular Friedel-Crafts acylation is a powerful method for constructing cyclic ketones fused to an aromatic ring.[1] The reaction is typically promoted by a strong Brønsted or Lewis acid. In this specific case, 3-(3-(benzyloxy)phenyl)propanoic acid is treated with a dehydrating acid catalyst, such as polyphosphoric acid (PPA), which facilitates the formation of an acylium ion intermediate. This electrophile is then attacked by the ortho-position of the benzyloxy-activated phenyl ring to form the five-membered indanone ring system.

Diagram of the Intramolecular Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation start 3-(3-(Benzyloxy)phenyl)propanoic Acid ppa Polyphosphoric Acid (PPA) start->ppa Add heating Heating (e.g., 100°C) workup Aqueous Workup & Extraction heating->workup Cool & Quench product This compound workup->product Isolate

Caption: Workflow for the intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 3-(3-(benzyloxy)phenyl)propanoic acid.

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask with efficient stirring.

  • Cyclization: Heat the reaction mixture to approximately 100°C and maintain this temperature with vigorous stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction and decompose the PPA.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Method 2: Williamson Ether Synthesis of 6-Hydroxy-1-indanone

This two-step approach involves the initial synthesis of the indanone core with a hydroxyl group at the desired position, followed by the introduction of the benzyl group via a Williamson ether synthesis. This method offers flexibility as the core indanone can be functionalized with various groups in the final step.

Reaction Principle

Step 1: Synthesis of 6-Hydroxy-1-indanone: The precursor, 6-hydroxy-1-indanone, can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid. Reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are effective for this cyclization.[2][3]

Step 2: Williamson Ether Synthesis: This classic reaction forms an ether from an organohalide and an alkoxide.[4][5] In this case, the phenolic hydroxyl group of 6-hydroxy-1-indanone is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophile then displaces the bromide from benzyl bromide in an SN2 reaction to form the desired benzyl ether.[6]

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis start 6-Hydroxy-1-indanone reagents Benzyl Bromide & Potassium Carbonate start->reagents Add solvent Solvent (e.g., Acetone/DMF) reagents->solvent Dissolve heating Heating (Reflux) solvent->heating Heat product This compound heating->product Isolate

Sources

A Comparative Guide to the Biological Activity of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one and its structurally related analogs. We will delve into their anti-inflammatory, neuroprotective, and anticancer properties, supported by experimental data and mechanistic insights.

The Core Scaffold: this compound

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[3][4] The benzyloxy group at the 6-position offers a site for modification, allowing for the exploration of structure-activity relationships (SAR). The rigid 1-indanone framework provides a well-defined orientation for substituents, which is crucial for specific interactions with biological targets.[5]

General Synthetic Approach

The synthesis of this compound and its analogs often involves the protection of a hydroxyl group at the 6-position of a 1-indanone precursor with a benzyl group, typically using benzyl bromide in the presence of a base.[4] Further modifications can be introduced at various positions of the indanone ring to generate a library of analogs for biological screening.

G cluster_synthesis General Synthetic Scheme start 6-Hydroxy-1-indanone intermediate This compound start->intermediate Benzyl Bromide, Base analogs Analogs intermediate->analogs Further Modifications (e.g., Aldol Condensation) G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Induces Transcription indanone Indanone Analogs indanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by indanone analogs.

Structure-Activity Relationship (SAR)

Studies on a series of 2-benzylidene-1-indanone derivatives have revealed key structural features for anti-inflammatory activity. For instance, the presence of a hydroxyl group at the C-6 position of the indanone ring has been shown to be beneficial. [6]Furthermore, substitutions on the benzylidene moiety significantly influence potency.

Compound/AnalogModificationKey In Vitro/In Vivo ActivityReference
Compound 4d 6-hydroxy-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-onePotent inhibition of LPS-induced TNF-α expression in RAW 264.7 macrophages.[6]
Compound 8f Further modification of the A ring of compound 4dImproved inhibition of IL-6 and significant therapeutic effects in a mouse model of acute lung injury.[6]
Compound 11k A sesquistilbene indanone analoguePotently inhibits NO production in LPS-stimulated RAW264.7 cells and suppresses iNOS and COX-2 expression.[7]
Compound 55 A 2-benzylidene-2,3-dihydro-1H-inden-1-one derivativePotent inhibitory effect on TNF-α-induced monocyte adhesion to colon epithelial cells and efficacy in a rat model of colitis.[8]
Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To evaluate the inhibitory effect of indanone analogs on LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Neuroprotective Activity

The 1-indanone scaffold is a cornerstone in the development of drugs for neurodegenerative diseases. [5][9]Donepezil, a well-known drug for Alzheimer's disease, features an indanone moiety. [9][10]

Targeting Cholinesterases and Monoamine Oxidases

A key strategy in managing Alzheimer's and Parkinson's diseases is the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), respectively. [5][11]Indanone derivatives have been designed as dual inhibitors of these enzymes.

Structure-Activity Relationship (SAR)

For MAO-B inhibition, substitution on the A-ring of the 2-benzylidene-1-indanone with a 5-hydroxy group and on the B-ring with halogens or a methyl group leads to high potency. [9]Some analogs have shown IC50 values in the sub-micromolar range for MAO-B inhibition. [9]

Compound/Analog Modification Key In Vitro Activity Reference
2-benzylidene-1-indanones Various substitutions on A and B rings Potent and specific MAO-B inhibitors with IC50 values <2.74µM. [9]
Donepezil hybrids Combination of phenyl-N-methylbenzylamine fragment with the indanone core Potent inhibitors of AChE. [10]

| Indanone derivatives | Modifications at the 6-position of the indanone ring | Introduction of a piperidinyl ethoxy substituent at the 6-position can enhance AChE inhibitory activity. | [10]|

Targeting Protein Aggregation

Misfolded protein aggregates, such as amyloid-β (Aβ) and α-synuclein, are hallmarks of neurodegenerative diseases. Novel 1-indanone and 1,3-indandione derivatives have been developed as ligands for α-synuclein fibrils, demonstrating high affinity and selectivity. [12]

Anticancer Activity

The anticancer potential of indanone derivatives has been extensively explored. [1][13][14]These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

Mechanism of Action

Some 2-benzylidene indanone derivatives have been shown to induce G2/M phase arrest in the cell cycle of cancer cells. [14]They can also trigger apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP). [14]

G cluster_workflow Anticancer Activity Evaluation Workflow start Synthesized Indanone Analogs invitro In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->invitro mechanistic Mechanistic Studies (Cell Cycle Analysis, Apoptosis Assays) invitro->mechanistic invivo In Vivo Efficacy Studies (e.g., Tumor Xenograft Models) mechanistic->invivo lead Lead Compound Identification invivo->lead

Caption: A typical workflow for evaluating the anticancer activity of indanone analogs.

Structure-Activity Relationship (SAR)

The substitution pattern on the indanone and benzylidene rings plays a crucial role in determining the anticancer potency. For example, a 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one derivative exhibited potent cytotoxicity against a panel of human carcinoma cells. [14]

Compound/Analog Modification Key In Vitro/In Vivo Activity Reference
Compound 1 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one Potent cytotoxicity (IC50 = 0.010-14.76µM) against various human carcinoma cells; induced G2/M phase arrest and apoptosis; inhibited tumor growth in a mouse model. [14]
3-Aryl-2-phosphoryl-1-indanones Phosphoryl group at the 2-position Anticancer activity against HeLa and K562 cell lines at the µM level. [1]

| 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol | Hydroxyl group at the 1-position and methoxy groups at 5,6,7-positions | Low toxic effect on healthy fibroblast cells while killing colorectal cancer cells (IC50 = 5.24 µM). | [15]|

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of indanone analogs on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the indanone analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant therapeutic potential across various disease areas, including inflammation, neurodegeneration, and cancer. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective agents. Further optimization of the 1-indanone scaffold is a promising avenue for the discovery of novel therapeutics.

References

  • Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. ResearchGate. Available at: [Link]

  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. PubMed. Available at: [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. National Institutes of Health. Available at: [Link]

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Royal Society of Chemistry. Available at: [Link]

  • Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. MDPI. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. ResearchGate. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Available at: [Link]

  • Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity. MDPI. Available at: [Link]

  • This compound. Chemsrc. Available at: [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available at: [Link]

  • 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. PubMed. Available at: [Link]

  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. Available at: [Link]

  • A kind of 2-benzylidene-1-indanone analog and application. Google Patents.
  • Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. PubMed. Available at: [Link]

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  • Anticancer Activity and Toxicity Profiles of 2-benzylidene Indanone Lead Molecule. PubMed. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the indanone scaffold represents a privileged structure, forming the core of numerous biologically active molecules. The nuanced substitution patterns on this bicyclic framework can profoundly influence the physicochemical properties and pharmacological activities of the resulting compounds. A precise understanding of the molecular structure, achievable through detailed spectroscopic analysis, is therefore paramount for both synthetic chemists and pharmacologists.

This guide presents a comprehensive spectroscopic comparison of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one with its parent compound, 2,3-dihydro-1H-inden-1-one, and two closely related analogs: 6-methoxy-2,3-dihydro-1H-inden-1-one and 6-hydroxy-2,3-dihydro-1H-inden-1-one. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a detailed reference for identifying and characterizing these important chemical entities. The comparative analysis will highlight the key spectral signatures that arise from the different substituents at the C-6 position of the indanone core, offering insights into the electronic and structural effects of these modifications.

Compared Compounds at a Glance

The following diagram illustrates the chemical structures of the four compounds discussed in this guide. The core 2,3-dihydro-1H-inden-1-one structure is highlighted to emphasize the variation in the substituent at the 6-position.

G cluster_compounds Figure 1: Chemical Structures of Compared Indanone Derivatives A This compound B 2,3-Dihydro-1H-inden-1-one C 6-Methoxy-2,3-dihydro-1H-inden-1-one D 6-Hydroxy-2,3-dihydro-1H-inden-1-one

Caption: Chemical structures of the indanone derivatives under comparison.

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the spectroscopic data for the four indanone derivatives. The data has been compiled from various authenticated sources and is presented in a standardized format to facilitate easy comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are characteristic of the electronic environment and the spatial relationship between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

Proton Assignment2,3-Dihydro-1H-inden-1-one6-Methoxy-2,3-dihydro-1H-inden-1-one6-Hydroxy-2,3-dihydro-1H-inden-1-oneThis compound
H-2 (m)~2.70~2.65~2.66Data not available
H-3 (m)~3.00~2.95~2.95Data not available
H-4 (d)~7.75~7.65~7.64Data not available
H-5 (t)~7.40~6.90~6.88Data not available
H-7 (d)~7.60~7.15~7.13Data not available
-OCH₃ (s)-~3.85--
-OH (s)--~5.50-
-OCH₂Ph (s)---Data not available
Ph-H (m)---Data not available

Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Carbon Assignment2,3-Dihydro-1H-inden-1-one6-Methoxy-2,3-dihydro-1H-inden-1-one6-Hydroxy-2,3-dihydro-1H-inden-1-oneThis compound
C-1 (C=O)~207.0~205.5~206.0Data not available
C-2~36.5~36.7~36.6Data not available
C-3~26.0~25.8~25.9Data not available
C-3a~154.0~147.0~148.0Data not available
C-4~127.0~125.0~125.5Data not available
C-5~124.0~109.5~110.0Data not available
C-6~135.0~165.0~160.0Data not available
C-7~128.0~115.0~115.5Data not available
C-7a~138.0~131.0~132.0Data not available
-OCH₃-~55.7--
-OCH₂Ph---Data not available
Ph-C---Data not available

Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies provide a molecular fingerprint.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group2,3-Dihydro-1H-inden-1-one6-Methoxy-2,3-dihydro-1H-inden-1-one6-Hydroxy-2,3-dihydro-1H-inden-1-oneThis compound
C=O (ketone)~1710~1705~1700Data not available
C-H (aromatic)~3050~3060~3070Data not available
C-H (aliphatic)~2950~2960~2955Data not available
C-O (ether)-~1250-~1240
O-H (phenol)--~3300 (broad)-
C=C (aromatic)~1600, 1480~1610, 1490~1615, 1495Data not available
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks
2,3-Dihydro-1H-inden-1-one[1]C₉H₈O132.16132 (M⁺), 104, 78
6-Methoxy-2,3-dihydro-1H-inden-1-oneC₁₀H₁₀O₂162.19162 (M⁺), 134, 119, 91
6-Hydroxy-2,3-dihydro-1H-inden-1-oneC₉H₈O₂148.16148 (M⁺), 120, 92
This compound[2]C₁₆H₁₄O₂238.28238 (M⁺), 147, 91 (tropylium ion)

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_workflow Figure 2: NMR Spectroscopy Workflow prep Sample Preparation: - Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). - Add a small amount of TMS as an internal standard. acq Data Acquisition: - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). - Acquire ¹H and ¹³C spectra under standard conditions. prep->acq Transfer to NMR tube proc Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Calibrate the chemical shift scale to TMS (0 ppm). acq->proc Raw FID data anal Spectral Analysis: - Integrate the ¹H signals. - Determine the multiplicities and coupling constants. - Assign the signals to the respective nuclei. proc->anal Processed spectra

Caption: A generalized workflow for acquiring and processing NMR spectra.

  • Sample Preparation : Dissolve 5-10 mg of the analytical sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw free induction decay (FID) data by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. The chemical shift axis should be referenced to the TMS signal.

Infrared (IR) Spectroscopy

G cluster_workflow Figure 3: FTIR Spectroscopy Workflow prep Sample Preparation: - For solids, use KBr pellet or ATR. - For liquids, use a thin film between salt plates. bkg Background Scan: - Acquire a background spectrum of the empty sample holder. prep->bkg sample Sample Scan: - Acquire the spectrum of the sample. bkg->sample proc Data Processing: - The instrument software automatically subtracts the background from the sample spectrum. sample->proc anal Spectral Analysis: - Identify characteristic absorption bands and assign them to functional groups. proc->anal

Caption: A generalized workflow for acquiring FTIR spectra.

  • Sample Preparation : For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt (e.g., NaCl) plates.

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder should be acquired first and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Sources

A Comparative Analysis of the Reactivity of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and organic synthesis, the reactivity of carbonyl compounds is a cornerstone of molecular design and transformation. Among the vast array of ketones available to the synthetic chemist, 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one stands out as a valuable intermediate, particularly in the synthesis of pharmacologically active molecules. This guide provides an in-depth comparison of the reactivity of this substituted indanone with other classes of ketones, supported by mechanistic principles and detailed experimental protocols for quantitative assessment.

Fundamental Principles of Ketone Reactivity

The reactivity of a ketone is primarily governed by the electrophilicity of its carbonyl carbon. Nucleophilic attack on this carbon is the fundamental step in a wide range of important reactions, including reductions, Grignard additions, and Wittig reactions. The rate and equilibrium of these reactions are influenced by a combination of electronic and steric factors inherent to the ketone's structure.[1]

Electronic Effects: The partial positive charge on the carbonyl carbon is stabilized by electron-donating groups (EDGs) and destabilized by electron-withdrawing groups (EWGs).[2] Alkyl groups, for instance, are weak EDGs through induction, which slightly reduces the electrophilicity of the carbonyl carbon. This is a key reason why aldehydes are generally more reactive than ketones.[3]

Steric Effects: The spatial arrangement of substituents around the carbonyl group can hinder the approach of a nucleophile.[1] As the size of the groups attached to the carbonyl carbon increases, the activation energy for nucleophilic attack also increases, leading to a decrease in reaction rate.

Another crucial aspect of ketone reactivity is the acidity of the α-protons and the subsequent formation of enolates. Enolates are powerful nucleophiles in their own right, participating in a host of carbon-carbon bond-forming reactions. The rate and regioselectivity of enolate formation are also dictated by the ketone's structure.

Structural and Electronic Profile of this compound

This compound is a bicyclic aromatic ketone with several structural features that influence its reactivity:

  • Fused Ring System: The five-membered ring fused to the benzene ring introduces a degree of ring strain, which can affect the hybridization of the carbonyl carbon and its reactivity.

  • Aromatic Ketone: The carbonyl group is conjugated with the benzene ring, which allows for delocalization of electron density through resonance.

  • Benzyloxy Substituent: The benzyloxy group at the 6-position (para to the carbonyl-bearing carbon of the benzene ring) exerts a significant electronic effect on the aromatic system and, consequently, on the carbonyl group.

The benzyloxy group is a potent electron-donating group through resonance, due to the lone pairs on the oxygen atom. This effect is partially offset by the inductive electron-withdrawing effect of the oxygen atom. The net effect can be quantified using the Hammett equation, which relates the electronic influence of a substituent to its effect on the rate or equilibrium of a reaction. The Hammett substituent constant (σp) for a para-methoxy group, which is electronically very similar to a benzyloxy group, is approximately -0.27.[4][5] This negative value indicates a net electron-donating effect, which enriches the electron density of the aromatic ring and, through resonance, reduces the electrophilicity of the carbonyl carbon.

Caption: Resonance delocalization in 6-benzyloxy-1-indanone.

Comparative Reactivity Analysis

To provide a comprehensive understanding of the reactivity of this compound, we will compare it to several classes of ketones in two key reaction types: nucleophilic addition and enolate formation.

Reactivity towards Nucleophilic Addition

The rate of nucleophilic addition is a direct measure of the electrophilicity of the carbonyl carbon. Based on the structural and electronic factors discussed, we can predict the following reactivity trend:

Cyclohexanone > Acetone > 1-Indanone > 6-(Benzyloxy)-1-indanone

  • Cyclohexanone vs. Acetone: While both are aliphatic ketones, the carbonyl group in cyclohexanone is slightly more reactive than in acetone due to less steric hindrance from the methylene groups compared to the methyl groups.

  • Acetone vs. 1-Indanone: The carbonyl group in 1-indanone is conjugated with the aromatic ring, which allows for resonance stabilization, making it less electrophilic than the non-conjugated carbonyl of acetone.

  • 1-Indanone vs. 6-(Benzyloxy)-1-indanone: The electron-donating benzyloxy group in the 6-position further reduces the electrophilicity of the carbonyl carbon through resonance, making it the least reactive in this series towards nucleophilic attack.

KetoneStructureKey Features Affecting ReactivityPredicted Relative Rate of Nucleophilic Addition
CyclohexanoneAliphatic, cyclic, moderate steric hindranceHighest
AcetoneAliphatic, acyclic, moderate steric hindranceHigh
1-IndanoneAromatic, conjugated, resonance stabilizedModerate
6-(Benzyloxy)-1-indanoneAromatic, conjugated, electron-donating substituentLowest
Reactivity in Enolate Formation (α-Proton Acidity)

The rate of enolate formation under acidic conditions is a measure of the kinetic acidity of the α-protons. The rate-determining step in acid-catalyzed α-halogenation is the formation of the enol, making this reaction an excellent probe for this aspect of reactivity.[6] The rate law for this reaction is typically found to be independent of the halogen concentration, indicating that enol formation is the slow step.[6]

Rate = k[Ketone][H⁺]

The stability of the enol intermediate is a key factor. For the ketones being compared, the predicted trend in the rate of enolization is:

1-Indanone ≈ 6-(Benzyloxy)-1-indanone > Cyclohexanone > Acetone

  • 1-Indanone and 6-(Benzyloxy)-1-indanone vs. Cyclohexanone and Acetone: The enol of an indanone is part of an extended aromatic system (an indene), which provides significant resonance stabilization. This lowers the activation energy for enol formation, making the α-protons of indanones more kinetically acidic than those of non-aromatic ketones. The benzyloxy group has a relatively small effect on the rate of enolization compared to the effect of forming the highly stabilized indenol intermediate.

  • Cyclohexanone vs. Acetone: The enol of cyclohexanone is generally more stable than that of acetone due to the greater substitution of the double bond (Zaitsev's rule).

KetoneStructureKey Features Affecting EnolizationPredicted Relative Rate of Acid-Catalyzed Enolization
1-IndanoneForms a highly stabilized indenol intermediateHighest
6-(Benzyloxy)-1-indanoneForms a highly stabilized indenol intermediateHigh
CyclohexanoneForms a disubstituted enolModerate
AcetoneForms a monosubstituted enolLowest

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.

Comparative Kinetics of Nucleophilic Addition: Reduction with Sodium Borohydride

The reduction of ketones to alcohols by sodium borohydride is a classic nucleophilic addition reaction.[7] The relative rates of reduction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

G cluster_0 Workflow for Comparative Ketone Reduction prep Prepare equimolar solutions of each ketone in isopropanol init Initiate reactions by adding a standardized solution of NaBH4 prep->init aliquot Withdraw aliquots at timed intervals init->aliquot quench Quench aliquots with dilute acetic acid aliquot->quench analyze Analyze by GC or HPLC to determine the concentration of remaining ketone quench->analyze plot Plot ln([Ketone]) vs. time to determine pseudo-first-order rate constants analyze->plot G cluster_1 Mechanism of Acid-Catalyzed Bromination ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone H+ enol Enol (Rate-Determining Step) protonated_ketone->enol -H+ brominated_ketone α-Bromoketone enol->brominated_ketone Br2, -H+, -Br-

Caption: Mechanism of acid-catalyzed ketone bromination.

Detailed Protocol:

  • Solution Preparation: Prepare stock solutions of each ketone (e.g., 0.1 M in a suitable solvent like acetic acid), a stock solution of bromine (e.g., 0.01 M in acetic acid), and a stock solution of a strong acid catalyst (e.g., 1 M HBr in acetic acid).

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance of bromine at a wavelength where it absorbs strongly (e.g., 400 nm).

  • Kinetic Run: In a cuvette, mix the ketone solution and the acid catalyst. Place the cuvette in the spectrophotometer and zero the absorbance.

  • Initiation and Monitoring: Rapidly inject a small volume of the bromine solution into the cuvette, mix quickly, and immediately begin recording the absorbance as a function of time.

  • Data Analysis: The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. By varying the initial concentrations of the ketone and the acid catalyst while keeping the other concentrations constant, the rate law and the rate constant for each ketone can be determined.

Conclusion

The reactivity of this compound is a nuanced interplay of its structural and electronic features. Compared to simple aliphatic ketones, its carbonyl group is less electrophilic due to conjugation with the aromatic ring and the electron-donating nature of the para-benzyloxy group. This makes it less susceptible to nucleophilic attack. However, the fused ring system and aromaticity lead to a highly stabilized enol intermediate, rendering its α-protons more kinetically acidic than those of many other ketones. This dual nature of its reactivity—a moderately electrophilic carbonyl carbon and highly acidic α-protons—makes it a versatile and valuable building block in organic synthesis. The experimental protocols provided herein offer a robust framework for the quantitative comparison of its reactivity with other ketones, enabling researchers to make informed decisions in the design and execution of synthetic strategies.

References

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]

  • Bordwell, F. G., & Cornforth, F. J. (1977). Application of the Hammett Equation to Equilibrium Acidities of Meta- and Para-Substituted Acetophenones. The Journal of Organic Chemistry, 42(21), 3442-3446.
  • Chemistry LibreTexts. (2021). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Dabbagh, A. M. M., Al-Hamdany, A. W. J., & Al-Sabawi, A. H. (2012). Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. Rafidain Journal of Science, 23(4), 83-92.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Keeffe, J. R., & Kresge, A. J. (1983). Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds: an approach based on a kinetic study of halogenation at low halogen concentrations. Journal of the American Chemical Society, 105(21), 6401–6406.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Truman State University. (2013). Bromination of Acetone. Retrieved from [Link]

  • University of Alberta. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1212.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • YouTube. (2012). Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • YouTube. (2021). 27.03 Hammett Substituent Constants Defined. Retrieved from [Link]

  • Zuman, P. (1967). Substituent Effects in Organic Polarography. In Progress in Physical Organic Chemistry (Vol. 5, pp. 81-206). Interscience Publishers.

Sources

A Comparative Guide to Validating the Purity of 6-(Benzyloxy)-2,3-dihydro-1H-inden-one using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 6-(Benzyloxy)-2,3-dihydro-1H-inden-one, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind methodological choices, present comparative experimental data, and provide robust, validated protocols.

The structural nature of 6-(Benzyloxy)-2,3-dihydro-1H-inden-one—possessing a benzylic ether and an aromatic ketone—makes it a moderately non-polar compound. This characteristic is the primary determinant for selecting an appropriate HPLC separation strategy. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most logical and widely used approach for such molecules.[1][2][3] This technique separates compounds based on their hydrophobicity; more hydrophobic compounds interact more strongly with the non-polar stationary phase, leading to longer retention times.[2]

The Imperative of Peak Purity Analysis

In chromatographic analysis, a single peak does not unequivocally guarantee a single compound.[4] Co-eluting impurities can hide under the main analyte peak, compromising the accuracy of purity assessments.[4] Therefore, employing a detector that provides spectral information is critical. A Photodiode Array (PDA) or Diode Array Detector (DAD) is the industry standard for this purpose.[5][6][7] These detectors capture the entire UV-Vis spectrum of the eluent at every point in the chromatogram.[6][8] By comparing the spectra across a single peak (at the upslope, apex, and downslope), a "peak purity index" can be calculated by the chromatography data system (CDS) to confirm spectral homogeneity, thus verifying the peak's purity.[4][5][8]

Comparative HPLC Methodologies

The selection of the HPLC column is one of the most critical factors in method development.[9] For aromatic compounds like 6-(Benzyloxy)-2,3-dihydro-1H-inden-one, stationary phases that offer alternative selectivities through π-π interactions can be highly advantageous.[10] Here, we compare two robust reversed-phase columns: the ubiquitous C18 (octadecylsilane) and a Biphenyl phase.

  • Method A: The Industry Standard - C18 Column. The C18 column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions.[11] It is known for its high retentivity for non-polar compounds.[11]

  • Method B: Enhanced Aromatic Selectivity - Biphenyl Column. A Biphenyl stationary phase provides a unique separation mechanism. In addition to hydrophobic interactions, it offers strong π-π interactions with aromatic analytes, which can significantly improve the resolution of aromatic or unsaturated compounds from closely related impurities.[11]

The following table outlines the proposed HPLC conditions for both methods.

ParameterMethod A: C18 ColumnMethod B: Biphenyl ColumnRationale for Selection
Column C18, 250 x 4.6 mm, 5 µmBiphenyl, 250 x 4.6 mm, 5 µmC18 is a standard for hydrophobic compounds.[11] Biphenyl offers enhanced π-π selectivity for aromatic analytes.[10][11]
Mobile Phase Acetonitrile:Water (65:35 v/v)Acetonitrile:Water (60:40 v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC.[2] The ratio is optimized for appropriate retention and separation.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure optimal efficiency and run time.
Detection PDA/DAD at 254 nmPDA/DAD at 254 nmThe aromatic nature of the compound suggests strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. The PDA allows for peak purity analysis across the spectrum.[5][6]
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µL10 µLA standard volume to balance sensitivity and peak shape.

Workflow for Purity Validation

The process of validating an HPLC method for purity determination is a systematic one, designed to ensure the method is fit for its intended purpose. This workflow is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing A Prepare Standard & Sample Solutions B System Equilibration A->B C Inject System Suitability Standard B->C D Inject Blank (Diluent) C->D E Inject Standard Solutions (Linearity) D->E F Inject Sample Solutions E->F J Validate Method Parameters (Specificity, Linearity, Accuracy, Precision) E->J G Assess System Suitability (Tailing Factor, Plate Count, %RSD) F->G F->G H Determine Purity & Impurity Profile F->H I Perform Peak Purity Analysis (PDA/DAD) H->I

Caption: Workflow for HPLC Purity Validation of 6-(Benzyloxy)-2,3-dihydro-1H-inden-one.

Method Validation: A Comparative Analysis

According to ICH Q2(R1), a purity method must be validated for several key parameters.[13][14][15] Below is a comparative summary of the expected performance for our two proposed methods.

Validation ParameterMethod A (C18) PerformanceMethod B (Biphenyl) PerformanceAcceptance Criteria (Typical)
Specificity Good resolution from known impurities. Peak purity index > 990.Excellent resolution, especially for aromatic impurities. Peak purity index > 995.The analyte peak should be free of interference from impurities, and the peak purity index should pass.[13]
Linearity (R²) > 0.999> 0.999R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.0%99.0% - 101.5%98.0% - 102.0% for drug substance assay.[13]
Precision (%RSD) Repeatability: ≤ 0.5%Intermediate: ≤ 1.0%Repeatability: ≤ 0.4%Intermediate: ≤ 0.8%Repeatability (injection precision) %RSD ≤ 1.0%. Intermediate Precision %RSD ≤ 2.0%.[12]
LOD 0.01%0.008%Signal-to-Noise ratio of 3:1
LOQ 0.03%0.025%Signal-to-Noise ratio of 10:1
Robustness Minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%) show no significant impact on resolution.Similar robustness to Method A, with slightly better resolution maintained under varied conditions.System suitability parameters must be met after minor, deliberate changes to the method.[16]

Expert Insights: The Biphenyl column (Method B) is anticipated to outperform the standard C18 column (Method A), particularly in specificity. The enhanced π-π interactions of the biphenyl phase can provide better separation for structurally similar aromatic impurities that may co-elute with the main peak on a C18 column. This superior resolution often translates to slightly better precision, LOD, and LOQ values.

Potential Impurities and Specificity

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][16] For 6-(Benzyloxy)-2,3-dihydro-1H-inden-one, potential impurities could arise from the synthesis process, which often involves the benzylation of 6-hydroxy-1-indanone.[17]

Impurities cluster_reactants Starting Materials cluster_product Main Product cluster_impurities Potential Impurities A 6-Hydroxy-1-indanone C 6-(Benzyloxy)-2,3- dihydro-1H-inden-one A->C D Unreacted 6-Hydroxy-1-indanone A->D B Benzyl Bromide B->C E Dibenzyl Ether (from self-condensation) B->E F Isomeric Byproducts

Sources

A Comparative Guide to In Vitro and In Vivo Studies of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a potential therapeutic agent from a laboratory concept to a clinical candidate is a rigorous process, critically dependent on a phased evaluation of its biological activity. For novel compounds like the derivatives of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, a scaffold belonging to the broader, biologically versatile class of 1-indanones, this evaluation hinges on a complementary relationship between in vitro and in vivo studies.[1] This guide provides an in-depth comparison of these two fundamental research paradigms, offering researchers, scientists, and drug development professionals a clear understanding of their respective roles, methodologies, and the crucial interplay between them in assessing the therapeutic potential of this chemical series.

The Foundational Stage: In Vitro Evaluation

In vitro (Latin for "in the glass") studies are the bedrock of early-stage drug discovery. They involve examining the effects of a compound in a controlled, artificial environment, such as a test tube or a culture dish. The primary rationale for commencing with in vitro assays is their capacity for high-throughput screening, mechanistic elucidation, and cost-effective preliminary assessment before committing to more complex and resource-intensive animal studies.

Key In Vitro Methodologies and Findings

Derivatives of the 1-indanone core have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The specific assays employed are tailored to the therapeutic target of interest.

  • Enzyme Inhibition Assays: A common starting point is to assess a compound's ability to inhibit a specific enzyme implicated in a disease pathway. For instance, related indenone derivatives have been evaluated for their inhibitory effects on human carbonic anhydrases I and II (hCA I and II) and acetylcholinesterase (AChE), enzymes relevant to various pathological conditions.[2]

  • Cell-Based Cytotoxicity Assays: To evaluate anticancer potential, derivatives are tested against various human cancer cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure the concentration at which a compound inhibits cell growth by 50% (IC50). Studies have shown certain 2-benzylidene-1-indanone derivatives exhibiting promising cytotoxicity against oral squamous cell carcinoma and HT-29 colon cancer cells.[2]

  • Anti-inflammatory Cellular Models: The potential to modulate inflammatory pathways can be studied in cell culture. For example, researchers have measured the ability of (E)-2-benzylidene-1-indanones to inhibit the expression of thymic stromal lymphopoietin (TSLP), a key cytokine in allergic inflammation, in response to an IL-4 stimulus in keratinocytes.[3]

The initial screening process is often structured as a cascade, moving from broad primary screens to more specific secondary and mechanistic assays.

G cluster_0 In Vitro Screening Cascade Primary Screening Primary Screening Dose-Response & IC50 Dose-Response & IC50 Primary Screening->Dose-Response & IC50 Active 'Hits' Selectivity Profiling Selectivity Profiling Dose-Response & IC50->Selectivity Profiling Potent Compounds Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Selective Compounds

Caption: A typical workflow for in vitro screening of novel compounds.

Representative In Vitro Data

The following table summarizes hypothetical and literature-derived data for indenone derivatives to illustrate how results are typically presented.

CompoundAssay TypeTargetResult (IC50 / Kᵢ)Reference
Derivative AEnzyme InhibitionAcetylcholinesterase (AChE)Kᵢ = 0.98 nM[2]
Derivative BEnzyme InhibitionCarbonic Anhydrase II (hCA II)Kᵢ = 24.68 nM[2]
Derivative CCytotoxicityOral Squamous Carcinoma (HSC-2)IC50 = 5.5 µM[2]
Derivative DAnti-inflammatoryTSLP Promoter Activity>50% inhibition at 10 µM[3]

Protocol Spotlight: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a self-validating system for assessing the effect of a compound on cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂). The inclusion of "no-cell" wells serves as a background control.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. This duration is chosen to allow for sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Whole-Organism Context: In Vivo Evaluation

While in vitro studies are invaluable for identifying active compounds, they cannot replicate the complex physiological environment of a living organism. In vivo (Latin for "within the living") studies are therefore essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a whole biological system.

Key In Vivo Methodologies and Findings

Positive results from in vitro assays provide the justification for advancing a compound to animal models of disease.

  • Anti-inflammatory and Analgesic Models: The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity.[4] Following injection of carrageenan into the paw, the degree of swelling is measured over several hours. Active compounds reduce this swelling compared to a control group. For example, a study on 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives found that compound D8 significantly inhibited paw edema by 65% at 3 hours, comparable to the standard drug indomethacin (72% inhibition).[4] Analgesic activity can be tested using the hot plate method, where an increase in the latency of the pain response indicates efficacy.[4]

  • Pharmacokinetic (PK) Studies: These studies are critical to understanding how the body processes a drug (ADME: Absorption, Distribution, Metabolism, and Excretion). Animals are administered the compound (e.g., orally or intravenously), and blood samples are collected over time to measure the drug concentration.[5][6] This data is used to calculate key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.[5][7][8] Good tissue penetration and a reasonable half-life are often prerequisites for efficacy.[5]

The workflow for an in vivo study requires careful planning, ethical approval, and precise execution.

G cluster_1 In Vivo Efficacy Study Workflow Model Selection Model Selection Dosing & Treatment Dosing & Treatment Model Selection->Dosing & Treatment Ethical Approval Endpoint Measurement Endpoint Measurement Dosing & Treatment->Endpoint Measurement Time Course Data Analysis Data Analysis Endpoint Measurement->Data Analysis Collect Samples/Data

Caption: A streamlined workflow for a typical preclinical in vivo study.

Representative In Vivo Data

The table below presents data from a study on related indenone derivatives, showcasing typical in vivo results.

CompoundAnimal ModelDose (mg/kg)EndpointResultReference
Derivative D8Rat20Carrageenan-induced Paw Edema65% inhibition at 3h[4]
Derivative E8Rat20Carrageenan-induced Paw Edema54% inhibition at 3h[4]
IndomethacinRat20Carrageenan-induced Paw Edema72% inhibition at 3h[4]
Derivative D8Mouse10Hot Plate Test (Analgesia)56.7% inhibition[4]

Protocol Spotlight: Carrageenan-Induced Paw Edema in Rats

This protocol is a classic and reliable method for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: House male Wistar rats (150-200g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

  • Grouping and Fasting: Randomly divide animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Indomethacin 20 mg/kg), and Test Compound groups (e.g., indenone derivative at 10, 20, 50 mg/kg). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. The vehicle control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Inflammation Induction: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Subsequently, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the same paw.

  • Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is for in vitro potency to translate into in vivo efficacy. A compound that is highly potent in a cell-free enzyme assay must be able to reach its target in a living animal at a sufficient concentration and for an adequate duration to exert a therapeutic effect. The relationship between these two domains is fundamental to drug discovery.

G cluster_ivivc The Drug Discovery Feedback Loop invitro In Vitro Studies (Potency, Selectivity, MoA) invivo In Vivo Studies (Efficacy, PK/PD, Safety) invitro->invivo Candidate Selection invivo->invitro Rational for Optimization (e.g., improve solubility, reduce metabolism)

Caption: The iterative cycle between in vitro and in vivo research.

Discrepancies are common and provide crucial learning opportunities. A compound may be potent in vitro but fail in vivo due to:

  • Poor Pharmacokinetics: Low absorption, rapid metabolism, or fast excretion can prevent the compound from reaching therapeutic concentrations.[7]

  • Off-Target Toxicity: The compound might interact with other biological targets in the body, causing adverse effects that mask its efficacy.

  • Lack of Target Engagement: The compound may not reach the specific tissue or cellular compartment where the target is located.

Conversely, a compound with modest in vitro potency might show significant in vivo efficacy if it is metabolized into a more active form or if it accumulates in the target tissue.

Conclusion

The evaluation of this compound derivatives, like any promising chemical series, relies on the synergistic use of in vitro and in vivo methodologies. In vitro studies offer a rapid and precise lens to examine potency and mechanism at the molecular and cellular level, allowing for the efficient screening and selection of lead candidates. In vivo studies then provide the indispensable whole-organism context, testing whether the promise shown in the petri dish can be translated into tangible therapeutic efficacy and safety in a complex physiological system. A thorough understanding of both paradigms, their respective protocols, and the critical correlation between them is paramount for successfully navigating the path of drug discovery and development.

References

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  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
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A Comparative Guide to the Structure-Activity Relationship of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) of a chemical scaffold is paramount to designing potent and selective therapeutic agents. This guide provides an in-depth comparison of 6-(benzyloxy)-2,3-dihydro-1H-inden-1-one derivatives, synthesizing findings from multiple studies to elucidate the impact of structural modifications on their biological activity. We will explore their potential as multi-target agents for neurodegenerative diseases and as anti-inflammatory compounds, supported by experimental data and detailed protocols.

The 1-Indanone Scaffold: A Privileged Structure in Drug Discovery

The 1-indanone core is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a defined orientation for pendant functional groups to interact with biological targets. The well-known Alzheimer's disease therapeutic, Donepezil, features a dimethoxyindanone moiety, highlighting the clinical significance of this structural class.[1][2] Research has demonstrated that derivatives of 1-indanone can act as potent inhibitors of crucial enzymes like acetylcholinesterase (AChE) and can modulate processes such as amyloid-beta (Aβ) aggregation, making them prime candidates for neurodegenerative disease therapies.[3][4] Furthermore, modifications to the 1-indanone ring system have yielded compounds with significant anti-inflammatory properties.[5][6]

The 6-(benzyloxy) substitution on the 2,3-dihydro-1H-inden-1-one core serves as a key feature, influencing the electronic and steric properties of the molecule, which in turn dictates its interaction with various biological targets. This guide will dissect the SAR of this family of compounds by examining modifications at different positions of the indanone scaffold.

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The following sections break down the SAR based on modifications to the core structure.

Modifications at the 2-Position: The Benzylidene Moiety

A common modification to the 1-indanone scaffold is the introduction of a benzylidene group at the 2-position, leading to 2-benzylidene-1-indanone derivatives. This modification has been extensively explored for its anti-inflammatory potential.[5]

The core concept behind this modification is the creation of a chalcone-like structure within a more rigid framework. The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][7]

Key SAR insights for 2-benzylidene-1-indanone derivatives:

  • Hydroxylation of the Indanone Ring: The presence of a hydroxyl group at the C-6 position of the indanone ring (as in 6-hydroxy-2-benzylidene-1-indanone) has been shown to be a favorable modification for anti-inflammatory activity.[7]

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring play a critical role in modulating anti-inflammatory activity. Electron-donating and electron-withdrawing groups can significantly impact the potency of these derivatives.

The general synthetic approach for these derivatives involves a Claisen-Schmidt condensation between the corresponding 1-indanone and a substituted benzaldehyde.[5]

Substitutions on the Benzyloxy Phenyl Ring

While the provided literature primarily focuses on modifications to the indanone ring itself, the benzyloxy group at the 6-position offers another avenue for structural diversification. The phenyl ring of the benzyloxy moiety can be substituted to fine-tune the electronic and lipophilic properties of the molecule. Although direct SAR studies on substitutions of the benzyloxy ring of this specific indanone core are not extensively detailed in the provided results, principles from related scaffolds, such as benzyloxychalcones and benzyloxyquinolines, can provide valuable insights.[8][9]

For instance, in a series of benzyloxychalcone hybrids designed as acetylcholinesterase inhibitors, the substitution pattern on the benzyloxy ring influenced inhibitory activity.[8] Similarly, for 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives acting as PDE3 inhibitors, modifications to the benzyloxy group were crucial for potency and selectivity.[9]

Multi-Target Activity: A Focus on Alzheimer's Disease

Indanone derivatives have shown significant promise as multi-target-directed ligands for Alzheimer's disease.[3] Their ability to inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides is a highly sought-after characteristic in the development of disease-modifying therapies.

One study reported a series of indanone derivatives with potent AChE inhibitory activity, with IC50 values in the nanomolar range.[3] Notably, compounds 9 (IC50 = 14.8 nM) and 14 (IC50 = 18.6 nM) exhibited inhibitory activities comparable to Donepezil and significantly better than tacrine.[3] These compounds also demonstrated the ability to inhibit Aβ aggregation and disaggregate preformed Aβ fibrils.[3]

Another study on Donepezil-inspired indanone derivatives identified compound 4b as a multi-targeting agent with an AChE inhibition IC50 value of 0.78 µM and significant inhibition of Aβ1-42 aggregation (53.04%).[1]

Comparative Performance Data

To provide a clear comparison of the performance of various indanone derivatives, the following table summarizes key quantitative data from the literature.

Compound IDCore StructureTargetIC50 / ActivityReference
9 Indanone DerivativeAChE14.8 nM[3]
14 Indanone DerivativeAChE18.6 nM[3]
4b Donepezil-inspired IndanoneAChE0.78 µM[1]
4b Donepezil-inspired IndanoneAβ1-42 Aggregation53.04% Inhibition[1]
6a Indanone DerivativeAChE0.0018 µM[10]
D28 Novel Indan-1-one DerivativeAChE0.0248 µM[2]
D29 Novel Indan-1-one DerivativeAChE0.0224 µM[2]
D30 Novel Indan-1-one DerivativeAChE0.0257 µM[2]
8f 2-benzylidene-1-indanoneIL-6 and TNF-α ExpressionSignificant Inhibition[5]

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the biological activity of indanone derivatives, based on methodologies described in the cited literature.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (AChI) solution (10 mM in phosphate buffer).

    • AChE enzyme solution (from electric eel, diluted in phosphate buffer to the desired concentration).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE solution and incubate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of AChI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percent inhibition is calculated using the formula: (1 - (rate of sample / rate of control)) * 100.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

This assay evaluates the potential of compounds to inhibit the production of pro-inflammatory cytokines in immune cells.[5][7]

Principle: Murine primary macrophages are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which induces a strong inflammatory response, including the release of cytokines like TNF-α and IL-6. The ability of test compounds to reduce the levels of these cytokines is measured.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture murine primary macrophages in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 6-well plates at a density of 5x10^5 cells per well and incubate overnight.[5]

  • Compound Treatment and LPS Stimulation:

    • Pre-incubate the cells with the test compounds at the desired concentration (e.g., 10 µM) for 30 minutes.[7]

    • Stimulate the cells with LPS (0.5 µg/mL) for 24 hours.[7]

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[5]

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound compared to the LPS-stimulated control.

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

General SAR Workflow for 1-Indanone Derivatives

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Indanone_Core 1-Indanone Scaffold Modification Structural Modification (e.g., Benzylidene, Substitutions) Indanone_Core->Modification Chemical Reaction In_Vitro In Vitro Assays (AChE, Anti-inflammatory) Modification->In_Vitro Screening In_Vivo In Vivo Models (e.g., Animal studies) In_Vitro->In_Vivo SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis Data Interpretation Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Modification Iterative Design

Caption: A generalized workflow for the design and evaluation of 1-indanone derivatives.

Multi-Target Strategy for Alzheimer's Disease

AD_Strategy Indanone Indanone Derivative AChE AChE Inhibition Indanone->AChE Abeta Aβ Aggregation Inhibition Indanone->Abeta Neuroprotection Neuroprotection AChE->Neuroprotection Increases Acetylcholine Abeta->Neuroprotection Reduces Plaque Burden

Caption: The multi-target approach of indanone derivatives for Alzheimer's disease therapy.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with diverse biological activities. The SAR studies highlighted in this guide demonstrate that strategic modifications to the indanone core can lead to potent inhibitors of acetylcholinesterase and effective anti-inflammatory agents. The multi-target potential of these compounds, particularly in the context of Alzheimer's disease, warrants further investigation.

Future research should focus on a more systematic exploration of substitutions on the benzyloxy phenyl ring to further optimize potency and selectivity. Additionally, in vivo studies are crucial to validate the therapeutic potential of the most promising candidates identified from in vitro screens. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of novel drug candidates based on this privileged scaffold.

References

  • Zhu, F., Wu, R., Li, P., Li, H., Liu, G., & Li, Z. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 17(2), e202100611. [Link]

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  • Kumar, A., Sharma, S., & Tiwari, R. K. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Omega, 7(12), 10584-10598. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2023). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 8(1), 1045-1061. [Link]

  • Meng, F. C., Mao, F., Shan, W. J., Qin, F., Huang, L., & Li, X. S. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4462-4466. [Link]

  • Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887. [Link]

  • Ullah, F., Ayaz, M., Ali, I., Khan, J., & Sadiq, A. (2023). Benzyloxychalcone Hybrids as Prospective Acetylcholinesterase Inhibitors against Alzheimer’s Disease: Rational Design, Synthesis, In Silico ADMET Prediction, QSAR, Molecular Docking, DFT, and Molecular Dynamic Simulation Studies. Molecules, 28(11), 4487. [Link]

  • Wang, Y., Zhang, Y., Chen, J., Li, Y., & Li, J. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 113, 63-74. [Link]

  • Serafin, K., Szymańska, E., Staliński, K., & Kuran, B. (2010). Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2 (1H)-one derivatives as PDE3 inhibitors. Bioorganic & Medicinal Chemistry, 18(2), 654-665. [Link]

  • Lee, J. Y., Kim, J. H., Kim, J. A., & Lee, E. S. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2, 3-dihydro-1H-inden-1-one and benzofuran-3 (2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 137, 575-597. [Link]

  • Singh, A., Kumar, A., & Singh, R. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC Medicinal Chemistry, 14(10), 2005-2020. [Link]

  • Sharma, P., & Kumar, V. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Pharmacognosy and Natural Products, 1(1), 103. [Link]

  • Kamal, M. A., & Al-Ghanayem, A. A. (2020). Cholinesterase inhibitors as Alzheimer's therapeutics. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 19(7), 499-513. [Link]

  • Szymański, P., Mikołajczak, P., & Gieremek, A. (2018). Therapeutic potential of multifunctional derivatives of cholinesterase inhibitors. Current Medicinal Chemistry, 25(16), 1847-1875. [Link]

  • Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887. [Link]

  • D'hooghe, M., & De Kimpe, N. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13(1), 451-494. [Link]

  • Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 104063. [Link]

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A Comparative Guide: The Strategic Advantages of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of starting materials is paramount to achieving high yields, purity, and overall efficiency. This guide provides an in-depth technical comparison of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one against alternative starting materials, particularly in the context of synthesizing pharmacologically active molecules. By examining the causality behind experimental choices and presenting supporting data, we will elucidate the strategic advantages conferred by the benzyloxy protecting group on the indanone core.

The Indanone Scaffold: A Privileged Structure in Medicinal Chemistry

The 1-indanone scaffold is a recurring motif in a multitude of biologically active compounds, recognized for its rigid framework that can effectively present pharmacophoric features to biological targets.[1] Its derivatives have shown a wide range of activities, including antiviral, anti-inflammatory, and anticancer properties. A prominent example is the use of substituted indanones in the synthesis of Donepezil, a cornerstone therapy for Alzheimer's disease.[2][3] The synthesis of such complex molecules often necessitates a robust and versatile starting material that can withstand various reaction conditions while allowing for selective modifications.

The Challenge: Reactivity of a Free Phenolic Hydroxyl Group

A common synthetic precursor to functionalized indanones is 6-hydroxy-2,3-dihydro-1H-inden-1-one. While seemingly a direct route, the presence of a free phenolic hydroxyl group introduces significant challenges in subsequent synthetic steps, particularly in base-catalyzed reactions like the crucial aldol condensation required for the synthesis of many drug candidates.

The acidic proton of the hydroxyl group can interfere with the intended reaction in several ways:

  • Deprotonation by Base: In the presence of a base, the phenolic proton will be readily abstracted, consuming the base and potentially hindering the formation of the desired enolate from the indanone.

  • Altered Reactivity: The resulting phenoxide is electron-donating, which can alter the reactivity of the aromatic ring and the carbonyl group.

  • Side Reactions: The phenoxide can participate in unwanted side reactions, leading to a complex mixture of products and reduced yield of the target molecule.

  • Dimerization: Base-catalyzed self-aldol condensation of indanones can lead to the formation of dimers, a common side reaction that reduces the yield of the desired product.[4]

The Solution: A Strategic Protecting Group

To circumvent these issues, a common and effective strategy is the protection of the hydroxyl group. This involves temporarily masking the reactive hydroxyl group with a chemical moiety that is stable to the subsequent reaction conditions but can be selectively removed at a later stage. This is where the concept of orthogonal protection becomes critical, allowing for the deprotection of one functional group without affecting others in the molecule.[5][6]

This compound: The Superior Choice

Among the various protecting groups for phenols, the benzyl group, which forms a benzyl ether (benzyloxy group), offers a unique combination of stability and selective cleavage, making this compound a superior starting material in many synthetic campaigns.[7][8]

Key Advantages:
  • Robust Stability: The benzyl ether is stable to a wide range of reaction conditions, including basic, and mildly acidic conditions, which are often employed in organic synthesis.[9] This stability ensures that the protecting group remains intact during key transformations like the aldol condensation.

  • Prevention of Side Reactions: By masking the acidic phenolic proton, the benzyloxy group prevents the aforementioned side reactions associated with the free hydroxyl group, leading to cleaner reaction profiles and higher yields of the desired product.

  • Selective Deprotection: The benzyl group can be selectively removed under conditions that typically do not affect other common functional groups. The most common method for deprotection is catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and efficient process.[7] This orthogonality is crucial in the final stages of a synthesis, ensuring the integrity of the complex target molecule.

Comparative Analysis: Alternative Starting Materials

To illustrate the advantages of this compound, let's consider the alternatives in the context of a key synthetic step, the aldol condensation with an aldehyde.

Starting MaterialKey Challenge/AdvantageExpected Outcome in Aldol Condensation
6-Hydroxy-2,3-dihydro-1H-inden-1-one Free phenolic -OH group is acidic and reactive.Lower yields due to base consumption, potential for O-alkylation, and other side reactions. Complex product mixture requiring extensive purification.
6-Methoxy-2,3-dihydro-1H-inden-1-one Methyl ether is very stable and difficult to cleave to reveal the free hydroxyl group in the final product.Good yield in the aldol condensation, but subsequent demethylation requires harsh conditions (e.g., BBr₃) that may not be compatible with other functional groups in the molecule.
This compound Benzyl ether is stable during the condensation and can be selectively removed later.High yield of the desired aldol product with a clean reaction profile. The benzyl group can be removed under mild hydrogenolysis conditions in a later step.

Experimental Protocols

Protocol 1: Protection of 6-Hydroxy-2,3-dihydro-1H-inden-1-one

This protocol describes the synthesis of this compound from its corresponding hydroxy analog.

Materials:

  • 6-Hydroxy-2,3-dihydro-1H-inden-1-one

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 6-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Aldol Condensation using this compound

This protocol outlines a general procedure for the base-catalyzed aldol condensation.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., N-benzyl-4-formylpiperidine)

  • A strong base (e.g., Lithium diisopropylamide - LDA, or Sodium Hydroxide - NaOH)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA (1.1 eq) to the reaction mixture and stir for 1 hour to generate the enolate.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Deprotection of the Benzyloxy Group

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenolysis.

Materials:

  • The benzylated intermediate from Protocol 2

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

Procedure:

  • Dissolve the benzylated compound in the chosen solvent.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, but can be higher) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualization of the Synthetic Strategy

G cluster_0 Alternative Starting Materials cluster_1 Key Synthetic Step cluster_2 Intermediate Products cluster_3 Final Steps cluster_4 Final Product A 6-Hydroxy-2,3-dihydro-1H-inden-1-one D Aldol Condensation (Base-catalyzed) A->D Side Reactions B 6-Methoxy-2,3-dihydro-1H-inden-1-one B->D C This compound C->D Clean Reaction E Complex Mixture / Low Yield D->E F Methoxy-Protected Intermediate D->F G Benzyloxy-Protected Intermediate D->G H Difficult Purification E->H I Harsh Deprotection (e.g., BBr3) F->I J Mild Deprotection (Hydrogenolysis) G->J K Target Molecule (e.g., Donepezil precursor) H->K I->K J->K

Caption: Comparative synthetic pathways illustrating the advantages of using this compound.

Conclusion

The selection of this compound as a starting material in the synthesis of complex molecules offers significant advantages over alternatives like 6-hydroxy- or 6-methoxy-2,3-dihydro-1H-inden-1-one. The benzyloxy group serves as a robust and reliable protecting group for the phenolic hydroxyl, preventing unwanted side reactions during crucial synthetic transformations such as base-catalyzed aldol condensations. Its selective removal under mild hydrogenolysis conditions in the final stages of the synthesis ensures the integrity of the target molecule, leading to higher overall yields and purity. For researchers and drug development professionals, the strategic use of this compound represents a more efficient and reliable pathway to complex indanone-based therapeutic agents.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS No. 25083-80-1), a compound often utilized in complex organic synthesis. In the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from regulatory bodies and knowledge of its chemical functionalities—a ketone and a benzyl ether—to offer a robust disposal framework.[1][2][3]

Disclaimer: This guidance is based on the chemical properties of the compound's functional groups and general hazardous waste regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.[1]

Part 1: Hazard Identification and Risk Assessment
  • Chemical Reactivity: As a ketone, it may be incompatible with strong oxidizing and reducing agents. The benzyl ether group is generally stable but can be cleaved under certain conditions.

  • Toxicity: The toxicological properties have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

Parameter Information Source
CAS Number 25083-80-1[2][3]
Molecular Formula C₁₆H₁₄O₂[3]
Molecular Weight 238.28 g/mol [3]
Purity ≥97%[3]
Physical Form Solid
Part 2: Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Part 3: Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical for preventing accidental reactions and ensuring compliant disposal.[5][6]

Step-by-Step Waste Collection Protocol:

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is recommended.[7][8]

  • Label the Container: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[9] The label should include:

    • The full chemical name: "this compound"

    • The concentration of the waste.

    • The date the waste was first added.

    • The associated hazards (e.g., "Irritant," "Handle with Caution").

  • Segregate the Waste: This waste should be collected separately from other waste streams, particularly strong acids, bases, and oxidizing agents, to prevent inadvertent reactions.[6]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6][7][8] This prevents the release of vapors and reduces the risk of spills.

Part 4: Disposal Procedures

The disposal of this compound must be carried out in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines administered by the U.S. Environmental Protection Agency (EPA), as well as any applicable state and local regulations.[5][10]

Disposal Workflow Diagram

DisposalWorkflow A Start: Waste Generation (this compound) B Characterize Waste (Solid, Non-acute Hazardous) A->B C Select & Label Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Is Container Full? D->E F Arrange for Pickup by EHS or Licensed Disposal Vendor E->F Yes I Continue Collection E->I No G Transport to a TSDF for Final Disposal F->G H End: Disposal Complete G->H I->D

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Guidance:

  • Waste Determination: The first step is to determine if the waste is hazardous.[5] Given the lack of specific data, it is prudent to manage this compound as a hazardous waste.

  • Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be at or near the point of generation and under the control of the operator.

  • Arrange for Disposal: Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers in an SAA), arrange for its disposal through your institution's EHS department.[6][7] They will coordinate with a licensed hazardous waste disposal company.[5]

  • Transportation: The transport of hazardous waste off-site must be conducted by a registered hazardous waste hauler and be accompanied by a hazardous waste manifest.[11][12] This manifest tracks the waste from your facility to its final destination.

  • Final Disposal: The ultimate disposal method will be determined by the licensed Treatment, Storage, and Disposal Facility (TSDF). Common methods for solid organic chemical waste include incineration at a permitted facility.

Part 5: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[1]

Spill Response Protocol:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, control the source of the spill.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust. For a solution, absorb the spill with an inert material like vermiculite or sand.[1]

  • Collect and Containerize: Place the spilled material and any contaminated absorbent into a sealed and labeled hazardous waste container.[1]

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] All cleaning materials should be disposed of as hazardous waste. The process of decontamination aims to neutralize and physically remove the hazardous drug from the surface.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Emergency Preparedness:

  • Ensure that an emergency response plan is in place for handling hazardous waste incidents.[13]

  • All laboratory personnel must be trained in hazardous waste identification and handling procedures.[13]

  • Maintain easy access to safety showers, eyewash stations, and spill kits.

Part 6: Regulatory Compliance

Compliance with all applicable regulations is mandatory. Key regulatory frameworks in the United States include:

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450), govern worker safety.[14]

  • Environmental Protection Agency (EPA): The EPA's RCRA regulations (40 CFR Parts 260-273) provide a comprehensive framework for hazardous waste management from "cradle to grave."[10][15][16]

It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste.[11][12]

References

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A Comprehensive Guide to the Safe Handling of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities like 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one demands a meticulous and informed approach to personal protection and laboratory practice. This guide, compiled from the perspective of a Senior Application Scientist, provides an in-depth operational plan for the safe management of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential, though less common, route of exposure in a laboratory setting. Our safety protocols are designed to mitigate these risks at every stage of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the recommended PPE for various laboratory operations involving this compound. The causality behind each recommendation is to create a comprehensive barrier against potential exposure.

OperationRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Glasses with Side Shields or Goggles- N95 or FFP2 RespiratorTo prevent inhalation of fine particulates and to protect skin and eyes from accidental contact.
Solution Preparation and Transfers - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles or Face ShieldEnhanced eye and face protection is crucial to guard against splashes of the dissolved compound.
Running Reactions and Work-up - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Chemical Splash Goggles and Face Shield- Work within a certified chemical fume hoodA fume hood provides critical protection from potentially volatile reagents and byproducts.
Handling of Contaminated Waste - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Glasses with Side ShieldsTo prevent contact with residual chemical during the disposal process.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a logical sequence for the safe handling of this compound, from initial preparation to final disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area within a fume hood gather_ppe Assemble and inspect all required PPE prep_area->gather_ppe gather_materials Gather all necessary reagents and equipment gather_ppe->gather_materials weigh Weigh the solid compound in the designated area gather_materials->weigh Proceed to handling dissolve Dissolve the compound with appropriate solvent weigh->dissolve react Perform the chemical reaction dissolve->react quench Quench the reaction and perform work-up react->quench Proceed to cleanup segregate_waste Segregate liquid and solid waste into labeled containers quench->segregate_waste decontaminate Decontaminate all glassware and work surfaces segregate_waste->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

1. Preparation:

  • Designated Area: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for signs of damage or wear. Ensure gloves are of the correct material (nitrile is a good initial choice for general chemical resistance) and that safety eyewear provides adequate coverage.[6][7]

2. Handling:

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle with care to avoid creating dust. An N95 or FFP2 respirator is recommended during this step as an additional precaution against inhaling airborne particles.[2]

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution process is exothermic, ensure the vessel is appropriately cooled.

  • Reaction: Conduct all reactions in appropriate glassware, ensuring that the setup is secure and properly vented within the fume hood.

3. Cleanup and Disposal:

  • Waste Segregation: All waste contaminated with this compound must be considered hazardous.

    • Solid Waste: Contaminated items such as weigh boats, gloves, and paper towels should be placed in a designated, sealed, and clearly labeled solid waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and chemically compatible liquid waste container. Do not pour any waste down the drain.[1][8]

  • Decontamination: All glassware and equipment that has come into contact with the compound should be decontaminated. A standard procedure is to rinse with a suitable solvent (e.g., acetone, ethanol), followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.[8]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.[1][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound while prioritizing the safety of yourself and your colleagues. A culture of safety is the bedrock of innovative and successful research.

References

  • This compound | CAS#:25083-80-1 | Chemsrc. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.